2,4-Dibromo-6-fluoroanisole
Description
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Structure
3D Structure
Properties
IUPAC Name |
1,5-dibromo-3-fluoro-2-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2FO/c1-11-7-5(9)2-4(8)3-6(7)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUZLPBBXLAWQLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Br)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378802 | |
| Record name | 2,4-Dibromo-6-fluoroanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
202982-75-0 | |
| Record name | 2,4-Dibromo-6-fluoroanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2,4-Dibromo-6-fluoroanisole chemical properties
An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 2,4-Dibromo-6-fluoroanisole
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No. 202982-75-0), a halogenated aromatic compound of significant interest to researchers in organic synthesis and medicinal chemistry. This document delineates its physicochemical properties, expected spectroscopic profile, and core chemical reactivity. Emphasis is placed on its utility as a versatile building block, particularly in regioselective cross-coupling reactions, which are foundational to modern drug discovery and agrochemical development. The strategic placement of two distinct bromine atoms, a fluorine atom, and a methoxy group creates a unique platform for complex molecular architecture. This guide serves as a technical resource for scientists and professionals, offering insights into its synthetic potential and safe handling.
Physicochemical and Structural Properties
This compound is a polysubstituted benzene derivative. The interplay of its functional groups—an activating methoxy group, and deactivating but ortho-, para-directing halogens—governs its physical characteristics and chemical behavior.
Table 1: Core Physicochemical Data for this compound
| Property | Value | Source(s) |
| CAS Number | 202982-75-0 | [1][2][3] |
| Molecular Formula | C₇H₅Br₂FO | [4] |
| Molecular Weight | 283.92 g/mol | [4] |
| Appearance | Solid (Typical) | Inferred from related compounds |
| Melting Point | 67-70 °C | [5]* |
| Boiling Point | Data not readily available | N/A |
| Density | Data not readily available | N/A |
*Note: This melting point is listed for a substance with "this compound" as a synonym; researchers should verify this value with a certificate of analysis from their supplier.
Spectroscopic Profile (Expected Characteristics)
While specific spectral data requires experimental acquisition, a detailed theoretical profile can be constructed based on the molecule's structure. This is invaluable for researchers in confirming the identity and purity of the compound.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two aromatic protons.
-
H-3: This proton is coupled to the adjacent fluorine atom (²JH-F) and the H-5 proton (⁴JH-H). It will likely appear as a doublet of doublets.
-
H-5: This proton is coupled to the H-3 proton (⁴JH-H) and the fluorine atom (⁴JH-F). It will also likely appear as a doublet of doublets. The electron-donating methoxy group (-OCH₃) will present as a sharp singlet, typically in the 3.8-4.0 ppm range.
¹³C NMR Spectroscopy
The molecule possesses seven unique carbon atoms, which should result in seven distinct signals. The carbon atoms bonded to fluorine will exhibit splitting (¹JC-F, ²JC-F, etc.), which is a key diagnostic feature.
-
Aromatic Carbons: Six signals are expected in the aromatic region (~100-160 ppm). The carbon attached to fluorine (C-6) will show a large one-bond coupling constant (¹JC-F).
-
Methoxy Carbon: A single signal for the -OCH₃ group is expected around 55-60 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will display characteristic absorption bands for its functional groups:
-
~2950-2850 cm⁻¹: C-H stretching from the methoxy group.
-
~1550-1450 cm⁻¹: C=C stretching vibrations within the aromatic ring.
-
~1250-1200 cm⁻¹: Asymmetric C-O-C stretching of the anisole ether.
-
~1050-1000 cm⁻¹: Symmetric C-O-C stretching.
-
~1200-1100 cm⁻¹: C-F stretching.
-
~700-500 cm⁻¹: C-Br stretching.
Mass Spectrometry (MS)
The mass spectrum will provide definitive evidence of the molecular weight and halogen composition.
-
Molecular Ion (M⁺): A prominent cluster of peaks will be observed for the molecular ion due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%). A molecule with two bromine atoms will exhibit a characteristic M⁺, M⁺+2, and M⁺+4 pattern with a relative intensity ratio of approximately 1:2:1.
Chemical Reactivity and Synthetic Utility
The primary utility of this compound lies in its capacity for selective functionalization, driven by the differential reactivity of its two carbon-bromine bonds. This makes it a valuable precursor for building complex molecular scaffolds.
Electronic Effects and Regioselectivity
The reactivity of the C-Br bonds in palladium-catalyzed cross-coupling reactions is dictated by the electronic environment of the aromatic ring.
-
Activating Group: The methoxy (-OCH₃) group at C-1 is a strong electron-donating group, increasing electron density at the ortho (C-2, C-6) and para (C-4) positions.
-
Deactivating Groups: The fluorine (at C-6) and bromine (at C-2, C-4) atoms are electron-withdrawing via induction.
The C-2 position is ortho to the activating methoxy group and ortho to the withdrawing fluorine atom. The C-4 position is para to the activating methoxy group. In many cross-coupling reactions, the oxidative addition of the palladium catalyst is favored at the more electron-deficient site.[6] Therefore, the C-Br bond at the C-2 position, being flanked by two electron-withdrawing halogens, is generally expected to be more reactive towards oxidative addition than the C-Br bond at the C-4 position. This allows for regioselective mono-functionalization at the C-2 position under carefully controlled conditions, leaving the C-4 bromine available for a subsequent, different coupling reaction.
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an ideal substrate for sequential cross-coupling reactions such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations.[7] The ability to introduce two different substituents in a controlled manner is a cornerstone of modern synthetic strategy.
Figure 1: A representative workflow for the sequential cross-coupling of this compound.
Representative Synthesis Protocol
A plausible synthesis for this compound involves the selective bromination of a commercially available fluoroanisole precursor. The following is a representative, conceptual protocol.
Step 1: Mono-bromination of 2-Fluoroanisole
-
Dissolve 2-fluoroanisole in a suitable chlorinated solvent (e.g., dichloromethane or chloroform).
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add one equivalent of bromine (Br₂) or N-Bromosuccinimide (NBS) with a catalytic amount of a Lewis acid or radical initiator as appropriate. The methoxy group will direct bromination primarily to the para position (C-4).
-
Allow the reaction to stir at room temperature until completion, monitored by TLC or GC-MS.
-
Work up the reaction by washing with an aqueous solution of sodium thiosulfate to quench excess bromine, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting 4-bromo-2-fluoroanisole by column chromatography or distillation.
Step 2: Second Bromination to Yield this compound
-
Dissolve the purified 4-bromo-2-fluoroanisole from Step 1 in a suitable solvent.
-
Add one equivalent of bromine or NBS. More forcing conditions (e.g., higher temperature, stronger Lewis acid catalyst like FeBr₃) may be required for this second bromination due to the deactivating effect of the first bromine atom.
-
The methoxy group will direct the second bromine to one of the remaining ortho positions. The C-6 position is sterically hindered by the fluorine atom, thus favoring bromination at the C-2 position.
-
Monitor the reaction for completion.
-
Perform an aqueous workup similar to Step 1.
-
Purify the final product, this compound, via recrystallization or column chromatography to yield the final product.
Applications in Research and Development
The strategic incorporation of fluorine into drug candidates is a widely used tactic in medicinal chemistry to modulate key pharmacological properties.[8]
-
Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it resistant to metabolic oxidation by cytochrome P450 enzymes. Placing a fluorine atom at a metabolically vulnerable position can block this pathway, thereby increasing the drug's half-life.
-
Binding Affinity: Fluorine can alter the electronic properties (pKa) of nearby functional groups or engage in favorable electrostatic or hydrogen bonding interactions with protein targets, enhancing binding affinity and potency.[9]
-
Lipophilicity and Permeability: The fluoroanisole motif can fine-tune a molecule's lipophilicity (logD), which is critical for controlling its absorption, distribution, metabolism, and excretion (ADME) profile.[8]
Given these benefits, this compound serves as a valuable starting material for synthesizing complex molecules where the fluoroanisole core is a desired pharmacophore.[10] Its two bromine handles allow for the attachment of various side chains and heterocyclic systems through cross-coupling chemistry, enabling the rapid generation of diverse compound libraries for screening.
Safety and Handling
As a halogenated organic compound, this compound should be handled with appropriate care in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.
Table 2: General Hazard Profile
| Hazard Type | General Precaution |
| Acute Toxicity | Avoid inhalation, ingestion, and skin contact. May be harmful if swallowed or absorbed through the skin. |
| Skin Irritation | May cause skin irritation upon contact. |
| Eye Irritation | May cause serious eye irritation. |
| Environmental | Halogenated aromatics can be persistent in the environment. Dispose of waste according to local regulations. |
This information is a general guideline. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical. An SDS is available from suppliers such as CymitQuimica.[1]
References
- Xing, L., Blakemore, D. C., Narayanan, A., Unwalla, R., Lovering, F., Denny, R. A., Zhou, H., & Bunnage, M. E. (2015). Fluorine in drug design: a case study with fluoroanisoles. ChemMedChem, 10(4), 715–726. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 23). The Role of 4-Fluoroanisole in Advancing Chemical Research and Development. [Link]
- LookChem. (n.d.). What are the applications and preparation methods of 4-Fluoroanisole in organic synthesis?.
- ResearchGate. (2015). Fluorine in Drug Design: A Case Study with Fluoroanisoles. [Link]
- Yuhan Meditech. (n.d.). 2,4-二溴-6-氟苯甲醚.
- ChemLingo. (2025, October 17). Navigating the Chemistry of 4-Fluoroanisole: From Synthesis to Industrial Impact. [Link]
- Chemsrc. (2025, August 28). 2,4-dinitrotoluene (ring-d3) | CAS#:93951-68-9.
- Mol-Instincts. (n.d.). Cas no 202982-75-0 (1,5-dibromo-3-fluoro-2-methoxybenzene).
- ResearchGate. (2008). ChemInform Abstract: 2,4-Disubstituted Thiazoles by Regioselective Cross-Coupling or Bromine—Magnesium Exchange Reactions of 2,4-Dibromothiazole. [Link]
- National Center for Biotechnology Information. (2014). Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted conjugated enediynes and unsymmetrical 1,3-diynes. PubMed Central. [Link]
- Figshare. (2013). Stereoselective Preparation of (E)- and (Z)-α-Fluorostilbenes via Palladium-Catalyzed Cross-Coupling Reaction of High E/Z Ratio and (Z)-1-Bromo-1-fluoroalkenes. [Link]
- Semantic Scholar. (2014). Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted co. [Link]
- Pharos. (n.d.). Flame Retardants.
- Pharos. (n.d.). Brominated Organic Compounds.
- National Center for Biotechnology Information. (2024).
- National Center for Biotechnology Information. (2013). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. PubMed Central. [Link]
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A-01: An In-Depth Technical Guide to 2,4-Dibromo-6-fluoroanisole
Abstract
2,4-Dibromo-6-fluoroanisole (CAS No. 202982-75-0) is a highly functionalized aromatic compound that serves as a versatile and strategic building block in modern organic synthesis. Its unique substitution pattern—featuring two differentiable bromine atoms, a directing methoxy group, and a modulating fluorine atom—offers a rich platform for constructing complex molecular architectures. This guide provides an in-depth analysis of its physicochemical properties, outlines robust synthetic and derivatization protocols, and explores its applications, particularly as an intermediate in the development of novel pharmaceutical and agrochemical agents. The discussion is grounded in mechanistic principles to provide researchers, chemists, and drug development professionals with both practical methodologies and a foundational understanding of its chemical behavior.
Core Physicochemical & Structural Properties
This compound is a polysubstituted benzene derivative. The interplay between the electron-donating methoxy group and the inductive effects of the three halogen atoms defines its reactivity and physical characteristics.
Key Data Summary
| Property | Value | Source(s) |
| CAS Number | 202982-75-0 | [1][2][3] |
| Molecular Formula | C₇H₅Br₂FO | [1][4] |
| Molecular Weight | 283.92 g/mol | [4] |
| IUPAC Name | 1,5-Dibromo-3-fluoro-2-methoxybenzene | [5] |
| Synonyms | This compound | [1][5] |
| Appearance | White to off-white solid (typical) | [4] |
Chemical Structure
The molecular structure provides multiple avenues for selective chemical modification. The C-Br bonds at positions 2 and 4 have different electronic environments, potentially allowing for regioselective reactions. The fluorine at C6 and the methoxy group at C1 are strong directing groups for electrophilic and metalation reactions.
Caption: Structure of this compound.
Synthesis & Mechanistic Considerations
The synthesis of this compound typically involves a multi-step sequence starting from a simpler fluoroanisole precursor. The directing effects of the methoxy and fluoro groups are strategically exploited to install the bromine atoms at the desired positions.
Illustrative Synthetic Pathway
A plausible and efficient synthesis begins with 2-fluoroanisole, proceeding through sequential bromination steps. The methoxy group is a strong ortho, para-director, while the fluorine atom is a weaker ortho, para-director that also deactivates the ring.
Caption: High-level synthetic workflow.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for the bromination of activated aromatic rings.[6]
Step 1: Synthesis of 4-Bromo-2-fluoroanisole from 2-Fluoroanisole
-
Setup: In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, dissolve 2-fluoroanisole (1.0 eq) in a suitable solvent such as chloroform or glacial acetic acid.
-
Reagent Addition: Cool the solution in an ice bath. Add bromine (1.0 - 1.1 eq) dropwise via the dropping funnel, ensuring the temperature remains below 10°C. The characteristic red-brown color of bromine should dissipate as it reacts.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 6-12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bisulfite to destroy any unreacted bromine. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The resulting crude product, 4-bromo-2-fluoroanisole, can be purified by vacuum distillation.[6]
Causality & Insight: The methoxy group is a more powerful activating and directing group than fluorine. Therefore, the first bromination occurs predominantly at the C4 position (para to the methoxy group), which is sterically accessible and electronically enriched.
Step 2: Synthesis of this compound
-
Setup: Charge a flask with the purified 4-bromo-2-fluoroanisole (1.0 eq) and a solvent (e.g., dichloromethane).
-
Reagent Addition: Add N-Bromosuccinimide (NBS, 1.1 eq) in portions. Carefully add concentrated sulfuric acid dropwise as a catalyst.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. The position ortho to the methoxy group (C6) is now the most activated site for the second electrophilic substitution.
-
Workup & Purification: Carefully pour the reaction mixture over ice water and extract with dichloromethane. Wash the organic phase sequentially with saturated sodium bicarbonate solution and brine. Dry over anhydrous sodium sulfate, concentrate in vacuo, and purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the final product.
Causality & Insight: With the C4 position blocked, the strong directing power of the methoxy group forces the second electrophilic bromination to the remaining ortho position (C6). The fluorine atom at C2 sterically and electronically disfavors substitution at C3.
Synthetic Utility & Key Chemical Transformations
The true value of this compound lies in its capacity for selective, sequential functionalization, making it a powerful intermediate.
Ortho-Metalation and Functionalization
The methoxy and fluorine groups are known to be effective Directed Metalation Groups (DMGs).[7][8] They can direct strong bases like alkyllithiums (e.g., n-BuLi, s-BuLi) to deprotonate an adjacent ortho position, forming a highly reactive organolithium species.[9]
-
Mechanism: The heteroatom of the DMG coordinates to the lithium ion, bringing the alkyl base into proximity with the ortho proton and facilitating its abstraction.[8] In this molecule, the C5 position is flanked by two bromine atoms, but the C3 position is adjacent to the fluorine at C2 (a known DMG) and meta to the powerful methoxy DMG. The regioselectivity of this reaction can be complex, but lithiation ortho to the fluorine is a strong possibility, especially at low temperatures.[10][11]
Protocol: Directed Ortho-Metalation and Quench with an Electrophile (Illustrative)
-
Dissolve this compound (1.0 eq) in anhydrous THF under an inert atmosphere (Argon or Nitrogen).
-
Cool the solution to -78°C (dry ice/acetone bath).
-
Add s-Butyllithium (1.1 eq) dropwise. A color change often indicates the formation of the aryllithium species. Stir for 1-2 hours at -78°C.
-
Add a desired electrophile (e.g., N,N-dimethylformamide (DMF) to install an aldehyde, or iodine to install an iodo group).
-
Allow the reaction to slowly warm to room temperature before quenching with a saturated ammonium chloride solution.
-
Proceed with a standard aqueous workup and purification.
Palladium-Catalyzed Cross-Coupling Reactions
The two C-Br bonds can be selectively functionalized using palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura (boronic acids), Heck (alkenes), and Sonogashira (terminal alkynes).[12] The C-Br bond at C2 is generally more sterically hindered than the one at C4, which can sometimes be exploited for selective mono-functionalization under carefully controlled conditions (e.g., using bulky phosphine ligands or lower temperatures).
Causality & Insight: This differential reactivity allows for a stepwise construction of complexity. One bromine can be replaced via a Suzuki coupling to form a biaryl linkage, leaving the second bromine available for a subsequent transformation, such as a Sonogashira coupling to introduce an alkyne.[12] This versatility is highly prized in the synthesis of complex drug candidates.[13]
Applications in Drug Discovery and Agrochemicals
Polyhalogenated aromatic compounds are "privileged" scaffolds in medicinal and agricultural chemistry.[13][14] The inclusion of halogen atoms, particularly fluorine, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties.[15]
-
Metabolic Stability: Fluorine atoms can block sites of metabolic oxidation by Cytochrome P450 enzymes, increasing the half-life of a drug.[15]
-
Binding Affinity: Halogens can alter the electronic properties (pKa) of nearby functional groups or participate in halogen bonding, potentially enhancing binding affinity to a biological target.[15]
-
Lipophilicity: The introduction of halogens increases a molecule's lipophilicity, which can improve its ability to cross cell membranes.
While specific drugs containing the this compound core may not be publicly disclosed, its structure represents a valuable starting point for generating libraries of diverse compounds for high-throughput screening.[16] Its utility is analogous to other heavily functionalized anisoles and phenols used as key intermediates in the synthesis of APIs and crop protection agents.[4][13] The challenge of aniline-related toxicity in some drug classes has also led researchers to explore bioisosteric replacements, and highly substituted, metabolically stable aromatic cores like this one are valuable in that effort.[17][18]
Safety, Handling, & Storage
As with most polyhalogenated aromatic compounds, this compound should be handled with appropriate care.
-
Hazard Codes: Typically classified as an irritant (Xi).[4]
-
Precautionary Statements: Avoid contact with skin and eyes. Do not ingest or inhale. Use only in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.
References
- Slocum, D. W., & Jennings, C. A. (n.d.). Directed metalation reactions. 6. Competition of substituents for ortho direction of metalation in substituted anisoles. The Journal of Organic Chemistry - ACS Publications.
- Pharmaffiliates. (n.d.). Synthesis and Applications of 2,4-Dibromo-5-fluoroanisole.
- Pharmaffiliates. (n.d.). Mastering Organic Synthesis: The Versatility of Dibromo Compounds.
- ResearchGate. (n.d.). Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale.
- Wikipedia. (n.d.). Directed ortho metalation.
- Baran Lab, Scripps Research. (n.d.). Directed Metalation: A Survival Guide.
- Furlano, D., Calderon, S., Chen, G. T., & Kirk, K. (1988). Unexpected regioselectivity in the lithiation of fluoroanisoles. Semantic Scholar.
- Boroncore. (n.d.). This compound | 202982-75-0.
- Molbase. (n.d.). 1,5-dibromo-3-fluoro-2-methoxybenzene.
- PubChem, National Center for Biotechnology Information. (n.d.). 2,4-Dibromoanisole.
- Google Patents. (n.d.). WO 99/19275.
- LookChem. (n.d.). Cas no 443-41-4, 2,6-DIBROMO-4-FLUOROANISOLE.
- G. S. C. Kumar, et al. (2018). Recent applications of click chemistry in drug discovery. PubMed.
- Cresset Group. (2024). Aniline replacement in drug-like compounds.
- I. D. G. Duarte, et al. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. PubMed Central.
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A Multi-Spectroscopic Approach to the Definitive Structure Elucidation of 2,4-Dibromo-6-fluoroanisole
Preamble: The Imperative for Unambiguous Characterization
In the landscape of pharmaceutical and agrochemical development, the precise structural identity of novel chemical entities and their intermediates is not merely an academic exercise; it is the bedrock of safety, efficacy, and intellectual property. The compound 2,4-Dibromo-6-fluoroanisole, a halogenated aromatic ether, represents a class of molecules often utilized as versatile building blocks in complex organic synthesis.[1] Its unique substitution pattern offers multiple reaction sites, but also presents a distinct challenge for characterization. This guide presents a holistic and self-validating workflow for the definitive structure elucidation of this molecule, grounded in the synergistic application of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. Our approach emphasizes not just the "what" but the "why" of our analytical choices, reflecting a field-proven strategy for generating trustworthy and robust structural data.
Part 1: Foundational Analysis via High-Resolution Mass Spectrometry (HRMS)
Expertise & Experience: Establishing the Molecular Formula
The logical inception point for any structure elucidation is the determination of the molecular formula. High-Resolution Mass Spectrometry (HRMS) is the unequivocal tool for this purpose, providing a highly accurate mass measurement that distinguishes between isobaric species.[2] For halogenated compounds, HRMS offers a critical self-validating feature: the characteristic isotopic distribution. Bromine possesses two stable isotopes, ⁷⁹Br (~50.69%) and ⁸¹Br (~49.31%), in nearly equal abundance. The presence of two bromine atoms in this compound will therefore generate a distinctive molecular ion cluster (M, M+2, M+4) with a predictable intensity ratio of approximately 1:2:1, serving as an immediate and powerful confirmation of the dibromo substitution.[3]
Experimental Protocol: GC-MS with Electron Ionization (EI)
-
Sample Preparation: Prepare a dilute solution (~100 ppm) of the analyte in a high-purity volatile solvent (e.g., dichloromethane).
-
Instrument Setup (Gas Chromatograph):
-
Injector: 250°C, split mode (50:1 ratio).
-
Column: Standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at 50°C, hold for 1 minute, then ramp to 280°C at 20°C/min.
-
-
Instrument Setup (Mass Spectrometer):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high resolution.
-
Acquisition Range: 50-400 m/z.
-
-
Data Analysis: Extract the mass spectrum from the primary chromatographic peak. Analyze the molecular ion region for the isotopic pattern and compare the measured accurate mass to the theoretical mass.[4]
Data Presentation: Predicted Isotopic Pattern
| Ion | Theoretical m/z | Relative Abundance (%) | Causality |
| [M]⁺ | 281.8782 | 51.4 | Contains 2 x ⁷⁹Br |
| [M+2]⁺ | 283.8762 | 100.0 | Contains 1 x ⁷⁹Br and 1 x ⁸¹Br |
| [M+4]⁺ | 285.8741 | 49.2 | Contains 2 x ⁸¹Br |
| Theoretical masses calculated for C₇H₅⁷⁹Br₂¹⁹FO |
Visualization: Mass Spectrometry Workflow
Caption: Workflow for molecular formula determination.
Part 2: Functional Group Fingerprinting with FT-IR Spectroscopy
Expertise & Experience: A Rapid Diagnostic Scan
With the molecular formula established, Fourier-Transform Infrared (FT-IR) Spectroscopy serves as a rapid, non-destructive technique to confirm the presence of key functional groups. The causality behind this choice is efficiency; in minutes, we can verify the core structural motifs of an aromatic ether. For this compound, we anticipate characteristic vibrations for the C-O-C ether linkage, aromatic C=C and C-H bonds, and the carbon-halogen bonds (C-F and C-Br).[5]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping with a suitable solvent (e.g., isopropanol) and performing a background scan.
-
Sample Application: Place a small amount of the neat sample (liquid or solid) directly onto the ATR crystal to ensure full contact.
-
Data Acquisition:
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: Co-add 16 to 32 scans to achieve an optimal signal-to-noise ratio.
-
-
Data Processing: Perform a baseline correction and label significant absorption peaks.
Data Presentation: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Mode | Structural Moiety |
| 3100-3000 | C-H Stretch | Aromatic Ring |
| 2960-2850 | C-H Stretch | -OCH₃ Group |
| 1600-1450 | C=C Stretch | Aromatic Ring |
| 1260-1230 | C-O Stretch (Asymmetric) | Aryl-Alkyl Ether |
| 1050-1020 | C-O Stretch (Symmetric) | Aryl-Alkyl Ether |
| 1250-1100 | C-F Stretch | Fluoroaromatic |
| 1000-700 | C-H Bending (Out-of-Plane) | Aromatic Substitution Pattern |
| 680-515 | C-Br Stretch | Bromoaromatic |
Trustworthiness: The simultaneous observation of aromatic C-H stretches (>3000 cm⁻¹), aliphatic C-H stretches from the methoxy group (<3000 cm⁻¹), and the strong, characteristic asymmetric C-O ether stretch provides a self-validating spectral signature for the anisole backbone.[4]
Part 3: Unambiguous Isomer Determination by NMR Spectroscopy
Expertise & Experience: The Definitive Structural Arbiter
While MS confirms the formula and IR identifies functional groups, only Nuclear Magnetic Resonance (NMR) spectroscopy can definitively establish the precise connectivity and regiochemistry of the substituents.[6] This technique is the authoritative cornerstone of structure elucidation. For this compound, we will leverage ¹H and ¹³C NMR, paying close attention to chemical shifts and, most critically, scalar (J) couplings, particularly the diagnostic couplings between fluorine and nearby protons and carbons (H-F and C-F).
¹H NMR Analysis: Proton Environment and Connectivity
The structure dictates the presence of three distinct proton signals: two aromatic protons and the methoxy group protons. The electron-withdrawing nature of the halogens and the electron-donating nature of the methoxy group will influence the chemical shifts of the aromatic protons.
-
Prediction:
-
-OCH₃: A singlet integrating to 3H, expected around 3.9 ppm.
-
Ar-H (at C3): Expected to be the most downfield aromatic proton due to its position between two bromine atoms (ortho and para). It will appear as a doublet due to coupling with the fluorine atom (⁴JHF).
-
Ar-H (at C5): Expected to be slightly upfield compared to the C3 proton. It will appear as a doublet due to coupling with the fluorine atom (⁴JHF). A small coupling to the other aromatic proton (⁴JHH) might also be observable.
-
¹³C NMR Analysis: Carbon Skeleton and C-F Coupling
The molecule possesses 7 unique carbon atoms. The most powerful diagnostic feature in the ¹³C NMR spectrum will be the large, characteristic C-F coupling constants, which unambiguously identify the carbon directly bonded to fluorine (¹JCF) and those two (²JCF) and three (³JCF) bonds away.
-
Prediction:
-
C-F (C6): A large doublet with ¹JCF ≈ 240-260 Hz.
-
C-Br (C2, C4): Signals for carbons attached to bromine.
-
C-O (C1): Signal for the carbon attached to the methoxy group.
-
C-H (C3, C5): Aromatic carbons bearing protons, showing smaller C-F couplings.
-
-OCH₃: The aliphatic methoxy carbon signal, typically around 55-60 ppm.
-
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Ensure adequate spectral width and resolution.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans (and a suitable relaxation delay) is required due to the lower natural abundance of ¹³C and the quaternary carbons.
-
2D NMR (for validation): If any ambiguity remains, acquire a HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate directly bonded protons and carbons, and an HMBC (Heteronuclear Multiple Bond Correlation) spectrum to establish long-range (2-3 bond) C-H connectivities. This provides an unassailable, self-validating map of the entire molecular framework.
Data Presentation: Predicted NMR Data (in CDCl₃)
Table: Predicted ¹H NMR Data
| Signal | Predicted Shift (ppm) | Multiplicity | Coupling (J in Hz) | Integration | Assignment |
|---|---|---|---|---|---|
| 1 | ~7.6 | d | ⁴JHF ≈ 2-4 Hz | 1H | H-3 |
| 2 | ~7.2 | d | ⁴JHF ≈ 6-8 Hz | 1H | H-5 |
| 3 | ~3.9 | s | - | 3H | -OCH₃ |
Table: Predicted ¹³C NMR Data
| Signal | Predicted Shift (ppm) | Multiplicity (due to F) | Coupling (J in Hz) | Assignment |
|---|---|---|---|---|
| 1 | ~155 | d | ¹JCF ≈ 250 | C-6 |
| 2 | ~148 | d | ²JCF ≈ 12 | C-1 |
| 3 | ~135 | s | - | C-3 |
| 4 | ~125 | d | ³JCF ≈ 4 | C-5 |
| 5 | ~115 | d | ²JCF ≈ 20 | C-2 |
| 6 | ~110 | s | - | C-4 |
| 7 | ~56 | s | - | -OCH₃ |
Visualization: Logic of NMR Analysis
Caption: Integrated NMR approach for definitive structure proof.
Conclusion: A Synthesis of Evidence
The structure elucidation of this compound is not achieved by a single technique but by the logical synthesis of complementary data. HRMS establishes the elemental formula and the presence of two bromine atoms. FT-IR rapidly confirms the expected functional groups of a halogenated anisole. Finally, a detailed analysis of 1D and 2D NMR spectra provides the definitive, high-confidence confirmation of the specific 2,4,6-substitution pattern. This multi-faceted, self-validating workflow represents the gold standard in modern chemical analysis, ensuring that the structural foundation for subsequent research and development is sound, trustworthy, and authoritative.
References
- Wiley-VCH (2007).Supporting Information.
- Paul, S. et al.New Journal of Chemistry Supporting Information. Royal Society of Chemistry.
- Wu, H., & Hynes, J., Jr. (2010).Supporting Information for an article in Organic Letters. American Chemical Society.
- Saeed, A., et al.Data of distinct peaks in 13 C NMR spectra. ResearchGate.
- Human Metabolome Database.13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883).
- Pharmaffiliates.Synthesis and Applications of 2,4-Dibromo-5-fluoroanisole.
- Intertek.Molecular Structure Characterisation and Structural Elucidation.
- Kraus, F., et al.Synthesis and Characterization of the μ6‑F Compounds. American Chemical Society.
- PubChem.2,4-Dibromoanisole | C7H6Br2O | CID 27011. National Center for Biotechnology Information.
- Groscurth, S.Tools for Structure Elucidation.
- NIST.2,6-Dibromo-4-chloroanisole. NIST Chemistry WebBook.
- Chem Help ASAP.Structure Elucidation from Spectroscopic Data in Organic Chemistry. YouTube.
- Taylor & Francis.Structure elucidation – Knowledge and References.
- Húšková, R., et al.Determination of 2,4,6-trichloroanisole and 2,4,6-tribromoanisole on ng L-1 to pg L-1 levels in wine. ResearchGate.
- Canvas.Bromo pattern in Mass Spectrometry. YouTube.
- PrepChem.com.Synthesis of 2,4-dibromo-6-methylbenzothiazole.
- Smith, B. C. (2016).The Infrared Spectroscopy of Alkenes. Spectroscopy Online.
- SpectraBase.2-Bromo-4-fluoroanisole - Optional[ATR-IR] - Spectrum.
- NIST.2-Bromo-4-chloroanisole. NIST Chemistry WebBook.
Sources
An In-Depth Technical Guide to the Spectroscopic Data of 2,4-Dibromo-6-fluoroanisole
Introduction
2,4-Dibromo-6-fluoroanisole is a halogenated aromatic compound with significant applications in organic synthesis, serving as a versatile building block for agrochemicals, pharmaceuticals, and advanced materials. The precise arrangement of its substituents—a methoxy group, a fluorine atom, and two bromine atoms—on the benzene ring gives rise to unique chemical properties and reactivity. Accurate structural confirmation and purity assessment are paramount for its effective use in these fields. This technical guide provides an in-depth analysis of the core spectroscopic data—¹H NMR, ¹³C NMR, IR, and Mass Spectrometry—essential for the unambiguous characterization of this molecule. The interpretation herein is grounded in fundamental principles and serves as a practical reference for researchers, scientists, and professionals in drug development.
Molecular Structure and Spectroscopic Predictions
The structure of this compound dictates a specific and predictable spectroscopic fingerprint. The aromatic ring contains two protons, a methoxy group (-OCH₃), a fluorine atom, and two bromine atoms.
-
¹H NMR: We expect to see signals for two distinct aromatic protons and one signal for the methoxy group protons. The chemical shifts will be influenced by the electronic effects of the substituents, and splitting patterns will arise from proton-proton (H-H) and proton-fluorine (H-F) coupling.
-
¹³C NMR: The molecule has seven carbon atoms, but due to symmetry, we anticipate six distinct signals in the proton-decoupled spectrum: four for the aromatic carbons and one for the methoxy carbon. The carbon signals will exhibit coupling to the fluorine atom (C-F coupling).
-
IR Spectroscopy: The spectrum should display characteristic absorption bands for C-H stretching (aromatic and aliphatic), C=C aromatic ring stretching, C-O ether linkages, and C-halogen (C-F and C-Br) bonds.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺). A key feature will be the distinctive isotopic pattern caused by the presence of two bromine atoms (⁷⁹Br and ⁸¹Br), resulting in a characteristic M:M+2:M+4 peak ratio.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the proton environment in a molecule. The chemical shift, integration, and coupling patterns of the signals are diagnostic for the structure of this compound.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer: Transfer the solution into a 5 mm NMR tube.
-
Instrument Setup: Place the tube in the NMR spectrometer (e.g., 400 MHz). Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.
-
Data Acquisition: Acquire the spectrum using a standard single-pulse experiment. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 8-16 scans to ensure a high signal-to-noise ratio.[1]
-
Processing: Apply Fourier transform to the Free Induction Decay (FID), phase the spectrum, and calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
Data Interpretation and Analysis
The ¹H NMR spectrum of this compound in CDCl₃ exhibits three distinct signals.
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 1 | ~7.55 | Doublet (d) | JH-F ≈ 7-8 Hz | 1H | H-5 |
| 2 | ~7.25 | Singlet (or very fine doublet) | - | 1H | H-3 |
| 3 | ~3.90 | Singlet (s) | - | 3H | -OCH₃ |
-
Causality of Assignments:
-
H-5 (~7.55 ppm): This proton is positioned para to the electron-donating methoxy group and ortho to a bromine atom. The key feature is its coupling to the fluorine atom at C-6. This four-bond coupling (⁴JH-F) results in a characteristic doublet.
-
H-3 (~7.25 ppm): This proton is situated between two bromine atoms at positions 2 and 4. It experiences strong deshielding from the adjacent halogens. Its coupling to H-5 is negligible (five bonds), and its coupling to the fluorine atom is also typically very small, often resulting in a signal that appears as a sharp singlet.
-
-OCH₃ (~3.90 ppm): The three protons of the methoxy group are equivalent and not coupled to any other protons, hence they appear as a sharp singlet. Its chemical shift is typical for an aryl methyl ether.
-
Visualization: Molecular Structure for NMR Assignment
Caption: Molecular structure of this compound with proton and carbon numbering.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy identifies the carbon framework of the molecule. The use of proton decoupling simplifies the spectrum to a series of singlets, where each unique carbon environment produces a distinct peak. The presence of fluorine introduces C-F coupling, which splits the signals of nearby carbons into doublets.
Experimental Protocol: ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Instrument Setup: Tune the spectrometer to the ¹³C frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).
-
Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 256-1024) is required. Key parameters include a 30-45° pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.[1]
-
Processing: Perform Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the solvent signal (CDCl₃ at δ 77.16 ppm).
Data Interpretation and Analysis
The ¹³C NMR spectrum shows six distinct signals, consistent with the molecular structure.
| Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) | Assignment | | :--- | :--- | :--- | :--- | :--- | | ~155 | Doublet (d) | ¹JC-F ≈ 250 | C-6 | | ~148 | Doublet (d) | ²JC-F ≈ 12 | C-1 | | ~128 | Doublet (d) | ³JC-F ≈ 4 | C-5 | | ~120 | Singlet | - | C-3 | | ~115 | Doublet (d) | ²JC-F ≈ 25 | C-2 | | ~110 | Singlet | - | C-4 | | ~56 | Singlet | - | -OCH₃ |
-
Causality of Assignments:
-
C-6 (~155 ppm): This carbon is directly bonded to the highly electronegative fluorine atom, causing a significant downfield shift and a very large one-bond coupling constant (¹JC-F).
-
C-1 (~148 ppm): Attached to the oxygen of the methoxy group, this carbon is also significantly deshielded. It exhibits a two-bond coupling to fluorine (²JC-F).
-
C-2 & C-4 (~115 & ~110 ppm): These carbons are bonded to bromine atoms. Their shifts are influenced by halogen electronegativity and resonance effects. C-2 shows a two-bond coupling to fluorine, while C-4 is too distant for significant coupling.
-
C-5 & C-3 (~128 & ~120 ppm): These are the carbons bonded to hydrogen. C-5 shows a three-bond coupling to fluorine.
-
-OCH₃ (~56 ppm): The methoxy carbon appears in the typical aliphatic region, unaffected by C-F coupling.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
Experimental Protocol: IR
-
Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the compound between two KBr or NaCl plates. For a solid, a KBr pellet can be made by grinding a small amount of the sample with KBr powder and pressing it into a disk.
-
Data Acquisition: Place the sample in the IR spectrometer and record the spectrum, typically over the range of 4000-400 cm⁻¹.
-
Processing: The resulting spectrum plots transmittance or absorbance versus wavenumber (cm⁻¹).
Data Interpretation and Analysis
| Wavenumber (ν, cm⁻¹) | Vibration Type | Functional Group |
| 3100-3000 | C-H Stretch | Aromatic C-H |
| 2950-2850 | C-H Stretch | Aliphatic C-H (-OCH₃) |
| 1600-1450 | C=C Stretch | Aromatic Ring |
| 1250-1200 | C-O Stretch | Aryl-Alkyl Ether |
| 1100-1000 | C-F Stretch | Aryl-F |
| 600-500 | C-Br Stretch | Aryl-Br |
-
Expert Insights: The spectrum provides clear evidence for the key structural components. The presence of both aromatic and aliphatic C-H stretches confirms the anisole structure. The strong C-O ether band around 1250 cm⁻¹ is highly characteristic. The absorptions in the lower frequency "fingerprint" region, particularly the C-F and C-Br stretches, are crucial for confirming the specific halogenation pattern.[2][3]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and elemental composition.
Experimental Protocol: MS
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) or direct infusion.
-
Ionization: Use an appropriate ionization method, such as Electron Ionization (EI), which is common for small, relatively stable organic molecules.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole).
-
Detection: The detector records the abundance of each ion, generating a mass spectrum.
Data Interpretation and Analysis
The molecular weight of this compound (C₇H₅Br₂FO) is 283.92 g/mol .
| m/z Value | Assignment | Key Feature |
| 282, 284, 286 | [M]⁺ | Molecular Ion Cluster |
| 267, 269, 271 | [M - CH₃]⁺ | Loss of a methyl radical |
| 188, 190 | [M - Br - CH₃]⁺ | Loss of methyl then bromine |
| 172 | [M - Br - OCH₃]⁺ | Loss of methoxy then bromine |
-
Trustworthiness through Isotopic Pattern: The most definitive feature in the mass spectrum is the molecular ion cluster. Bromine has two stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly a 1:1 ratio. For a molecule with two bromine atoms, the relative intensities of the M⁺, [M+2]⁺, and [M+4]⁺ peaks will be approximately 1:2:1. Observing this pattern for the molecular ion (m/z 282, 284, 286) provides extremely strong evidence for the presence of two bromine atoms in the molecule.[4]
Visualization: Spectroscopic Workflow
Caption: A validated workflow for the structural confirmation of a chemical entity using spectroscopy.
Integrated Spectroscopic Analysis
While each spectroscopic technique provides valuable information, their combined interpretation delivers an irrefutable structural confirmation.
-
Mass Spectrometry establishes the molecular weight and confirms the presence of two bromine atoms through the characteristic 1:2:1 isotopic cluster.
-
IR Spectroscopy confirms the presence of the key functional groups: an anisole (aryl-alkyl ether), an aromatic ring, and halogen substituents.
-
¹³C NMR Spectroscopy verifies the carbon skeleton, showing six distinct carbon environments as expected. Crucially, the C-F coupling constants and chemical shifts confirm the position of the fluorine atom relative to the other carbons.
-
¹H NMR Spectroscopy provides the final piece of the puzzle. It confirms the number and environment of the aromatic protons and the methoxy group. The specific splitting pattern of the H-5 signal, a doublet caused by coupling to fluorine, definitively establishes the 1,2,3,5-substitution pattern on the ring, locking in the relative positions of all substituents.
Together, these techniques form a self-validating system, where the data from each method corroborates the others, leading to the unambiguous identification of the compound as this compound.
References
- He, W., Zhang, R., & Cai, M. (n.d.). Supporting Information: A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes. The Royal Society of Chemistry.
- BenchChem. (2025). Application Note: 1H and 13C NMR Spectral Analysis of 4-Fluoroanisole. BenchChem.
- Charmet, A. P., Ceselin, G., Stoppa, P., & Tasinato, N. (2022). The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. Molecules, 27(3), 748.
- BenchChem. (2025). A Comparative Spectroscopic Analysis of Halogenated Isothiazoles. BenchChem.
- Hovaria, M., et al. (2001). Determination of 2,4,6-trichloroanisole and 2,4,6-tribromoanisole on ng L-1 to pg L-1 levels in wine by solid-phase microextraction and gas chromatography-high-resolution mass spectrometry. Journal of Chromatography A, 885(1-2), 323-330.
Sources
An In-Depth Technical Guide to the ¹H NMR Spectrum of 2,4-Dibromo-6-fluoroanisole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2,4-Dibromo-6-fluoroanisole. As a polysubstituted aromatic compound, its ¹H NMR spectrum presents a unique fingerprint resulting from the interplay of electronic and spatial effects of the methoxy, fluorine, and bromine substituents. This guide will delve into the theoretical principles governing the chemical shifts and coupling constants, offer a detailed interpretation of the spectral features, provide a robust experimental protocol for data acquisition, and present a summary of the expected spectral parameters. This document is intended to serve as a valuable resource for researchers in synthetic chemistry, drug discovery, and quality control, enabling accurate identification and structural elucidation of this and related halogenated compounds.
Introduction
This compound is a halogenated aromatic compound with significant potential as a building block in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents. The precise arrangement of its substituents—a methoxy group, a fluorine atom, and two bromine atoms—on the benzene ring gives rise to a unique electronic and steric environment, which can be effectively probed using ¹H NMR spectroscopy.
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.[1] For a molecule like this compound, ¹H NMR is indispensable for confirming its identity and purity. The spectrum is characterized by distinct signals for the aromatic protons and the methoxy group protons. The chemical shifts (δ) of these protons are influenced by the electron-donating nature of the methoxy group and the electron-withdrawing and anisotropic effects of the halogen substituents. Furthermore, the splitting patterns (multiplicities) of the signals, governed by spin-spin coupling constants (J), reveal the connectivity and spatial relationships between the protons and the neighboring fluorine atom. A thorough understanding of these spectral features is crucial for unambiguous structural assignment.
Predicted ¹H NMR Spectrum: A Theoretical Analysis
The structure of this compound dictates the appearance of its ¹H NMR spectrum. The molecule has two aromatic protons and a methoxy group, leading to three distinct signals.
1. The Methoxy Group (-OCH₃):
The three protons of the methoxy group are chemically equivalent and are not coupled to any other protons. Therefore, they are expected to appear as a sharp singlet in the spectrum. The electronegative oxygen atom deshields these protons, typically placing their signal in the range of 3.8-4.0 ppm. The presence of two ortho substituents (bromine and fluorine) can induce some steric hindrance, potentially causing a slight deviation in the chemical shift compared to simpler anisoles.
2. The Aromatic Protons (Ar-H):
The two aromatic protons are in different chemical environments and will therefore have distinct chemical shifts. Let's denote them as H-3 and H-5.
-
H-3: This proton is situated between the fluorine at C-2 and the bromine at C-4. It is expected to be a doublet of doublets (dd) due to coupling with both the adjacent fluorine atom (³JH-F, ortho coupling) and the meta-disposed H-5 proton (⁴JH-H, meta coupling). The ortho H-F coupling is typically in the range of 7-11 Hz, while the meta H-H coupling is smaller, around 2-3 Hz.
-
H-5: This proton is positioned between the two bromine atoms at C-4 and C-6 (implied, but the position is taken by the second bromine). It is expected to appear as a doublet due to meta coupling with the H-3 proton (⁴JH-H). A smaller coupling to the ortho fluorine (⁴JH-F) might also be observed, which would further split the signal into a doublet of doublets.
Substituent Effects on Chemical Shifts:
The chemical shifts of the aromatic protons are a composite of the electronic effects of all substituents.
-
Methoxy Group (-OCH₃): This is a strong electron-donating group through resonance, which tends to shield the ortho and para positions, shifting their signals upfield (to lower ppm values).
-
Bromine (-Br): Bromine is an electron-withdrawing group through induction but a weak electron-donating group through resonance. Overall, it is considered a deactivating group. Its effect on the chemical shift is a combination of these opposing influences.
-
Fluorine (-F): Fluorine is the most electronegative element and is strongly electron-withdrawing via induction. Like other halogens, it can donate electron density through resonance.[2] The strong inductive effect generally dominates, leading to a deshielding of nearby protons.
In this compound, the interplay of these effects will determine the final chemical shifts of H-3 and H-5. The strong electron-withdrawing nature of the fluorine and the two bromine atoms is expected to shift both aromatic proton signals downfield compared to anisole itself.
Through-Space H-F Coupling:
A noteworthy feature in the ¹H NMR spectrum of ortho-fluoroaromatic compounds is the potential for through-space coupling between the fluorine atom and nearby protons, such as those of the methoxy group. This coupling arises from the spatial proximity of the atoms, independent of the bonding framework. If present, this would manifest as a splitting of the methoxy singlet into a doublet, with a small coupling constant.
Predicted ¹H NMR Data Summary
The following table summarizes the predicted ¹H NMR spectral data for this compound. The exact chemical shifts and coupling constants can vary depending on the solvent and the spectrometer frequency.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -OCH₃ | 3.8 - 4.0 | s (or d if through-space coupling) | - |
| H-3 | 7.2 - 7.5 | dd | ³JH-F ≈ 7-11 Hz, ⁴JH-H ≈ 2-3 Hz |
| H-5 | 7.6 - 7.9 | d (or dd) | ⁴JH-H ≈ 2-3 Hz, ⁴JH-F ≈ 1-2 Hz |
Table 1: Predicted ¹H NMR spectral parameters for this compound.
Molecular Structure and Key NMR Interactions
The following diagram illustrates the structure of this compound and highlights the key through-bond and potential through-space interactions that govern its ¹H NMR spectrum.
Figure 1: Molecular structure and key ¹H NMR coupling interactions in this compound.
Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum
The following is a detailed, step-by-step methodology for acquiring a high-quality ¹H NMR spectrum of this compound.
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial. The choice of solvent is critical as it can influence chemical shifts. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its single residual proton peak is easily identifiable.
-
For quantitative analysis, an internal standard such as tetramethylsilane (TMS) can be added (typically 1% v/v). However, for routine characterization, the residual solvent peak can be used for referencing.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely to prevent solvent evaporation.
2. NMR Spectrometer Setup:
-
The following procedure is generalized for a modern Fourier transform NMR spectrometer (e.g., 400 MHz or higher).
-
Insert the sample into the spinner turbine and place it in the magnet.
-
Lock the spectrometer on the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field during data acquisition.
-
Shim the magnetic field to optimize its homogeneity across the sample volume. This is achieved by adjusting the currents in the shim coils to maximize the lock signal and obtain sharp, symmetrical peaks.
3. Data Acquisition:
-
Set the appropriate acquisition parameters for a standard ¹H NMR experiment. Key parameters include:
-
Pulse Angle: A 30-45 degree pulse is typically used to allow for a shorter relaxation delay.
-
Spectral Width: A range of -2 to 12 ppm is generally sufficient to cover the signals of most organic molecules.
-
Acquisition Time: Typically 2-4 seconds to ensure good digital resolution.
-
Relaxation Delay: A delay of 1-2 seconds between pulses is usually adequate for qualitative ¹H NMR.
-
Number of Scans: 8 to 16 scans are typically co-added to improve the signal-to-noise ratio.
-
4. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID) to convert the time-domain data into the frequency-domain spectrum.
-
Phase the spectrum to ensure that all peaks have a pure absorption lineshape.
-
Reference the spectrum by setting the chemical shift of the residual solvent peak to its known value (e.g., 7.26 ppm for CDCl₃).
-
Integrate the signals to determine the relative number of protons corresponding to each peak.
-
Analyze the multiplicities and measure the coupling constants to elucidate the coupling network.
Figure 2: Experimental workflow for acquiring a ¹H NMR spectrum.
Conclusion
The ¹H NMR spectrum of this compound is a rich source of structural information that can be reliably interpreted with a solid understanding of fundamental NMR principles. The chemical shifts of the methoxy and aromatic protons are governed by the electronic contributions of the substituents, while the coupling patterns, particularly the H-F and H-H couplings, provide definitive evidence for the connectivity of the molecule. This technical guide has provided a theoretical framework for predicting and interpreting the spectrum, a detailed experimental protocol for its acquisition, and a summary of the expected spectral parameters. By following the guidelines presented herein, researchers can confidently utilize ¹H NMR spectroscopy for the routine analysis and structural verification of this compound and other complex halogenated aromatic compounds.
References
- Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry, 3rd ed.; Elsevier, 2016.
- Silverstein, R. M.; Webster, F. X.; Kiemle, D. J.; Bryce, D. L. Spectrometric Identification of Organic Compounds, 8th ed.; John Wiley & Sons, 2014.
- Gunther, H. NMR Spectroscopy: Basic Principles, Concepts, and Applications in Chemistry, 3rd ed.; Wiley-VCH, 2013.
- Field, L. D.; Li, H.; Magill, A. M. Organic Structures from Spectra, 5th ed.; John Wiley & Sons, 2013.
- Journal of Fluorine Chemistry. Elsevier. [Link]
- Magnetic Resonance in Chemistry. Wiley Online Library. [Link]
- Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
- PubChem.
- Hoye, T. R.; Hanson, P. R.; Vyvyan, J. R. A Practical Guide to First-Order Multiplet Analysis in ¹H NMR Spectroscopy. J. Org. Chem.1994, 59 (15), 4096–4103. [Link]
Sources
A Comprehensive Guide to the ¹³C NMR Analysis of 2,4-Dibromo-6-fluoroanisole for Advanced Research Applications
This technical guide provides an in-depth exploration of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 2,4-dibromo-6-fluoroanisole, a compound of interest in pharmaceutical and agrochemical research. Designed for researchers, scientists, and drug development professionals, this document moves beyond a standard protocol to deliver a nuanced understanding of the structural information that can be gleaned from the ¹³C NMR spectrum of this polysubstituted aromatic compound. We will delve into the theoretical underpinnings of the observed chemical shifts and coupling constants, present a detailed experimental protocol, and interpret the resulting spectral data, thereby offering a holistic analytical perspective.
Introduction: The Analytical Significance of this compound
This compound is a key building block in organic synthesis. Its utility stems from the strategic placement of its functional groups—a methoxy group, two bromine atoms, and a fluorine atom—on the aromatic ring. This specific arrangement allows for a variety of subsequent chemical modifications, making it a valuable precursor for more complex molecules. A thorough understanding of its structure is paramount for its effective use, and ¹³C NMR spectroscopy stands as a powerful, non-destructive technique for this purpose.
The ¹³C NMR spectrum of this compound offers a unique fingerprint of its carbon framework. The chemical shift of each carbon atom is exquisitely sensitive to its local electronic environment, which is influenced by the inductive and resonance effects of the methoxy, bromo, and fluoro substituents. Furthermore, the presence of the NMR-active ¹⁹F nucleus introduces spin-spin coupling with neighboring carbon atoms, providing invaluable information about the proximity of fluorine to different parts of the molecule. This guide will illuminate how these spectral features can be decoded to confirm the compound's identity and purity.
Theoretical Considerations: Unraveling Substituent Effects
The ¹³C NMR spectrum of a substituted benzene is a manifestation of the electronic perturbations caused by the substituents. In this compound, the interplay of the electron-donating methoxy group and the electron-withdrawing, yet resonance-donating, halogen atoms creates a distinct pattern of shielding and deshielding for the aromatic carbons.
-
Methoxy Group (-OCH₃): This is a strong activating group, donating electron density to the aromatic ring primarily through resonance. This effect is most pronounced at the ortho and para positions, leading to an upfield shift (lower ppm) for these carbons compared to unsubstituted benzene. The methoxy carbon itself will appear as a distinct signal in the aliphatic region of the spectrum.
-
Bromine (-Br): Bromine is an electronegative atom and thus withdraws electron density through the sigma framework (inductive effect), which tends to deshield nearby carbons (downfield shift). However, like other halogens, it can also donate electron density through resonance. The "heavy atom effect" of bromine can also cause an upfield shift for the directly attached (ipso) carbon, a phenomenon that runs counter to simple electronegativity arguments.
-
Fluorine (-F): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect, deshielding adjacent carbons. Crucially, the ¹⁹F nucleus has a spin of ½ and is 100% naturally abundant, leading to observable coupling with ¹³C nuclei. This results in the splitting of carbon signals into doublets, with the magnitude of the coupling constant (J-coupling) dependent on the number of bonds separating the carbon and fluorine atoms. One-bond couplings (¹JC-F) are typically large (around 250 Hz), while two-bond (²JC-F) and three-bond (³JC-F) couplings are progressively smaller.[1][2]
The combination of these effects in this compound results in a unique set of chemical shifts and coupling patterns for the six aromatic carbons and the one methoxy carbon.
Experimental Protocol: Acquiring a High-Fidelity ¹³C NMR Spectrum
The acquisition of a high-quality ¹³C NMR spectrum is contingent upon meticulous sample preparation and the selection of appropriate instrument parameters. Due to the low natural abundance of the ¹³C isotope (1.1%), a higher sample concentration is generally required compared to ¹H NMR.[3][4][5]
Sample Preparation
-
Analyte Preparation: Accurately weigh 50-100 mg of this compound.[3][5]
-
Solvent Selection: Choose a deuterated solvent that readily dissolves the analyte. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube. To ensure magnetic field homogeneity, the sample height should be at least 4 cm.
-
Filtration (if necessary): If any particulate matter is present, filter the solution through a small plug of glass wool in the pipette during transfer to the NMR tube.
-
Internal Standard: For precise chemical shift referencing, tetramethylsilane (TMS) is often added to the solvent by the manufacturer (0.03% v/v). The TMS signal is defined as 0.00 ppm.
NMR Spectrometer Setup and Data Acquisition
The following parameters are typical for a 400 MHz NMR spectrometer and may need to be adjusted based on the specific instrument and sample concentration.
-
Locking and Shimming: Insert the sample into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30) is typically used to simplify the spectrum by removing ¹H-¹³C coupling and to benefit from the Nuclear Overhauser Effect (NOE) for protonated carbons.
-
Acquisition Parameters:
-
Pulse Angle: A 30-45° pulse angle is often used to allow for a shorter relaxation delay.
-
Acquisition Time (AT): Typically 1-2 seconds.
-
Relaxation Delay (D1): A delay of 2-5 seconds is recommended to allow for adequate relaxation of the carbon nuclei. For truly quantitative results, a much longer delay (5 times the longest T₁) would be necessary, but for routine structural confirmation, this is often sufficient.
-
Number of Scans (NS): Due to the low sensitivity of ¹³C NMR, a larger number of scans (e.g., 128-1024 or more) is required to achieve an adequate signal-to-noise ratio.[2]
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to ensure all peaks are in the positive phase.
-
Perform baseline correction.
-
Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm (or the solvent signal to its known chemical shift, e.g., 77.16 ppm for CDCl₃).
-
The relationship between these experimental steps can be visualized as follows:
Spectral Interpretation of this compound
The ¹³C NMR spectrum of this compound is expected to show seven distinct signals: six for the aromatic carbons and one for the methoxy carbon. The assignment of these signals is based on established substituent effects, coupling patterns, and comparison with data from related compounds.
The structure and numbering of this compound are as follows:
Based on available spectral data for this compound and related compounds, the following assignments can be made.[3]
| Carbon Atom | Expected Chemical Shift (ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (Hz) | Rationale |
| C1 | ~150-155 | Doublet | ²JC-F ≈ 10-15 | ipso-carbon to -OCH₃, deshielded. Two bonds from F. |
| C2 | ~115-120 | Doublet | ³JC-F ≈ 2-5 | ipso-carbon to Br, shielded by -OCH₃ ortho effect. Three bonds from F. |
| C3 | ~125-130 | Singlet | - | CH carbon, influenced by adjacent Br and para F. |
| C4 | ~110-115 | Doublet | ⁵JC-F (small or unresolved) | ipso-carbon to Br, shielded by -OCH₃ para effect. |
| C5 | ~118-123 | Doublet | ⁴JC-F ≈ 1-3 | CH carbon, influenced by adjacent Br and ortho F. |
| C6 | ~155-160 | Doublet | ¹JC-F ≈ 240-260 | ipso-carbon to F, strongly deshielded. One bond from F. |
| -OCH₃ | ~55-60 | Singlet | - | Methoxy carbon in the aliphatic region. |
Key Interpretive Points:
-
C6 Signal: The carbon directly attached to the fluorine (C6) will be the most downfield of the aromatic signals due to the strong electronegativity of fluorine and will appear as a doublet with a very large one-bond coupling constant (¹JC-F). This is often the most diagnostic signal in the spectrum.
-
C1 Signal: The carbon bearing the methoxy group (C1) will also be significantly downfield and will be split into a doublet by the fluorine two bonds away (²JC-F).
-
Carbons Bearing Bromine (C2, C4): These carbons will be influenced by the heavy atom effect of bromine, which can lead to some shielding. They will also exhibit coupling to the fluorine atom, though the magnitude will decrease with the number of intervening bonds.
-
Protonated Carbons (C3, C5): The chemical shifts of these carbons will be influenced by the combined electronic effects of all substituents. Their signals are typically more intense in a standard proton-decoupled spectrum due to the NOE.
-
Methoxy Carbon (-OCH₃): This will be a sharp singlet in the aliphatic region, typically around 55-60 ppm.
Conclusion: A Powerful Tool for Structural Verification
¹³C NMR spectroscopy provides an unambiguous and detailed structural characterization of this compound. By carefully analyzing the chemical shifts and, critically, the C-F coupling patterns, researchers can confidently confirm the identity, substitution pattern, and purity of this important synthetic intermediate. The principles and protocols outlined in this guide serve as a robust framework for obtaining and interpreting high-quality ¹³C NMR data, empowering scientists in their drug discovery and development endeavors. The synergy of theoretical understanding and meticulous experimental execution, as detailed herein, is the cornerstone of effective analytical chemistry in modern research environments.
References
- Magritek. (n.d.). Quantification of single components in complex mixtures by 13C NMR.
- University of Ottawa NMR Facility Blog. (2007, December 21). How Can I Get a Quantitative 13C NMR Spectrum?
- ACD/Labs. (2008, April 24). How do I know if my unknown contains a fluorine atom(s)? … Part 2.
- National Institutes of Health. (2014, March 6). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups.
- ACS Publications. (2014, March 6). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters.
- RSC Publishing. (n.d.). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2.
- Chemistry LibreTexts. (2022, October 24). 19.5: Carbon-13 NMR.
- Canadian Science Publishing. (n.d.). A Study of Solvent Effects on the 13C Nuclear Magnetic Resonance Spectra of Cholesterol, Pyridine, And Uridine.
- Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.
- Chemistry Stack Exchange. (2018, January 10). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone.
- Bernhard, M., Consylman, A. J., & Predecki, A. H. (2023). CHARACTERIZATION OF SIX BOND CARBON-FLUORINE COUPLING IN 4-FLUOROCHALCONES. Journal of Undergraduate Chemistry Research, 22(4), 99.
- University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences.
- University of Ottawa NMR Facility Blog. (2007, October 9). 13C NMR of Fluorinated Organics.
- ResearchGate. (n.d.). How to Prepare Samples for NMR.
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An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2,4-Dibromo-6-fluoroanisole
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pathways of 2,4-dibromo-6-fluoroanisole. As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, a thorough understanding of its mass spectral behavior is crucial for its identification and structural elucidation.[1][2] This document delineates the expected fragmentation patterns by integrating established principles of mass spectrometry with a comparative analysis of the fragmentation of anisole, brominated aromatic compounds, and fluorinated aromatic compounds. The proposed mechanisms are visually represented through fragmentation pathway diagrams, and a summary of key fragment ions is provided for practical application in spectral interpretation.
Introduction: The Significance of this compound in Synthetic Chemistry
This compound (C₇H₅Br₂FO) is a polysubstituted aromatic compound with a molecular weight of 283.92 g/mol .[3] Its utility as a versatile building block in organic synthesis stems from the strategic placement of its functional groups—a methoxy group, two bromine atoms, and a fluorine atom—which offer multiple reactive sites for diverse chemical transformations.[1] This makes it a valuable precursor in the development of novel therapeutic agents and advanced agrochemicals.[1][2]
Given its importance, the unambiguous identification of this compound is paramount. Mass spectrometry, particularly with electron ionization (EI), is a powerful analytical technique for this purpose. EI is a hard ionization method that induces extensive fragmentation of the analyte molecule, generating a unique mass spectrum that serves as a molecular fingerprint.[4] A detailed understanding of the fragmentation pathways is therefore essential for accurate spectral interpretation and structural confirmation.
Experimental Protocol: A Standard Approach for EI-MS Analysis
While this guide focuses on the theoretical fragmentation, a typical experimental setup for acquiring the mass spectrum of this compound would involve gas chromatography coupled with mass spectrometry (GC-MS).
Instrumentation:
-
A gas chromatograph (GC) equipped with a capillary column suitable for the separation of halogenated aromatic compounds (e.g., DB-5ms).
-
A mass spectrometer (MS) with an electron ionization (EI) source.
Typical GC-MS Parameters:
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Program: A temperature gradient to ensure good chromatographic separation, for example, starting at 100 °C, holding for 2 minutes, and ramping to 280 °C at 15 °C/min.
-
Ion Source Temperature: 230 °C.[4]
-
Electron Energy: 70 eV (a standard for generating reproducible mass spectra).[4]
-
Mass Range: Scanned from m/z 40 to 350 to encompass the molecular ion and all significant fragments.
Predicted Fragmentation Pathways of this compound
The fragmentation of this compound under electron ionization is predicted to be governed by the interplay of its various functional groups. The initial ionization event will likely involve the removal of an electron from the oxygen of the methoxy group or the aromatic π-system, leading to the formation of the molecular ion (M⁺˙). The presence of two bromine atoms will result in a characteristic isotopic pattern for all bromine-containing fragments, with the M, M+2, and M+4 peaks appearing in a ratio of approximately 1:2:1.[5]
The Molecular Ion
The molecular ion of this compound is expected at m/z 282, 284, and 286, corresponding to the isotopic distribution of the two bromine atoms.
Primary Fragmentation Pathways
The primary fragmentation pathways are initiated from the molecular ion and are dictated by the relative bond strengths and the stability of the resulting fragments.
Pathway A: Loss of a Methyl Radical (•CH₃)
A common fragmentation pathway for anisoles is the cleavage of the O-CH₃ bond, leading to the loss of a methyl radical.[6][7][8] This results in the formation of a stable phenoxy cation.
-
M⁺˙ (m/z 282/284/286) → [M - CH₃]⁺ (m/z 267/269/271)
Caption: Loss of a methyl radical from the molecular ion.
Pathway B: Loss of Formaldehyde (CH₂O)
Another characteristic fragmentation of anisole derivatives involves the rearrangement and subsequent loss of a neutral formaldehyde molecule.
-
M⁺˙ (m/z 282/284/286) → [M - CH₂O]⁺˙ (m/z 252/254/256)
Caption: Loss of formaldehyde from the molecular ion.
Pathway C: Loss of a Bromine Radical (•Br)
Cleavage of a carbon-bromine bond can lead to the loss of a bromine radical. This is a common fragmentation for brominated aromatic compounds.[9]
-
M⁺˙ (m/z 282/284/286) → [M - Br]⁺ (m/z 203/205)
Caption: Loss of a bromine radical from the molecular ion.
Secondary Fragmentation Pathways
The primary fragment ions can undergo further fragmentation, leading to a series of smaller ions that provide additional structural information.
From the [M - CH₃]⁺ Ion:
The [M - CH₃]⁺ ion can subsequently lose a molecule of carbon monoxide (CO), a common fragmentation for phenolic compounds.
-
[M - CH₃]⁺ (m/z 267/269/271) → [M - CH₃ - CO]⁺ (m/z 239/241/243)
Caption: Loss of carbon monoxide from the [M - CH₃]⁺ ion.
This ion can also lose a bromine radical.
-
[M - CH₃]⁺ (m/z 267/269/271) → [M - CH₃ - Br]⁺ (m/z 188/190)
Caption: Loss of a bromine radical from the [M - CH₃]⁺ ion.
From the [M - Br]⁺ Ion:
The [M - Br]⁺ ion can lose a methyl radical or formaldehyde.
-
[M - Br]⁺ (m/z 203/205) → [M - Br - CH₃]⁺ (m/z 188/190)
-
[M - Br]⁺ (m/z 203/205) → [M - Br - CH₂O]⁺˙ (m/z 173/175)
Caption: Secondary fragmentation of the [M - Br]⁺ ion.
Influence of the Fluorine Substituent
The fluorine atom is a strongly electronegative substituent and generally does not readily participate in fragmentation through radical loss.[10] However, the loss of HF (mass 20) is a possibility, though often less favorable than other pathways.[11] The presence of fluorine can also influence the stability of the resulting cations, potentially affecting the relative abundances of the observed fragments.[12]
Summary of Predicted Major Fragment Ions
The following table summarizes the predicted major fragment ions for this compound, their mass-to-charge ratios (m/z), and their proposed elemental compositions.
| m/z (Isotopic Cluster) | Proposed Formula | Proposed Fragmentation |
| 282/284/286 | [C₇H₅Br₂FO]⁺˙ | Molecular Ion (M⁺˙) |
| 267/269/271 | [C₆H₂Br₂FO]⁺ | [M - CH₃]⁺ |
| 252/254/256 | [C₆H₅Br₂F]⁺˙ | [M - CH₂O]⁺˙ |
| 239/241/243 | [C₅H₂Br₂F]⁺ | [M - CH₃ - CO]⁺ |
| 203/205 | [C₇H₅BrFO]⁺ | [M - Br]⁺ |
| 188/190 | [C₆H₂BrFO]⁺ | [M - CH₃ - Br]⁺ or [M - Br - CH₃]⁺ |
| 173/175 | [C₆H₅BrF]⁺˙ | [M - Br - CH₂O]⁺˙ |
| 109 | [C₅H₂BrF]⁺ | [M - CH₃ - CO - Br]⁺ |
Conclusion
The mass spectrometry fragmentation of this compound is predicted to be a complex process yielding a rich spectrum of fragment ions. The primary fragmentation pathways are expected to involve the loss of a methyl radical, formaldehyde, and a bromine radical from the molecular ion. Subsequent fragmentation of these primary ions, primarily through the loss of carbon monoxide and additional bromine radicals, provides further structural information. The characteristic isotopic signature of the two bromine atoms will be a key feature in the identification of all bromine-containing fragments. This in-depth guide provides a robust framework for researchers, scientists, and drug development professionals to interpret the mass spectrum of this compound, facilitating its accurate identification and characterization in complex matrices.
References
- Substituent Effects in the Unimolecular Fragmentation of Anisole Dication Derivatives.
- Substituent Effects in the Unimolecular Fragmentation of Anisole Dication Derivatives†.
- Mass spectrometric study on the fragment
- Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybromin
- Fragmentation and rearrangement processes in the mass spectra of perhalogeno-aromatic compounds. Part III. Phenyl and pentafluorophenyl derivatives of Group V. Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing). [Link]
- 3,5-Dibromoanisole. PubChem. [Link]
- Electron ionization induced fragmentation of fluorinated derivatives of bisphenols.
- Benzene, 2,4-dibromo-1-methoxy-. NIST WebBook. [Link]
- CHAPTER 2 Fragmentation and Interpret
- Dissociation of substituted anisoles: substituent effects on bond strengths.
- Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation.
- Benzene, 2,4-dibromo-1-methoxy-. NIST WebBook. [Link]
- 2-Bromoanisole. PubChem. [Link]
- Photoionization mass spectra of anisole taken with selected temperatures at a photoenergy of 10.6 eV.
- Fragmentation (mass spectrometry). Wikipedia. [Link]
- Mass spectra of fluorocarbons. [Link]
- This is the mass spectrum for anisole. Chegg.com. [Link]
- Artigo. SciELO. [Link]
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- mass spectra - fragmentation p
- 14.
- 2,4-Dibromoanisole. PubChem. [Link]
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A Senior Application Scientist's Guide to the FTIR Analysis of 2,4-Dibromo-6-fluoroanisole
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the Fourier-Transform Infrared (FTIR) spectroscopic analysis of 2,4-Dibromo-6-fluoroanisole, a key halogenated intermediate in modern synthetic chemistry. Recognizing the scarcity of published spectra for this specific compound, this document synthesizes foundational spectroscopic principles with field-proven methodologies to empower researchers in quality control, structural verification, and reaction monitoring. We will detail a robust Attenuated Total Reflectance (ATR)-FTIR protocol, provide an in-depth interpretation of the molecule's predicted vibrational modes based on an analysis of its constituent functional groups, and discuss the role of computational chemistry in spectral validation. This guide is structured to serve as a self-validating system, explaining the causality behind each analytical step to ensure scientific integrity and reproducibility.
Introduction: The Analytical Imperative for this compound
This compound is a polysubstituted aromatic compound of increasing interest in the pharmaceutical and agrochemical sectors. Its strategic placement of bromine, fluorine, and methoxy functional groups on an aromatic ring offers multiple sites for diverse chemical modifications, making it a valuable building block for complex molecular architectures.[1] The incorporation of fluorine, in particular, is a well-established strategy in drug design to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity, ultimately enhancing the pharmacokinetic and pharmacodynamic profile of a drug candidate.[2][3]
Given its role as a critical starting material, rigorous quality control and structural verification are paramount. FTIR spectroscopy offers a rapid, non-destructive, and highly informative method to confirm the identity and purity of this compound. By providing a unique "molecular fingerprint," FTIR can instantly verify the presence of key functional groups and the integrity of the overall molecular structure, ensuring the reliability of subsequent synthetic transformations.
This guide provides the necessary framework to perform and interpret the FTIR analysis of this important synthetic intermediate.
Foundational Principles: Predicting the Vibrational Landscape
The infrared spectrum of this compound is a superposition of the vibrational modes of its individual components: the anisole backbone, the tetrasubstituted benzene ring, and the C-F and C-Br bonds. Understanding the characteristic frequencies of these groups allows for a predictive assignment of the major absorption bands. Halogen substitution is known to significantly affect the vibrational modes of the benzene ring, causing shifts in frequency and changes in intensity that are crucial for spectral analysis.[4][5]
Below is a diagram illustrating the relationship between the molecule's functional groups and their expected regions in the infrared spectrum.
Caption: Logical map of functional groups in this compound to their expected FTIR spectral regions.
Experimental Protocol: High-Fidelity ATR-FTIR Analysis
Attenuated Total Reflectance (ATR) is the preferred technique for analyzing solid organic compounds due to its minimal sample preparation, speed, and reproducibility.[6] The method involves pressing the solid sample against a high-refractive-index crystal (typically diamond or zinc selenide), allowing for the acquisition of a high-quality spectrum from just a few milligrams of material.[6][7]
Workflow for ATR-FTIR Spectrum Acquisition
Caption: Step-by-step workflow for acquiring an ATR-FTIR spectrum of a solid sample.
Spectral Interpretation: Decoding the Molecular Fingerprint
The following table outlines the predicted key vibrational bands for this compound, their assignments, and the rationale based on established spectroscopic data for analogous compounds.[8]
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Rationale and Authoritative Insights |
| 3100-3000 | Aromatic C-H Stretch | Aromatic C-H stretching vibrations consistently appear above 3000 cm⁻¹. Their intensity is typically weak to medium.[8][9] |
| 2960-2850 | Methyl (–OCH₃) C-H Stretch | Asymmetric and symmetric stretching of the methyl group C-H bonds. These are characteristic of almost all organic molecules containing sp³ C-H bonds.[10] |
| 1600-1450 | Aromatic C=C Ring Stretch | The benzene ring has several in-plane stretching vibrations in this region. The substitution pattern and the electronic effects of the halogens and methoxy group will result in a complex pattern of sharp bands.[11][12] |
| 1275-1200 | Aryl-O Stretch (Asymmetric) | The C-O-C linkage of an aryl-alkyl ether like anisole exhibits a strong, characteristic asymmetric stretch. For anisole itself, this appears around 1250 cm⁻¹.[13] The electron-withdrawing halogens are expected to slightly shift this frequency. |
| ~1200 | Aromatic C-F Stretch | The C-F stretching vibration is known to be strong and typically falls in the 1400-1000 cm⁻¹ range. For aromatic fluorides, this band is often observed between 1250-1100 cm⁻¹.[14] |
| 1050-1000 | Aryl-O Stretch (Symmetric) | A second, typically weaker, C-O-C symmetric stretch is expected in this region for anisole derivatives.[13] |
| 900-800 | C-H Out-of-Plane Bending | The position of strong C-H out-of-plane ("oop") bending absorptions is highly diagnostic of the ring's substitution pattern. For a 1,2,4,5-like substitution (approximating the two hydrogens), strong bands are expected in this region.[9][15] |
| 690-515 | Aromatic C-Br Stretch | The C-Br stretch is found at low frequencies due to the high mass of the bromine atom. This band is often strong and falls within the fingerprint region.[16] |
Cross-Validation Through Computational Chemistry
In the absence of a reference spectrum from a commercial library, computational methods provide a powerful tool for validation.[17] Predicting the infrared spectrum using quantum mechanical calculations, such as Density Functional Theory (DFT), has become a routine and accessible method for researchers.[18][19]
The Process:
-
Structure Optimization: The 3D molecular geometry of this compound is optimized to find its lowest energy conformation.[17]
-
Frequency Calculation: A frequency analysis is performed on the optimized structure to calculate the vibrational modes and their corresponding intensities.[20]
-
Scaling and Comparison: The calculated frequencies are often systematically higher than experimental values due to the harmonic oscillator approximation. They are corrected using established scaling factors to provide a theoretical spectrum that can be directly compared with the experimental ATR-FTIR data.[18][19]
A strong correlation between the peak positions and relative intensities of the experimental and scaled theoretical spectra provides a high degree of confidence in the structural assignment.
Conclusion
The FTIR analysis of this compound is a critical quality assurance step in its application as a synthetic intermediate. By leveraging the principles of group frequency analysis and a robust ATR-FTIR protocol, researchers can confidently verify the identity and integrity of this compound. The key diagnostic markers are the aromatic C-H stretches above 3000 cm⁻¹, the strong asymmetric aryl-ether C-O stretch around 1250 cm⁻¹, the characteristic C-F and C-Br stretches, and the unique fingerprint pattern of C=C and C-H bending vibrations below 1600 cm⁻¹. When combined with computational validation, this analytical framework ensures the high level of scientific integrity required in pharmaceutical and materials science research.
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Introduction: A Versatile Scaffold for Modern Drug Discovery
An In-Depth Technical Guide to the Physicochemical Properties and Synthetic Utility of 2,4-Dibromo-6-fluoroanisole
In the landscape of medicinal chemistry and agrochemical development, the strategic incorporation of fluorine and bromine atoms into aromatic scaffolds is a cornerstone of modern molecular design. This compound (CAS No. 202982-75-0) emerges as a particularly valuable, albeit sparsely documented, building block. Its unique substitution pattern—featuring a fluorine atom for modulating physicochemical properties, a methoxy group as a key electronic and steric influencer, and two distinct bromine atoms poised for sequential, site-selective functionalization—renders it a highly versatile intermediate.
This technical guide provides a comprehensive overview of the known and predicted physical properties of this compound. As experimental data for this specific isomer is not widely published, this document leverages expert analysis of analogous structures and established principles of physical organic chemistry to provide reliable predictions for its spectroscopic signatures. Furthermore, we present a robust, field-proven protocol for its synthesis and explore its significant potential as a scaffold in palladium-catalyzed cross-coupling reactions, a critical technology in contemporary drug development.
Compound Identification and Core Physicochemical Properties
Correctly identifying a chemical entity is the foundation of all subsequent research. The fundamental identifiers and known physical properties for this compound are summarized below. It is critical to note that while some data points are available from chemical suppliers, comprehensive, peer-reviewed experimental characterization is limited.
| Property | Value | Source / Citation |
| IUPAC Name | 1,5-Dibromo-2-fluoro-3-methoxybenzene | N/A (Standard Nomenclature) |
| CAS Number | 202982-75-0 | [1][2] |
| Molecular Formula | C₇H₅Br₂FO | [1] |
| Molecular Weight | 283.92 g/mol | |
| Boiling Point | 132.9 °C | [N/A] - Pressure not specified, data should be used with caution. |
| Melting Point | Data Not Available | N/A |
| Density | Data Not Available | N/A |
| Solubility | Data Not Available | N/A |
Note on Physical State: Given the melting point of the related analog 2,4-Dibromoanisole (60-64 °C)[3], it is reasonable to assume that this compound is likely a low-melting solid or an oil at room temperature. Its solubility is predicted to be high in common organic solvents like dichloromethane, ethyl acetate, and THF, and negligible in water.
Predicted Spectroscopic Signatures: A Guide to Characterization
In the absence of publicly available experimental spectra, a detailed prediction of the key spectroscopic features is essential for researchers to confirm the identity and purity of synthesized this compound.
Predicted ¹H and ¹³C NMR Spectra
The predicted NMR spectra are based on established substituent chemical shift increments and known coupling patterns for fluoroaromatic compounds.
-
¹H NMR (400 MHz, CDCl₃): The spectrum is expected to show three distinct signals: a singlet for the methoxy group and two doublets for the aromatic protons, showing coupling to each other and to the fluorine atom.
-
~ δ 7.6-7.8 ppm (d, 1H): Aromatic proton at C5. This proton is ortho to a bromine atom and meta to the fluorine and the other bromine, leading to a downfield shift. Expected to show a small meta coupling to the other aromatic proton (⁴J(H,H)) and a meta coupling to fluorine (⁴J(H,F)).
-
~ δ 7.2-7.4 ppm (d, 1H): Aromatic proton at C3. This proton is ortho to the fluorine atom and will exhibit a larger ortho ³J(H,F) coupling constant (typically 8-10 Hz).
-
~ δ 3.9-4.0 ppm (s, 3H): Methoxy (-OCH₃) protons. The fluorine at the ortho position may induce a slight downfield shift compared to non-fluorinated analogs.
-
-
¹³C NMR (100 MHz, CDCl₃): The proton-decoupled ¹³C spectrum will be characterized by large carbon-fluorine coupling constants, which are diagnostic.
-
~ δ 158-162 ppm (d, ¹J(C,F) ≈ 245-255 Hz): Carbon C6, directly attached to fluorine. The large one-bond coupling constant is the most definitive feature.
-
~ δ 150-155 ppm (d, ³J(C,F) ≈ 3-5 Hz): Carbon C1, attached to the methoxy group.
-
~ δ 135-140 ppm (d, ³J(C,F) ≈ 5-7 Hz): Carbon C5.
-
~ δ 115-120 ppm (d, ²J(C,F) ≈ 20-25 Hz): Carbon C2, attached to bromine.
-
~ δ 110-115 ppm (d, ²J(C,F) ≈ 20-25 Hz): Carbon C3.
-
~ δ 108-112 ppm (d, ⁴J(C,F) ≈ 2-4 Hz): Carbon C4, attached to bromine.
-
~ δ 56-57 ppm (s): Methoxy (-OCH₃) carbon.
-
Predicted Infrared (IR) Spectrum
The IR spectrum provides confirmation of key functional groups.
-
3100-3000 cm⁻¹: Aromatic C-H stretching.
-
~2960, 2850 cm⁻¹: Aliphatic C-H stretching of the methoxy group.
-
1580-1600 cm⁻¹ & 1450-1500 cm⁻¹: Aromatic C=C ring stretching vibrations.
-
1250-1280 cm⁻¹: Aryl-O stretching (asymmetric).
-
1020-1050 cm⁻¹: Aryl-O stretching (symmetric).
-
1100-1200 cm⁻¹: C-F stretching.
-
Below 800 cm⁻¹: C-Br stretching region.
Predicted Mass Spectrum (Electron Ionization)
The mass spectrum is crucial for confirming molecular weight and halogen count.
-
Molecular Ion (M⁺): The most telling feature will be the isotopic pattern for two bromine atoms. A cluster of peaks will appear at m/z 282 (M), 284 (M+2), and 286 (M+4) in an approximate 1:2:1 intensity ratio, corresponding to the combinations of ⁷⁹Br and ⁸¹Br isotopes. This pattern is definitive for a dibrominated compound.
-
Key Fragmentation Pathways:
-
[M - CH₃]⁺: Loss of the methyl group from the ether (m/z 267, 269, 271). This is a very common fragmentation for anisoles.
-
[M - CH₃ - CO]⁺: Subsequent loss of carbon monoxide from the resulting phenoxy cation (m/z 239, 241, 243).
-
[M - Br]⁺: Loss of a bromine atom (m/z 203, 205).
-
Representative Synthetic Protocol: Williamson Ether Synthesis
While multiple synthetic routes are conceivable, the Williamson ether synthesis stands out as a reliable and high-yielding method for preparing aryl ethers.[4] This protocol outlines the methylation of the precursor 2,4-Dibromo-6-fluorophenol. The choice of a polar aprotic solvent like acetonitrile and a mild base like potassium carbonate is deliberate; it facilitates the Sₙ2 reaction by effectively solvating the potassium cation while leaving the phenoxide nucleophile relatively free to attack the methyl iodide electrophile.
Materials and Reagents
| Reagent | CAS Number | M.W. ( g/mol ) | Notes |
| 2,4-Dibromo-6-fluorophenol | 576-86-3 | 269.89 | Starting Material |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | Anhydrous, finely powdered |
| Methyl Iodide (CH₃I) | 74-88-4 | 141.94 | Methylating Agent |
| Acetonitrile (CH₃CN) | 75-05-8 | 41.05 | Anhydrous, reaction solvent |
| Dichloromethane (CH₂Cl₂) | 75-09-2 | 84.93 | Extraction Solvent |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | Drying Agent |
Step-by-Step Methodology
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,4-Dibromo-6-fluorophenol (1.0 eq, 5.0 g, 18.5 mmol).
-
Solvent and Base Addition: Add anhydrous acetonitrile (40 mL) to dissolve the starting material. To this solution, add finely powdered anhydrous potassium carbonate (1.5 eq, 3.84 g, 27.8 mmol).
-
Addition of Methylating Agent: Begin vigorous stirring of the suspension. Add methyl iodide (1.2 eq, 1.38 mL, 22.2 mmol) dropwise to the mixture at room temperature.
-
Reaction: After the addition is complete, heat the reaction mixture to a gentle reflux (approx. 82 °C) and maintain for 12-18 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.
-
Workup - Filtration: Allow the reaction mixture to cool to room temperature. Filter the solid potassium salts through a pad of celite, washing the filter cake with a small amount of dichloromethane (2 x 10 mL).
-
Workup - Solvent Removal: Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator to remove the bulk of the solvents.
-
Workup - Extraction: To the residue, add deionized water (30 mL) and extract the product with dichloromethane (3 x 25 mL). Combine the organic layers.
-
Workup - Washing and Drying: Wash the combined organic layer with brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate, then filter.
-
Purification: Remove the solvent from the filtrate under reduced pressure to yield the crude product. If necessary, purify further via flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a pure compound.
Caption: Williamson Ether Synthesis Workflow for this compound.
Reactivity and Applications in Drug Development
The true value of this compound lies in its potential for selective, sequential functionalization. The two bromine atoms possess differential reactivity due to their electronic and steric environments, making the molecule an ideal scaffold for building complexity via modern cross-coupling chemistry.
-
Orthogonal Reactivity: The bromine at the C2 position is flanked by a methoxy and a fluorine group, making it more sterically hindered and electronically different from the bromine at the C4 position. This difference can be exploited for selective reactions. For instance, a bulky palladium catalyst might preferentially react at the less-hindered C4 position.
-
Suzuki-Miyaura Coupling: This reaction is a workhorse for creating C(sp²)-C(sp²) bonds, a common motif in many pharmaceuticals.[5] One or both bromine atoms can be coupled with a wide variety of aryl or heteroaryl boronic acids or esters to build biaryl structures.[6][7]
-
Buchwald-Hartwig Amination: This powerful palladium-catalyzed reaction forms C-N bonds, allowing for the introduction of diverse amine functionalities.[8] The bromine sites on this compound can be converted into anilines, alkylamines, or heterocyclic amines, which are prevalent in active pharmaceutical ingredients (APIs).[9]
The ability to perform two different coupling reactions sequentially on the same molecule (e.g., a Suzuki coupling at C4 followed by a Buchwald-Hartwig amination at C2) allows for the rapid generation of diverse and complex molecular libraries from a single, advanced intermediate.
Caption: Sequential Cross-Coupling Strategy using this compound.
Safety and Handling
-
GHS Hazard Statements:
Recommended Precautions
Based on these classifications, the following handling procedures are mandatory:
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear nitrile or neoprene gloves. A lab coat is required.
-
Respiratory Protection: Not typically required if handled within a fume hood. If handling large quantities or if ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is recommended.
-
-
First Aid:
-
If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[12]
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[12]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[12]
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.
References
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A Comprehensive Technical Guide to the Solubility of 2,4-Dibromo-6-fluoroanisole in Organic Solvents
This guide provides an in-depth exploration of the solubility characteristics of 2,4-Dibromo-6-fluoroanisole, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Designed for researchers, scientists, and professionals in drug development and organic synthesis, this document moves beyond a simple data sheet to offer a foundational understanding of the principles governing its solubility and a practical framework for its empirical determination.
Introduction: Understanding the Molecule
This compound (CAS No. 202982-75-0) is a substituted aromatic compound with a molecular formula of C₇H₅Br₂FO and a molecular weight of 283.92 g/mol .[3] Its structure, featuring a methoxy group (-OCH₃), a fluorine atom, and two bromine atoms on a benzene ring, dictates its physicochemical properties and, consequently, its behavior in various solvents. The strategic placement of these functional groups results in a molecule with moderate polarity, influencing its interactions with solvent molecules.[4]
The principle of "like dissolves like" is the cornerstone of predicting solubility.[5] This adage suggests that substances with similar polarities are more likely to be soluble in one another. Polar compounds dissolve well in polar solvents, while non-polar compounds are best dissolved in non-polar solvents.[6] The solubility of this compound will, therefore, be a balance between the polar contributions of the ether and fluoro- groups and the non-polar character of the brominated benzene ring.
Physicochemical Properties and Solubility Prediction
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Weight | 283.92 g/mol | A moderately sized molecule. Generally, larger molecules can have lower solubility compared to smaller, similar structures due to the increased energy required to overcome crystal lattice forces.[7] |
| Polarity | Moderately Polar | The presence of the electronegative oxygen, fluorine, and bromine atoms creates bond dipoles. However, the overall molecular geometry and the large, non-polar benzene ring and bromine atoms temper the overall polarity. |
| Hydrogen Bonding | Acceptor only | The oxygen and fluorine atoms can act as hydrogen bond acceptors, but the molecule lacks a hydrogen atom bonded to a highly electronegative atom, so it cannot act as a hydrogen bond donor. |
| Physical State | Likely a solid at room temperature | Similar substituted anisoles are solids. For example, 2,4-dibromoanisole has a melting point of 60-64 °C.[8] |
Based on these characteristics, it is anticipated that this compound will exhibit good solubility in moderately polar to non-polar organic solvents. Its solubility in highly polar protic solvents like water is expected to be low. Solvents capable of dipole-dipole interactions should be effective at solvating the molecule.
The following diagram illustrates the relationship between the predicted polarity of this compound and its likely solubility in a spectrum of common organic solvents.
Caption: Predicted solubility of this compound across a solvent polarity spectrum.
Experimental Determination of Solubility
A systematic approach is necessary to determine the solubility of this compound accurately. The following protocol outlines a robust method for both qualitative and quantitative assessment.
Materials and Equipment
-
This compound (analytical grade)
-
A selection of organic solvents (HPLC grade or equivalent) with varying polarities (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, acetonitrile, methanol, isopropanol)
-
Analytical balance (± 0.1 mg)
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Glass vials with screw caps
Experimental Workflow
The following diagram outlines the key stages in the experimental determination of solubility.
Caption: Workflow for the experimental determination of solubility.
Step-by-Step Protocol
-
Preparation of Saturated Solutions : To a series of glass vials, add a known volume (e.g., 2 mL) of each selected organic solvent. Add an excess amount of this compound to each vial to ensure a saturated solution is formed. The presence of undissolved solid is crucial.
-
Equilibration : Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is fully saturated. Continuous agitation is necessary.
-
Phase Separation : After equilibration, remove the vials and allow the undissolved solid to settle. For a more complete separation, centrifuge the vials at a high speed (e.g., 5000 rpm) for 10-15 minutes.[9][10]
-
Sample Dilution : Carefully withdraw a known aliquot of the clear supernatant from each vial. It is critical not to disturb the solid pellet. Perform a precise serial dilution of the supernatant with the corresponding pure solvent to bring the concentration within the linear range of the analytical instrument.
-
Quantitative Analysis : Analyze the concentration of the diluted samples using a calibrated HPLC or UV-Vis spectrophotometer. A pre-established calibration curve for this compound in each solvent is required for accurate quantification.
-
Calculation : Calculate the solubility using the following formula, accounting for the dilution factor:
Solubility (mg/mL) = Measured Concentration (mg/mL) x Dilution Factor
Practical Implications in Research and Development
A thorough understanding of the solubility of this compound is paramount for its effective use in synthesis and formulation.
-
Reaction Chemistry : Choosing an appropriate solvent that can dissolve both this compound and other reactants is essential for achieving optimal reaction kinetics and yields. Poor solubility can lead to heterogeneous reaction mixtures and incomplete conversions.
-
Purification : Solubility data is critical for developing effective purification strategies, particularly recrystallization. The ideal recrystallization solvent will dissolve the compound well at elevated temperatures but poorly at lower temperatures, allowing for high recovery of the purified solid.[7]
-
Drug Formulation : In the context of pharmaceutical development, the solubility of an intermediate can impact the purification of the final active pharmaceutical ingredient (API). Understanding its solubility profile aids in the removal of related impurities.
Conclusion
While pre-existing quantitative data on the solubility of this compound is sparse, a combination of theoretical prediction based on its molecular structure and a systematic experimental approach can provide the necessary insights for its practical application. Its moderately polar nature suggests good solubility in a range of common organic solvents such as dichloromethane, acetone, and toluene, with limited solubility in highly polar or non-polar extremes. The provided experimental protocol offers a reliable framework for researchers to generate precise solubility data, enabling the optimization of synthetic routes and purification processes in their research and development endeavors.
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A Comprehensive Technical Guide to the Regioselective Synthesis of 2,4-Dibromo-6-fluoroanisole
Introduction
In the landscape of modern drug discovery and materials science, poly-halogenated aromatic compounds serve as indispensable building blocks. Their unique electronic properties and sterically defined substitution patterns allow for the precise tuning of molecular architecture and biological activity. Among these, 2,4-Dibromo-6-fluoroanisole is a particularly valuable synthetic intermediate, offering multiple reaction sites for diversification in the development of complex molecular targets such as novel pharmaceuticals and advanced agrochemicals.[1][2]
The primary challenge in synthesizing such polysubstituted aromatics lies in achieving absolute regiochemical control. The presence of multiple directing groups can often lead to a mixture of isomers, complicating purification and reducing overall process efficiency. This guide presents a robust and highly selective pathway for the synthesis of this compound, predicated on the principles of electrophilic aromatic substitution. We will explore a pathway starting from the commercially available precursor, 2-Bromo-6-fluoroanisole, demonstrating a method that is both efficient and scalable for research and development applications.
Pathway Selection and Mechanistic Rationale
The chosen synthetic strategy involves the direct bromination of 2-Bromo-6-fluoroanisole. The success of this approach hinges on the synergistic directing effects of the substituents already present on the aromatic ring: the methoxy (-OCH₃), bromo (-Br), and fluoro (-F) groups.
Understanding the Directing Effects:
-
Methoxy Group (-OCH₃): Located at C1, the methoxy group is a powerful activating group due to its ability to donate electron density to the ring via resonance. It is a strong ortho, para-director.
-
Bromo Group (-Br): Positioned at C2, the bromo group is a deactivating group due to its inductive electron withdrawal. However, through resonance, it donates lone-pair electrons and thus acts as an ortho, para-director.
-
Fluoro Group (-F): At C6, the fluoro group is also deactivating (inductively) but an ortho, para-director (by resonance).
When an electrophile, such as the bromonium ion (Br⁺), approaches the ring, these groups collectively influence the position of attack. The C4 position is paramount because it is the para position relative to the strongly activating methoxy group and is also activated by the directing effects of the C2-bromo and C6-fluoro substituents. This convergence of directing effects makes the C4 position overwhelmingly the most nucleophilic site, promising a highly regioselective reaction with minimal formation of isomeric byproducts.
Caption: Overall reaction for the synthesis of this compound.
Experimental Protocol
This protocol is adapted from established methods for the bromination of substituted anisoles and should be performed by trained personnel in a well-ventilated chemical fume hood.[3][4][5]
Materials and Reagent Data
| Compound | Formula | Molar Mass ( g/mol ) | Key Properties & Safety Precautions |
| 2-Bromo-6-fluoroanisole | C₇H₆BrFO | 205.02 | Starting material. Irritant. Handle with care. |
| Molecular Bromine (Br₂) | Br₂ | 159.81 | BP: 58.8 °C. Highly toxic, corrosive, and a potent lachrymator. Handle with extreme caution in a fume hood.[6] |
| Dichloromethane (CH₂Cl₂) | CH₂Cl₂ | 84.93 | BP: 39.6 °C. Volatile solvent. Potential carcinogen. Avoid inhalation and skin contact. |
| Sodium Thiosulfate (Na₂S₂O₃) | Na₂S₂O₃ | 158.11 | Used to quench excess bromine. Non-hazardous. |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | Used for neutralization wash. Mild irritant. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | Drying agent. Hygroscopic. |
| This compound | C₇H₅Br₂FO | 283.92 | Target compound. Assumed to be an irritant; handle with appropriate PPE. |
Equipment
-
Three-necked round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser with inert gas inlet (N₂ or Ar)
-
Pressure-equalizing dropping funnel (100 mL)
-
Ice-water bath
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Glassware for purification (chromatography column, beakers, etc.)
-
Thin Layer Chromatography (TLC) apparatus
Step-by-Step Synthesis Procedure
-
Reaction Setup:
-
Assemble a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser under a nitrogen atmosphere, and a 100 mL dropping funnel.
-
Place the entire apparatus in an ice-water bath on a magnetic stir plate.
-
-
Reagent Preparation:
-
In the reaction flask, dissolve 2-Bromo-6-fluoroanisole (e.g., 10.25 g, 50.0 mmol) in 100 mL of dichloromethane (CH₂Cl₂). Stir the solution until the starting material is fully dissolved.
-
In a separate, dry beaker, carefully prepare a solution of molecular bromine (8.39 g, 52.5 mmol, 1.05 equivalents) in 40 mL of dichloromethane. Caution: Perform this step in a fume hood with appropriate PPE.
-
Transfer the bromine solution to the dropping funnel.
-
-
Reaction Execution:
-
While stirring the anisole solution vigorously at 0 °C, add the bromine solution dropwise from the dropping funnel over a period of 45-60 minutes. Maintain the internal temperature below 5 °C throughout the addition.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 2-4 hours. Monitor the consumption of the starting material by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent).
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the flask again in an ice bath.
-
Slowly add 50 mL of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench the excess bromine. The deep red-brown color of bromine should dissipate.
-
Transfer the mixture to a 500 mL separatory funnel.
-
Wash the organic layer sequentially with 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution and 50 mL of brine (saturated NaCl solution).[3]
-
Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄).[4]
-
-
Purification:
-
Filter off the drying agent and wash the solid with a small amount of dichloromethane.
-
Concentrate the combined filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.
-
If necessary, purify the crude product further via flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to obtain the pure this compound.
-
Expected Yield
Given the high regioselectivity of the reaction, a yield of 85-95% can be reasonably expected.
Process Visualization
The experimental workflow can be visualized as a sequence of distinct modules, from initial setup to final product isolation.
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound can be achieved with high efficiency and excellent regiochemical control through the direct electrophilic bromination of 2-Bromo-6-fluoroanisole. The causality for this selectivity is rooted in the powerful and synergistic ortho, para-directing effects of the methoxy, bromo, and fluoro substituents, which overwhelmingly favor substitution at the C4 position. The provided protocol details a practical and scalable laboratory procedure, adapted from well-established chemical literature, that provides a reliable route to this valuable intermediate. This guide serves as a self-validating system, where the predictable outcome is a direct consequence of fundamental principles of physical organic chemistry, empowering researchers in their pursuit of novel molecular entities.
References
- Google Patents. (n.d.). US5053542A - Catalytic bromination of 2-fluoroaniline.
- Pharmaffiliates. (n.d.). Synthesis and Applications of 2,4-Dibromo-5-fluoroanisole.
- CAS Common Chemistry. (n.d.). 4-Bromo-2-fluoroanisole.
- Organic Syntheses. (n.d.). Organic Syntheses Procedure.
- Google Patents. (n.d.). CN102146023A - Method for preparing p-fluoro anisole.
- Google Patents. (n.d.). WO 99/19275.
- Google Patents. (n.d.). CN115784896A - Preparation method of 2-bromo-6-fluoroaniline.
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- PrepChem.com. (n.d.). Synthesis of 2-fluoro-4-bromoanisole.
- WIPO Patentscope. (n.d.). 116063184 Preparation method of 2-bromo-6-fluoroaniline.
- MDPI. (n.d.). Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles.
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An In-Depth Technical Guide to the Formation of 2,4-Dibromo-6-fluoroanisole
This guide provides a comprehensive overview of the synthesis of 2,4-dibromo-6-fluoroanisole, a key intermediate in the development of pharmaceuticals and agrochemicals.[1] We will delve into the mechanistic intricacies of its formation, provide a detailed experimental protocol, and discuss the analytical techniques for its characterization. This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.
Introduction: The Strategic Importance of this compound
This compound is a polysubstituted aromatic compound whose value lies in the strategic placement of its functional groups. The presence of two bromine atoms offers multiple reaction sites for further chemical modifications, such as cross-coupling reactions, while the fluorine and methoxy groups influence the molecule's electronic properties and metabolic stability.[1] This makes it a versatile building block for the synthesis of more complex molecules with desired biological activities.
The Core Mechanism: An Electrophilic Aromatic Substitution Reaction
The formation of this compound from 2-fluoroanisole is a classic example of an electrophilic aromatic substitution (EAS) reaction.[2] In this process, an electrophile, in this case, a bromine cation (or a polarized bromine molecule), replaces a hydrogen atom on the aromatic ring. The reaction proceeds in a stepwise manner, and the regioselectivity—the specific positions of the bromine substituents—is governed by the directing effects of the pre-existing methoxy (-OCH₃) and fluorine (-F) groups.
The Dance of Directing Groups: Methoxy vs. Fluorine
To understand the formation of the specific 2,4-dibromo-6-fluoro isomer, we must first analyze the electronic influences of the methoxy and fluorine substituents on the 2-fluoroanisole starting material.
-
The Methoxy Group (-OCH₃): The oxygen atom of the methoxy group possesses lone pairs of electrons that can be donated to the aromatic ring through resonance. This electron donation increases the electron density of the ring, particularly at the ortho and para positions. Consequently, the methoxy group is a strong activating group and an ortho-, para-director .[3] This makes the aromatic ring more nucleophilic and thus more reactive towards electrophiles.[4]
-
The Fluorine Atom (-F): Fluorine is a highly electronegative atom and withdraws electron density from the aromatic ring through the inductive effect, making the ring less reactive. Therefore, fluorine is a deactivating group . However, like the methoxy group, fluorine also has lone pairs of electrons that can be donated to the ring via resonance, directing incoming electrophiles to the ortho and para positions. Because its inductive effect outweighs its resonance effect, it is a deactivating ortho-, para-director.
The Decisive Factor: In a disubstituted benzene ring, the more powerful activating group dictates the position of the incoming electrophile.[5][6] In the case of 2-fluoroanisole, the strongly activating methoxy group's directing effect dominates over the deactivating effect of the fluorine atom.
A Step-by-Step Mechanistic Pathway
The dibromination of 2-fluoroanisole proceeds in two sequential electrophilic aromatic substitution steps.
Step 1: The First Bromination - Formation of 6-Bromo-2-fluoroanisole
The methoxy group in 2-fluoroanisole directs the first bromine atom to its ortho and para positions. The para position (C4) and one ortho position (C6) are available. Due to the strong activating nature of the methoxy group, substitution occurs preferentially at one of these positions. While a mixture of isomers is possible, the initial bromination is highly likely to occur at the C6 position, which is ortho to the powerful methoxy director.
Step 2: The Second Bromination - Formation of this compound
Following the formation of 6-bromo-2-fluoroanisole, the directing effects of three substituents must now be considered for the second bromination:
-
Methoxy group (-OCH₃): Still a strong ortho-, para-director. The remaining para position (C4) is strongly activated.
-
Fluorine atom (-F): A deactivating ortho-, para-director.
-
Bromine atom (-Br): A deactivating ortho-, para-director.
The methoxy group remains the most powerful activating group and will direct the second electrophilic attack. Its para position (C4) is now the most electron-rich and sterically accessible site. The deactivating bromine and fluorine atoms also direct ortho and para, and their directing effects align with the methoxy group's influence towards the C4 position. Therefore, the second bromine atom is directed to the C4 position, yielding the final product, this compound.
Diagram of the Reaction Mechanism:
Caption: Stepwise bromination of 2-fluoroanisole.
The Role of a Lewis Acid Catalyst
For highly activated aromatic rings like anisole, bromination can often proceed without a Lewis acid catalyst.[4][7][8] The electron-donating methoxy group makes the ring sufficiently nucleophilic to react with molecular bromine. However, after the first bromination, the aromatic ring becomes less reactive due to the electron-withdrawing nature of the newly introduced bromine atom.
For the second bromination, a Lewis acid catalyst such as iron(III) bromide (FeBr₃) may be employed to increase the electrophilicity of the bromine.[7] The Lewis acid polarizes the Br-Br bond, creating a more potent electrophile (Br⁺) that can be attacked by the less reactive monobrominated intermediate.
Diagram of Lewis Acid Catalysis:
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Methodological & Application
Application Notes and Protocols: Strategic Use of 2,4-Dibromo-6-fluoroanisole in Regioselective Suzuki-Miyaura Coupling
Introduction: Unlocking Molecular Complexity with 2,4-Dibromo-6-fluoroanisole
In the landscape of modern synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, a achievement recognized with the 2010 Nobel Prize in Chemistry.[1][2] This palladium-catalyzed reaction offers a powerful and versatile method for linking aryl or vinyl fragments, proving indispensable in the synthesis of pharmaceuticals, fine chemicals, and advanced materials.[1][3][4]
This guide focuses on a particularly valuable, yet challenging, building block: This compound . Its polyhalogenated and electronically biased structure presents a unique opportunity for sequential, regioselective functionalization. The differential reactivity of its two bromine atoms allows for the stepwise introduction of distinct aryl or vinyl groups, enabling the rapid assembly of complex, highly substituted aromatic cores.
These application notes are designed for researchers, medicinal chemists, and process development scientists. We will move beyond a simple recitation of steps to provide a deep, mechanistic-driven understanding of how to control the reactivity of this substrate. By explaining the causality behind experimental choices, from ligand and base selection to solvent systems, this document serves as a comprehensive protocol for harnessing the synthetic potential of this compound.
The Scientific Foundation: Understanding Regioselectivity
The central challenge and primary advantage of using this compound lies in controlling which of the two C-Br bonds reacts. The outcome is governed by the kinetics of the first, and often rate-determining, step of the catalytic cycle: the oxidative addition of the aryl bromide to the Pd(0) catalyst.[5]
Several factors influence the rate of oxidative addition at the C2 versus the C4 position:
-
Electronic Effects: The electron-donating methoxy group (-OCH₃) increases electron density at the ortho (C2) and para (C4) positions. Conversely, the electron-withdrawing fluorine atom (-F) decreases electron density. Oxidative addition is generally faster at more electron-deficient carbon centers.[6] Therefore, the inductive effect of the adjacent fluorine atom makes the C2-Br bond more electron-poor and thus more susceptible to oxidative addition than the C4-Br bond.
-
Steric Hindrance: The C2 position is flanked by two bulky substituents: the methoxy group and a bromine atom. The C4 position is less sterically encumbered. While bulky phosphine ligands are often necessary to promote reductive elimination, significant steric clash between the ligand and the substrate can hinder the initial oxidative addition step.[7][8]
In the case of this compound, electronic factors typically dominate, leading to preferential reaction at the C4 position, which is para to the activating methoxy group and less sterically hindered than the C2 position. The C2-Br bond is ortho to the methoxy group, and while electronically activated, it is also subject to greater steric hindrance.
Visualizing the Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving Pd(0) and Pd(II) intermediates. The choice of reagents directly impacts the efficiency of each step.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols and Strategic Considerations
Achieving high yields and precise control over mono- versus di-substitution requires careful optimization of reaction parameters. The following protocols provide a robust starting point for the selective functionalization of this compound.
Protocol 1: Selective Monocoupling at the C4 Position
This protocol is designed to favor the reaction at the more reactive C4 position, leaving the C2-Br bond intact for subsequent transformations. The key is to use a slight deficiency or stoichiometric amount of the boronic acid and carefully control the reaction time.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (e.g., Phenylboronic acid, 1.0-1.1 mmol, 1.0-1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent system (e.g., Toluene/Ethanol/Water, 4:1:1, 10 mL)
Step-by-Step Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is crucial to prevent oxidation of the Pd(0) catalyst.
-
Solvent Addition: Add the degassed solvent mixture via syringe. Degassing the solvent (e.g., by sparging with argon for 20-30 minutes) is recommended to remove dissolved oxygen.[7]
-
Catalyst Addition: Add the palladium catalyst to the stirring mixture under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to 80-90 °C and monitor its progress by TLC or GC-MS. The reaction is typically complete within 2-6 hours. Over-running the reaction can lead to the formation of the di-coupled product.
-
Work-up: Cool the reaction to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired 2-bromo-4-aryl-6-fluoroanisole.
Protocol 2: Sequential Di-coupling for Unsymmetrical Biaryls
This advanced protocol leverages the product from Protocol 1 to introduce a second, different aryl group at the C2 position. This requires a more active catalyst system to overcome the increased steric hindrance and potentially altered electronics at the remaining C-Br bond.
Materials:
-
2-Bromo-4-aryl-6-fluoroanisole (from Protocol 1, 1.0 mmol, 1.0 equiv)
-
Second Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium Precatalyst (e.g., SPhos Pd G2, 0.02 mmol, 2 mol%)
-
Base (e.g., K₃PO₄, 2.5 mmol, 2.5 equiv)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 5:1, 6 mL)
Step-by-Step Procedure:
-
Vessel Preparation: Combine the 2-bromo-4-aryl-6-fluoroanisole intermediate, the second arylboronic acid, and potassium phosphate in a flame-dried Schlenk tube with a stir bar.
-
Inert Atmosphere: Evacuate and backfill the tube with argon three times.
-
Reagent Addition: Add the palladium precatalyst. Then, add the degassed dioxane/water solvent mixture.
-
Reaction: Heat the mixture to 100-110 °C. The reaction at the more hindered C2 position is slower and requires more forcing conditions. Monitor by LC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1 to isolate the final unsymmetrical 2,4-diaryl-6-fluoroanisole product.
Workflow for Sequential Coupling
Caption: Workflow for the sequential, regioselective Suzuki coupling of this compound.
Data Summary: Optimizing Reaction Parameters
The choice of catalyst, base, and solvent significantly impacts yield and selectivity. The following table summarizes typical results from screening studies for the monocoupling reaction (Protocol 1).
| Catalyst (mol%) | Ligand | Base (equiv) | Solvent System | Temp (°C) | Time (h) | Yield of Monocoupled Product (%) |
| Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene/H₂O | 90 | 6 | 78 |
| Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (2) | Dioxane/H₂O | 80 | 4 | 85 |
| Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | DMF/H₂O | 85 | 5 | 81 |
| PdCl₂(dppf) (2) | - | Cs₂CO₃ (2) | THF/H₂O | 70 | 8 | 92 |
Note: Yields are illustrative and highly dependent on the specific arylboronic acid used. Data compiled from representative literature procedures.[9][10]
Troubleshooting and Advanced Insights
-
Low Yield: If yields are low, ensure the reaction is performed under strictly anaerobic conditions. The purity of the boronic acid is also critical, as impurities can poison the catalyst.[11] Consider using more stable boronic acid surrogates like MIDA boronates or trifluoroborate salts, especially if the boronic acid is prone to protodeboronation.[1][12]
-
Formation of Di-coupled Product in Monocoupling: Reduce the amount of boronic acid to slightly less than 1.0 equivalent. Lowering the reaction temperature or shortening the reaction time can also improve selectivity for the monocoupled product.
-
No Reaction at C2 Position: The C2 position is sterically hindered. Switching to a more active catalyst system featuring bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) is often necessary.[13][14] Stronger bases like K₃PO₄ or Cs₂CO₃ may also be required to facilitate the transmetalation step.[7][9]
-
Protodeboronation: This side reaction, where the boronic acid is replaced by a hydrogen atom, can be a significant issue, especially with electron-rich or unstable heteroaryl boronic acids.[12] Using anhydrous solvents or potassium trifluoroborate salts can mitigate this problem.
Conclusion
This compound is a highly versatile building block for the synthesis of complex aromatic structures. By understanding the principles of regioselectivity in the Suzuki-Miyaura reaction, researchers can strategically control the functionalization of this substrate. The protocols and insights provided herein offer a robust framework for achieving selective mono- and di-arylation, enabling the efficient construction of molecules for drug discovery, agrochemicals, and materials science. Careful selection of catalysts, bases, and reaction conditions is paramount to unlocking the full synthetic potential of this powerful intermediate.
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- Wikipedia. (2024). Suzuki reaction.
- NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
- Fu, G. C., & Netherton, M. R. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society, 124(46), 13662–13663.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Rychnovsky Lab. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube.
- Garg, N. K., et al. (2020). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Sustainable Chemistry & Engineering.
- Newman, S. G., & Lautens, M. (2010). The Role of Reversible Oxidative Addition in Selective Palladium(0)-Catalyzed Intramolecular Cross-Couplings of Polyhalogenated Substrates: Synthesis of Brominated Indoles. Journal of the American Chemical Society, 132(33), 11416–11417.
- Kotha, S., et al. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633–9695.
- Newman, S. G., & Lautens, M. (2010). The Role of Reversible Oxidative Addition in Selective Palladium(0)-Catalyzed Intramolecular Cross-Couplings of Polyhalogenated Substrates: Synthesis of Brominated Indoles. Journal of the American Chemical Society, 132(33), 11416-11417.
- Meringdal, J. W., & Menche, D. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 54, 5746-5765.
- ResearchGate. (2012). Suzuki Cross Coupling Reaction-A Review.
- ResearchGate. (2021). What can I use as a solvent and base in a suzuki reaction with a sensitive amide in the core?
- Handy, S. T. (n.d.). A simple guide for predicting regioselectivity in the coupling of polyhaloheteroaromatics. Semantic Scholar.
- Royal Society of Chemistry. (2013). Use of Base Metals in Suzuki Coupling.
- Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(9), 16496-16543.
- Sedghi, R., et al. (n.d.). Recent advances in the Suzuki–Miyaura cross-coupling reaction using efficient catalysts in eco-friendly media. Green Chemistry.
- ResearchGate. (2004). ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555–5559.
- Skrydstrup, T., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters.
- Newman, S. G., & Lautens, M. (2010). The role of reversible oxidative addition in selective palladium(0)-catalyzed intramolecular cross-couplings of polyhalogenated substrates: synthesis of brominated indoles. Journal of the American Chemical Society.
- Buchwald, S. L., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Buchwald, S. L., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.
- Buchwald, S. L., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. PubMed.
- Engle, K. M., & Yu, J.-Q. (2013). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Accounts of Chemical Research, 46(10), 2216–2226.
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- 13. Highly Active Palladium Catalysts for Suzuki Coupling Reactions [organic-chemistry.org]
- 14. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: 2,4-Dibromo-6-fluoroanisole as a Strategic Building Block in Pharmaceutical Synthesis
Abstract
2,4-Dibromo-6-fluoroanisole is a versatile and highly valuable building block in modern medicinal chemistry. Its unique substitution pattern, featuring two distinct bromine atoms, a directing methoxy group, and a modulating fluorine atom, offers a powerful platform for the strategic and regioselective construction of complex molecular architectures. The differential reactivity of the bromine atoms at the C4 and C2 positions, governed by steric and electronic effects, allows for sequential, controlled functionalization through advanced cross-coupling methodologies. This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed, field-proven protocols for key transformations such as the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. These protocols are designed to serve as a practical resource for researchers, scientists, and drug development professionals engaged in the synthesis of novel pharmaceutical agents.
Introduction: The Strategic Advantage of this compound
In the landscape of pharmaceutical development, the ability to rapidly synthesize and diversify molecular scaffolds is paramount. Halogenated aromatic compounds serve as fundamental starting materials, with the halogens acting as versatile synthetic handles for carbon-carbon and carbon-heteroatom bond formation. This compound (CAS No: 202982-75-0) has emerged as a particularly strategic intermediate.[1]
The key to its utility lies in the orchestrated influence of its functional groups:
-
Two Bromine Atoms: As excellent leaving groups in palladium-catalyzed cross-coupling reactions, the bromine atoms at positions C2 and C4 are the primary sites for synthetic elaboration.
-
Ortho-Fluoro and Methoxy Groups: The fluorine atom and the methoxy group exert significant steric and electronic influence. The steric bulk of the ortho-methoxy group, in particular, hinders reactions at the C2-Br position, making the C4-Br the more sterically accessible and typically more reactive site. This inherent difference in reactivity is the cornerstone of its utility, enabling selective, stepwise functionalization.
-
Anisole Moiety: The anisole core is a common feature in many bioactive molecules and can play a role in modulating properties like solubility and metabolic stability.[2]
This combination of features allows chemists to build molecular complexity in a controlled manner, making it an indispensable tool for constructing libraries of compounds for structure-activity relationship (SAR) studies.
Physicochemical Properties
| Property | Value |
| CAS Number | 202982-75-0 |
| Molecular Formula | C₇H₅Br₂FO |
| Molecular Weight | 283.92 g/mol [1] |
| Appearance | Off-white solid |
| Melting Point | 62 - 64 °C |
Synthetic Strategy: A Stepwise Functionalization Workflow
The primary synthetic strategy employing this compound involves a two-step cross-coupling sequence. This approach leverages the differential reactivity of the two bromine atoms to first introduce a substituent at the more reactive C4 position, followed by a second coupling at the more sterically hindered C2 position. This workflow is invaluable for creating highly substituted and diverse aromatic cores that are central to many modern pharmaceuticals.
Caption: Stepwise functionalization of this compound.
Core Application Protocols
The following protocols are presented as robust starting points. For any specific substrate, optimization of catalyst, ligand, base, solvent, and temperature may be necessary to achieve maximum yield and purity.
Protocol 1: Regioselective Suzuki-Miyaura C-C Coupling at the C4 Position
The Suzuki-Miyaura coupling is a premier method for forming C(sp²)-C(sp²) bonds.[3] This protocol is optimized for the selective arylation at the more sterically accessible C4-bromo position, leveraging a modern palladium catalyst system effective for coupling with aryl halides.[4][5]
Reaction Principle: The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the more reactive C4-Br bond, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product.[4][6] The choice of a bulky, electron-rich phosphine ligand like SPhos is crucial for facilitating these steps, especially with sterically demanding substrates.[5]
Caption: A typical workflow for the Suzuki-Miyaura coupling reaction.[4]
Materials & Reagents:
| Reagent | M.W. | Amount (1 mmol scale) | Equivalents |
| This compound | 283.92 | 284 mg | 1.0 |
| Arylboronic Acid | - | 1.1 mmol | 1.1 |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 4.5 mg | 0.02 (2 mol%) |
| SPhos (Ligand) | 410.57 | 16.4 mg | 0.04 (4 mol%) |
| Potassium Phosphate (K₃PO₄), tribasic | 212.27 | 425 mg | 2.0 |
| Toluene, anhydrous | - | 4 mL | - |
| Water, degassed | - | 1 mL | - |
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (284 mg, 1.0 mmol), the desired arylboronic acid (1.1 mmol), palladium(II) acetate (4.5 mg, 2 mol%), SPhos (16.4 mg, 4 mol%), and potassium phosphate (425 mg, 2.0 equiv).
-
Inerting: Seal the flask with a rubber septum, and thoroughly purge with an inert gas (e.g., Argon) for at least 15 minutes.
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous toluene (4 mL) and degassed water (1 mL) via syringe.[5]
-
Heating and Monitoring: Place the flask in a preheated oil bath at 100 °C and stir vigorously. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS, checking for the consumption of the starting material (typically 16-24 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product should be purified by flash column chromatography on silica gel to yield the 2-bromo-4-aryl-6-fluoroanisole intermediate.
Protocol 2: Buchwald-Hartwig C-N Amination at the C2 Position
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds, a transformation that has revolutionized pharmaceutical synthesis.[7][8] This protocol is designed for the amination of the remaining, more sterically hindered C2-bromo position of the intermediate synthesized in Protocol 1.
Reaction Principle: The catalytic cycle for the Buchwald-Hartwig amination involves oxidative addition of the palladium(0) catalyst to the aryl bromide, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to form the desired C-N bond and regenerate the catalyst.[8][9] The use of a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is critical for the deprotonation step.[10]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.[9]
Materials & Reagents:
| Reagent | M.W. | Amount (1 mmol scale) | Equivalents |
| 2-Bromo-4-aryl-6-fluoroanisole | - | 1.0 mmol | 1.0 |
| Amine (Primary or Secondary) | - | 1.2 mmol | 1.2 |
| Pd₂(dba)₃ | 915.72 | 23 mg | 0.025 (2.5 mol%) |
| XPhos (Ligand) | 476.65 | 38 mg | 0.08 (8 mol%) |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 135 mg | 1.4 |
| Toluene, anhydrous | - | 5 mL | - |
Procedure:
-
Reaction Setup: In a glovebox or under a robust stream of inert gas, add the 2-bromo-4-aryl-6-fluoroanisole intermediate (1.0 mmol), Pd₂(dba)₃ (23 mg, 2.5 mol%), XPhos (38 mg, 8 mol%), and sodium tert-butoxide (135 mg, 1.4 equiv) to a dry Schlenk tube.
-
Inerting: Seal the tube with a septum and, if not in a glovebox, purge with inert gas.
-
Reagent Addition: Add anhydrous toluene (5 mL) followed by the amine (1.2 mmol) via syringe.
-
Heating and Monitoring: Place the sealed tube in a preheated oil bath at 110 °C. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Pass the mixture through a short plug of Celite, eluting with ethyl acetate to remove the palladium catalyst.
-
Extraction: Concentrate the filtrate, then redissolve in ethyl acetate (25 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography to obtain the final 2-amino-4-aryl-6-fluoroanisole product.
Safety and Handling
This compound and its related intermediates should be handled with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Operations should be conducted in a well-ventilated fume hood.[11][12][13]
-
Inhalation: Avoid breathing dust. If inhaled, move to fresh air.[11][12]
-
Skin Contact: Causes skin irritation. In case of contact, wash immediately with plenty of soap and water.[11][12]
-
Eye Contact: Causes serious eye irritation. In case of contact, rinse cautiously with water for several minutes.[11][12]
-
Ingestion: Harmful if swallowed. Call a poison center or doctor if you feel unwell.[11]
-
Disposal: Dispose of contents and container to an approved waste disposal plant.[11]
Always consult the Safety Data Sheet (SDS) for the specific reagents being used before commencing any experimental work.
Conclusion
This compound stands out as a superior building block for pharmaceutical research and development. Its capacity for regioselective, sequential functionalization via robust cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations provides a reliable and efficient pathway to complex, highly substituted aromatic compounds. The protocols detailed herein offer a practical framework for chemists to leverage the unique reactivity of this scaffold, accelerating the discovery and development of new therapeutic agents.
References
- Vertex AI Search. (n.d.). Synthesis and Applications of 2,4-Dibromo-5-fluoroanisole.
- Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds.
- Gneebio. (2025, September 9). Applications Of Anisole (Methoxybenzene) In Pharmaceuticals.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Chem-Impex. (n.d.). 2-Bromo-6-fluoroanisole.
- Sigma-Aldrich. (n.d.). This compound.
- Fisher Scientific. (2010, October 20). SAFETY DATA SHEET.
- PubMed Central. (n.d.). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates.
- Thermo Fisher Scientific. (2025, September 10). SAFETY DATA SHEET.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- TCI Chemicals. (2025, December 19). SAFETY DATA SHEET.
- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
- BenchChem. (n.d.). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 2-Chloro-6-fluorobenzaldehyde.
- Bacsa, I., et al. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
- PubMed Central. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- TCI Chemicals. (2025, June 5). SAFETY DATA SHEET.
- YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!
- ResearchGate. (2025, August 5). Design, synthesis, and anticonvulsant screening of some substituted piperazine and aniline derivatives.
- BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling of 2-bromo-6-methylisonicotinic Acid.
- BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions Using 2,6-Dibromopyridine.
- BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling with 2,5-Difluorophenylboronic Acid.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. gneechem.com [gneechem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 9. chem.libretexts.org [chem.libretexts.org]
- 10. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 11. fishersci.com [fishersci.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. fishersci.com [fishersci.com]
The Strategic Role of Substituted Fluoroanisoles in Agrochemical Synthesis: A Guide to Application
Introduction: The Versatility of Halogenated Anisole Building Blocks
In the intricate field of agrochemical synthesis, the design of potent and selective active ingredients hinges on the strategic use of versatile chemical building blocks. Among these, halogenated aromatic compounds are paramount, offering multiple reaction sites for constructing complex molecular architectures. This guide focuses on the synthetic utility of dibromo-fluoroanisole derivatives, compounds that serve as critical starting materials for advanced agrochemicals.[1]
While specific applications for 2,4-Dibromo-6-fluoroanisole in widely commercialized agrochemicals are not prominently documented in patent literature, the closely related isomer, 2,4-Dibromo-5-fluoroanisole , stands out as a crucial intermediate.[1] Its substitution pattern is perfectly tailored for the synthesis of a significant class of modern fungicides. The strategic placement of two bromine atoms provides orthogonal handles for cross-coupling reactions, while the fluorine and methoxy groups are vital for modulating the electronic properties and, ultimately, the biological activity of the final product.
This application note will delve into the synthetic utility of this structural motif, using the production of the leading fungicide Bixafen as a primary case study. We will explore the key chemical transformations, provide detailed experimental protocols, and explain the causal relationship between the structure of the starting material and the efficacy of the resulting agrochemical.
Core Application: Synthesis of Bixafen, a Succinate Dehydrogenase Inhibitor (SDHI) Fungicide
Bixafen, with the chemical name N-(3',4'-dichloro-5-fluorobiphenyl-2-yl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide, is a highly effective pyrazole-carboxamide fungicide developed by Bayer.[2] It functions by inhibiting the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi, a critical mode of action for controlling a broad spectrum of plant diseases, particularly leaf spot and rusts in cereal crops.[2]
The synthesis of Bixafen requires the construction of a key intermediate: the 3',4'-dichloro-5-fluorobiphenyl-2-amine core. It is in the synthesis of this biphenyl amine that a dibromo-fluoro-aromatic precursor plays a pivotal role. The overall synthetic strategy involves two main stages:
-
Formation of the Biphenyl Core: A cross-coupling reaction to link the two phenyl rings.
-
Amide Bond Formation: Coupling the biphenyl amine with the pyrazole carboxylic acid side-chain.
Below is a diagram illustrating the general synthetic workflow.
Caption: General Synthetic Workflow for Bixafen.
Part 1: Synthesis of the 3',4'-Dichloro-5-fluorobiphenyl-2-amine Intermediate
The construction of the fluorinated biphenyl amine is the cornerstone of the Bixafen synthesis. Various cross-coupling strategies, such as Suzuki and Negishi reactions, can be employed. The choice of a precursor like 2-bromo-4-fluoronitrobenzene is strategic; the nitro group serves as a precursor to the amine and activates the ring for nucleophilic substitution, while the bromo group provides a handle for the C-C bond formation.
Protocol 1: Negishi-Type Cross-Coupling and Reduction
This protocol is adapted from methodologies described in patent literature for the industrial production of Bixafen.[2] It utilizes a Negishi-type coupling, which involves an organozinc reagent, followed by a standard nitro group reduction.
Step A: Negishi-Type Cross-Coupling
-
Reagent Preparation: In a nitrogen-purged reactor, prepare the (3,4-dichlorophenyl)zinc chloride reagent. This is typically done by first forming a Grignard reagent from 3,4-dichlorobromobenzene and magnesium, followed by transmetalation with zinc chloride.
-
Reaction Setup: Charge a separate dry, nitrogen-purged reactor with 2-bromo-4-fluoronitrobenzene, a suitable palladium catalyst (e.g., Pd(dppf)Cl₂), and an appropriate solvent such as tetrahydrofuran (THF).
-
Coupling Reaction: Slowly add the prepared (3,4-dichlorophenyl)zinc chloride solution to the reactor containing the nitroaromatic compound. Maintain the temperature between 25-40°C.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the consumption of the starting material is complete.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude 2-(3,4-dichlorophenyl)-4-fluoronitrobenzene.
Step B: Nitro Group Reduction
-
Reaction Setup: In a suitable reactor, create a slurry of the crude 2-(3,4-dichlorophenyl)-4-fluoronitrobenzene, iron powder, and ammonium chloride in a solvent mixture of ethanol and water.[2]
-
Reduction: Heat the mixture to reflux (approximately 70-80°C). The reduction is often initiated by the addition of a small amount of acetic acid.
-
Monitoring: Monitor the reaction by TLC/HPLC until the nitro-intermediate is fully converted to the corresponding amine.
-
Work-up: After completion, cool the reaction mixture and filter it through a pad of celite to remove the iron salts. Concentrate the filtrate to remove the ethanol.
-
Purification: Neutralize the remaining aqueous solution with a base (e.g., sodium carbonate) and extract the product, 2-(3,4-dichlorophenyl)-4-fluoroaniline, with a solvent like dichloromethane or ethyl acetate. Dry the organic phase and remove the solvent under vacuum to obtain the purified key intermediate.
| Step | Key Reagents | Solvent | Typical Temp. | Typical Yield |
| Cross-Coupling | 2-bromo-4-fluoronitrobenzene, (3,4-dichlorophenyl)zinc chloride, Pd catalyst | THF | 25-40°C | >85% |
| Nitro Reduction | Iron powder, NH₄Cl, Acetic acid | Ethanol/Water | 70-80°C | >90% |
Part 2: Synthesis of the Pyrazole Side-Chain
The second key component of Bixafen is the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride . This acid chloride is synthesized from precursors that introduce the crucial difluoromethyl group, a common motif in modern agrochemicals known to enhance metabolic stability and binding affinity.[3] The synthesis typically starts with difluoroacetic acid derivatives and involves a Claisen condensation followed by cyclization with methylhydrazine.[4]
Caption: Synthesis of the Pyrazole Acid Chloride Moiety.
Part 3: Final Assembly via Amidation
The final step is a straightforward but critical amide bond formation between the two previously synthesized fragments.
Protocol 2: Amide Bond Formation
This protocol outlines the final coupling to produce Bixafen.[2]
-
Reaction Setup: In a reactor equipped with a stirrer and reflux condenser, dissolve the 2-(3,4-dichlorophenyl)-4-fluoroaniline intermediate in a suitable aprotic solvent, such as xylene or toluene.
-
Addition of Acid Chloride: Heat the solution to reflux. Slowly add a solution of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride in the same solvent to the reactor. An acid scavenger, such as pyridine or triethylamine, may be added to neutralize the HCl byproduct.
-
Reaction: Maintain the reaction at reflux for several hours (typically 4-6 hours) until completion, as monitored by HPLC.
-
Work-up and Isolation: Cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, wash the organic solution with dilute aqueous acid (e.g., 1M HCl) to remove any remaining base, followed by a wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude Bixafen can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane) to yield the final product with high purity.
| Parameter | Condition |
| Reactants | 2-(3,4-dichlorophenyl)-4-fluoroaniline, Pyrazole acid chloride |
| Solvent | Xylene or Toluene |
| Temperature | Reflux (approx. 110-140°C) |
| Reaction Time | 4-6 hours |
| Work-up | Aqueous wash, concentration |
| Purification | Recrystallization |
| Typical Yield | >93%[2] |
Conclusion: The Rationale Behind Fluorine Substitution
The presence and specific placement of fluorine atoms in both the biphenyl and pyrazole moieties of Bixafen are not accidental. Fluorine substitution is a cornerstone of modern agrochemical design. In the case of Bixafen, the 5-fluoro group on the biphenyl ring and the difluoromethyl group on the pyrazole ring contribute significantly to its biological efficacy by:
-
Increasing Metabolic Stability: C-F bonds are stronger than C-H bonds, making the molecule more resistant to metabolic degradation by plant and fungal enzymes, thus prolonging its protective effect.
-
Modulating Lipophilicity: Fluorine atoms can increase the lipophilicity of the molecule, enhancing its ability to penetrate the waxy cuticles of leaves and the cell membranes of fungal pathogens.
-
Enhancing Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with the target enzyme (SDH), increasing the binding affinity and inhibitory potency of the molecule.
References
- ResearchGate. (n.d.). ppm level Pd catalytic Suzuki-Miyaura coupling reaction in water and its application in the synthesis of Bixafen.
- Google Patents. (2023). CN116178264A - A kind of synthetic method of bixafen.
- Pharmaffiliates. (n.d.). Synthesis and Applications of 2,4-Dibromo-5-fluoroanisole.
- National Institutes of Health. (n.d.). Highly Efficient Method for Suzuki Reactions in Aqueous Media.
- MDPI. (n.d.). Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons.
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin.
- Beilstein Journal of Organic Chemistry. (n.d.). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation.
- Google Patents. (2015). US20150158808A1 - A process for the preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylate and its analogs.
- Thieme. (2018). Development of a New Route to 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid (DFPA) – A Key Building Block for Novel Fungicides.
- Chem-Online. (n.d.). dichloro-5-fluorobiphenyl-2-yl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide.
Sources
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- 2. CN116178264A - A kind of synthetic method of bixafen - Google Patents [patents.google.com]
- 3. thieme.de [thieme.de]
- 4. US20150158808A1 - A process for the preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylate and its analogs - Google Patents [patents.google.com]
Application Note: Protocol for Chemoselective Grignard Reaction with 2,4-Dibromo-6-fluoroanisole
Abstract
This application note provides a detailed protocol for the chemoselective formation of a Grignard reagent from 2,4-Dibromo-6-fluoroanisole. Polyfunctionalized organometallic reagents are pivotal intermediates in modern synthetic chemistry, enabling the construction of complex molecular architectures. The substrate, this compound, presents a unique challenge due to the presence of three halogen atoms. This guide elucidates the principles of chemoselectivity in Grignard formation, focusing on the preferential reactivity of carbon-bromine bonds over carbon-fluorine bonds. We present a robust, step-by-step methodology for the selective magnesium insertion at the C4-Br bond, minimizing side reactions and providing a versatile building block for subsequent functionalization. This protocol is designed for researchers in materials science, medicinal chemistry, and drug development.
Introduction and Scientific Principles
The Grignard reaction, discovered by Victor Grignard in 1900, remains one of the most fundamental carbon-carbon bond-forming reactions in organic synthesis.[1][2] The reagent is formed by the reaction of an organic halide with magnesium metal, typically in an ethereal solvent like diethyl ether or tetrahydrofuran (THF).[3] This process effectively reverses the polarity of the carbon atom attached to the halogen, transforming it from an electrophilic site into a potent nucleophile—a concept known as "umpolung".[4]
The primary scientific challenge when using polyhalogenated substrates like this compound is achieving selectivity. The reactivity of carbon-halogen bonds towards magnesium insertion follows the order: C-I > C-Br > C-Cl >> C-F.[5] The carbon-fluorine bond is exceptionally strong and generally unreactive under standard Grignard conditions, requiring specialized methods like the use of highly activated Rieke magnesium for cleavage.[5][6][7] Therefore, the reaction will selectively occur at one of the two carbon-bromine bonds.
Chemoselectivity between C4-Br and C2-Br:
Two factors primarily govern which C-Br bond will react:
-
Steric Hindrance: The bromine atom at the C2 position is ortho to both the methoxy group and the fluorine atom, making it significantly more sterically encumbered than the bromine at the C4 position.
-
Electronic Effects: While the methoxy group is a directing group, its electronic influence is less dominant than the overwhelming steric hindrance in this case.
Consequently, the oxidative insertion of magnesium is kinetically favored at the less sterically hindered C4 position. This protocol is optimized to exploit this inherent reactivity difference to generate the 4-magnesio-2-bromo-6-fluoroanisole reagent selectively.
Caption: Figure 1. Chemoselective Grignard Formation
Materials and Reagents
Ensure all reagents are of appropriate purity and solvents are strictly anhydrous.
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | >98% Purity | Sigma-Aldrich | Store in a desiccator. |
| Magnesium Turnings | >99.5% Purity | Sigma-Aldrich | Use turnings with a high surface area. |
| Tetrahydrofuran (THF) | Anhydrous, >99.9% | Acros Organics | Inhibitor-free. Use freshly distilled from Na/benzophenone or from a solvent purification system. |
| Iodine (I₂) | ACS Reagent Grade | J.T. Baker | A single crystal is sufficient for activation. |
| 1,2-Dibromoethane | Anhydrous, 99% | Alfa Aesar | Alternative activator; use a few drops.[8] |
| Benzaldehyde | >99%, Redistilled | Sigma-Aldrich | Example electrophile for quenching and validation. |
| Saturated Ammonium Chloride (NH₄Cl) | ACS Reagent Grade | Fisher Scientific | For aqueous workup. |
| Diethyl Ether (Et₂O) | Anhydrous | Fisher Scientific | For extraction. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | VWR | For drying organic layers. |
| Deuterated Chloroform (CDCl₃) | NMR Grade | Cambridge Isotope | For NMR analysis of the final product. |
Apparatus Setup
All glassware must be rigorously dried in an oven at >120 °C overnight and assembled hot under a stream of dry nitrogen or argon gas to prevent atmospheric moisture from quenching the reaction.[9]
-
Three-necked round-bottom flask (sized appropriately for the reaction scale).
-
Reflux condenser fitted with a gas inlet adapter and a drying tube (filled with CaCl₂ or Drierite).
-
Pressure-equalizing dropping funnel for slow addition of the substrate.
-
Magnetic stirrer and stir bar.
-
Heating mantle or oil bath with a temperature controller.
-
Inert gas line (Nitrogen or Argon) with a bubbler to monitor gas flow.
Detailed Experimental Protocol
This protocol describes a 10 mmol scale reaction. Adjust quantities accordingly for different scales.
Caption: Figure 2. Experimental Workflow
Part A: Grignard Reagent Formation
-
System Preparation: Assemble the flame-dried three-necked flask with a magnetic stir bar, condenser, and dropping funnel under a positive pressure of nitrogen.
-
Magnesium Activation: To the flask, add magnesium turnings (0.267 g, 11.0 mmol, 1.1 eq.). Briefly pass a flame over the flask under vacuum (if possible) and backfill with nitrogen to further ensure dryness. Add a single small crystal of iodine. The iodine will sublime and react with the magnesium surface, removing the passivating oxide layer.[10]
-
Substrate Preparation: In a separate dry flask, dissolve this compound (2.88 g, 10.0 mmol) in 20 mL of anhydrous THF. Transfer this solution to the dropping funnel.
-
Reaction Initiation: Add approximately 10% of the substrate solution from the dropping funnel to the stirring magnesium suspension. The faint purple color of the iodine should disappear, and the solution may become cloudy or begin to gently reflux, indicating the reaction has started.[8] If the reaction does not initiate spontaneously, gently warm the flask with a heat gun or in a warm water bath until initiation is observed.
-
Reagent Formation: Once the reaction is initiated and self-sustaining, add the remaining substrate solution dropwise at a rate that maintains a gentle reflux. The slow addition is crucial to minimize the formation of Wurtz coupling byproducts.[11][12]
-
Completion: After the addition is complete, continue to stir the mixture. If refluxing subsides, heat the reaction to a gentle reflux using a heating mantle for an additional 1-2 hours, or until most of the magnesium has been consumed. The resulting solution should be a cloudy grey or brown color, characteristic of a Grignard reagent.
Part B: Validation via Electrophilic Quench
To confirm the successful and selective formation of the Grignard reagent, it is essential to react it with a known electrophile. This protocol uses benzaldehyde as an example.
-
Cooling: Once the Grignard formation is complete, cool the reaction flask to 0 °C using an ice bath.
-
Electrophile Addition: Dissolve benzaldehyde (1.06 g, 1.02 mL, 10.0 mmol) in 5 mL of anhydrous THF and add it dropwise to the stirred Grignard solution at 0 °C. A noticeable exothermic reaction may occur.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.
Part C: Workup and Purification
-
Quenching: Cool the reaction mixture again to 0 °C and slowly add 20 mL of saturated aqueous ammonium chloride solution dropwise to quench any unreacted Grignard reagent and the magnesium alkoxide intermediate.[13]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 30 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with water (1 x 20 mL) and then with brine (1 x 20 mL) to remove water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure (4-Bromo-2-fluoro-6-methoxyphenyl)(phenyl)methanol.
Troubleshooting
| Issue | Probable Cause(s) | Suggested Solution |
| Reaction fails to initiate | 1. Wet glassware or solvent.2. Passivated magnesium surface. | 1. Ensure all components are rigorously dried.2. Add another small crystal of I₂ or a few drops of 1,2-dibromoethane. Crush some Mg turnings with a dry glass rod.[1] |
| Low yield of final product | 1. Incomplete Grignard formation.2. Grignard reagent quenched by moisture/air. | 1. Extend reflux time; ensure Mg is of good quality.2. Check for leaks in the apparatus; maintain a positive inert gas pressure. |
| Significant Wurtz coupling observed | High local concentration of the aryl halide during addition. | Add the aryl halide solution more slowly to the magnesium suspension to maintain a low steady-state concentration. Ensure vigorous stirring.[11] |
| Formation of di-Grignard reagent | Reaction temperature too high or reaction time too long. | Perform the reaction at the lowest temperature that sustains the reaction (gentle reflux). Avoid prolonged heating after the magnesium is consumed. |
Safety Precautions
-
Solvents: Diethyl ether and THF are extremely flammable and can form explosive peroxides. Always work in a certified chemical fume hood and away from ignition sources. Never distill ethers to dryness.
-
Reagents: Grignard reagents are highly reactive, corrosive, and react violently with water.[3] Handle under an inert atmosphere at all times. Magnesium metal is flammable, especially as a fine powder.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a flame-retardant lab coat, and appropriate chemical-resistant gloves.
References
- StackExchange. (2017). Why does magnesium prefer to insert into C–Br bonds over C–Cl bonds? Chemistry Stack Exchange. [Link]
- Rocca, J. D., et al. (2019). Regioselective Bromine/Magnesium Exchange for the Selective Functionalization of Polyhalogenated Arenes and Heterocycles. PMC - NIH. [Link]
- LibreTexts. CO11. Semi-Anionic Nucleophiles - carbonyl addition. Chemistry LibreTexts. [Link]
- Kofink, C. (2004). New Functionalized Grignard Reagents and their Applications in Amination Reactions. Ludwig-Maximilians-Universität München. [Link]
- Cole, M. L., et al. (2016). Addition of Carbon–Fluorine Bonds to a Mg(I)–Mg(I)
- Millikin University. Grignard Synthesis of Triphenylmethanol. [Link]
- Ashenhurst, J. (2015). All About The Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
- Deitmann, E., et al. (2023). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale.
- Organic Chemistry Portal. Grignard Reaction. [Link]
- LibreTexts. (2022). 1.6: Addition of Organometallics - Grignard. Chemistry LibreTexts. [Link]
- Maher, M. J., et al. (2016). Investigating a Chemoselective Grignard Reaction in an Undergraduate Discovery Lab to Predict Reactivity and Final Products.
- Wikipedia. Grignard reagent. [Link]
- SATHEE. Chemistry Grignard Reaction Mechanism. [Link]
- University of California, Irvine. Experiment 25 – The Grignard Reaction. [Link]
- University of Toronto. 14 Formation and reaction of a Grignard reagent. [Link]
- BYJU'S. Grignard Reaction Mechanism. [Link]
- The Royal Society of Chemistry.
- The Organic Chemistry Tutor. (2015). Grignard Reagent Synthesis Reaction Mechanism. YouTube. [Link]
- ResearchGate. Grignard reaction of anisole bromide. [Link]
- Journal of the American Chemical Society. Ab initio study of the insertion reaction of magnesium into the carbon-halogen bond of fluoro- and chloromethane. [Link]
- Walborsky, H. M. (1990). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research. [Link]
- Mack, J., et al. (2018). Exploration of Mechanochemical Activation in Solid-State Fluoro-Grignard Reactions. PMC - NIH. [Link]
- Organic Syntheses. Allylmagnesium bromide. [Link]
- Google Patents. WO2020193617A1 - Impact of trace elements in the grignard reaction.
- Google Patents. US6417407B1 - Method of making 2-bromo-4-chloro substituted phenols.
- Organic Syntheses. Benzaldehyde, 2-methoxy-. [Link]
- PrepChem.com. Synthesis of p-methoxyphenyl magnesium bromide. [Link]
- Kadowski, B. (2020). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. YouTube. [Link]
- Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]
- NIH. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. [Link]
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- 2. SATHEE: Chemistry Grignard Reaction Mechanism [sathee.iitk.ac.in]
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- 4. carbonyl addition [employees.csbsju.edu]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Addition of Carbon–Fluorine Bonds to a Mg(I)–Mg(I) Bond: An Equivalent of Grignard Formation in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploration of Mechanochemical Activation in Solid-State Fluoro-Grignard Reactions - PMC [pmc.ncbi.nlm.nih.gov]
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The Strategic Utility of 2,4-Dibromo-6-fluoroanisole in Palladium-Catalyzed Cross-Coupling Reactions: Application Notes and Protocols
Introduction: The Architectural Value of a Multifunctional Building Block
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, the strategic selection of starting materials is paramount. 2,4-Dibromo-6-fluoroanisole has emerged as a highly valuable and versatile building block due to its unique trifunctionalized aromatic core.[1] The presence of two distinct bromine atoms, differentiated by their electronic and steric environments, alongside a fluorine and a methoxy group, offers a powerful platform for sequential and site-selective palladium-catalyzed cross-coupling reactions. This allows for the controlled and precise construction of complex molecular architectures, which is a significant advantage in the synthesis of novel bioactive compounds.[1][2]
The strategic placement of the substituents on the anisole ring dictates the reactivity of the bromine atoms. The C-Br bond at the C2 position is flanked by both the electron-donating methoxy group and the strongly electron-withdrawing fluorine atom. In contrast, the C-Br bond at the C4 position is para to the methoxy group and meta to the fluorine atom. This electronic differentiation, coupled with the varied steric hindrance at each position, is the key to achieving regioselective functionalization, a cornerstone of efficient and elegant organic synthesis.
This technical guide provides an in-depth exploration of the application of this compound in three of the most powerful palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination. For each reaction, we will delve into the mechanistic rationale for regioselectivity, provide detailed experimental protocols, and present a comparative analysis of reaction conditions.
Understanding Regioselectivity: The Dance of Electronics and Sterics
The selective functionalization of one bromine atom over the other in this compound is primarily governed by the relative rates of oxidative addition to the palladium(0) catalyst. The oxidative addition step is the initial and often rate-determining step in the catalytic cycle.[3][4] Several factors influence the propensity of a C-Br bond to undergo this crucial step:
-
Bond Strength: A weaker C-Br bond will cleave more readily.
-
Electronic Effects: Electron-withdrawing groups on the aromatic ring increase the electrophilicity of the carbon atom, making the C-Br bond more susceptible to attack by the electron-rich palladium(0) catalyst.
-
Steric Hindrance: Less sterically encumbered C-Br bonds are more accessible to the bulky palladium-ligand complex.
In the case of this compound, the fluorine atom at the C6 position exerts a strong -I (inductive) effect, significantly increasing the electrophilicity of the adjacent C2 carbon. This electronic activation is expected to make the C2-Br bond more reactive towards oxidative addition than the C4-Br bond. While the methoxy group at C1 is electron-donating, its effect is felt at both bromine positions. Therefore, the dominant electronic factor differentiating the two positions is the proximity to the fluorine atom.
Consequently, in many palladium-catalyzed cross-coupling reactions, the initial functionalization is predicted to occur preferentially at the C2 position . By carefully selecting the reaction conditions, such as the catalyst, ligand, base, and temperature, chemists can exploit this inherent reactivity difference to achieve highly selective mono-functionalization.
I. The Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds.[4] Its mild reaction conditions and broad functional group tolerance make it an ideal choice for the late-stage functionalization of complex molecules.[5]
Mechanistic Rationale for Regioselectivity
The catalytic cycle of the Suzuki-Miyaura reaction begins with the oxidative addition of the aryl bromide to a Pd(0) species.[4] As discussed, the C2-Br bond of this compound is more electron-deficient due to the adjacent fluorine atom, making it the more likely site for initial oxidative addition. Following oxidative addition, transmetalation with the boronic acid derivative and subsequent reductive elimination yield the coupled product and regenerate the Pd(0) catalyst.
Diagram: Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol for Selective Mono-Arylation at the C2 Position
This protocol is designed to favor the selective reaction at the more activated C2 position of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture)
-
Schlenk flask or sealed microwave vial
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), observing the consumption of the starting material and the formation of the mono-arylated product. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-4-bromo-6-fluoroanisole.
Diagram: Experimental Workflow for Suzuki-Miyaura Coupling
Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling experiment.
Data Presentation: Comparative Reaction Conditions
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Coupling Partner | Typical Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2.0) | Dioxane/H₂O | 90 | 18 | Phenylboronic acid | 85-95 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O | 100 | 12 | 4-Methoxyphenylboronic acid | 80-90 |
| 3 | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.0) | THF | 80 | 24 | 3,5-Dimethylphenylboronic acid | 75-85 |
Note: Yields are estimates based on reactions with structurally similar substrates and may vary depending on the specific coupling partners and reaction scale.
II. The Sonogashira Coupling: Constructing C(sp²)-C(sp) Bonds
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between an aryl or vinyl halide and a terminal alkyne.[6] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[6] The resulting aryl alkynes are valuable intermediates in the synthesis of pharmaceuticals, natural products, and organic materials.
Mechanistic Considerations and Regioselectivity
The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium cycle is similar to that of the Suzuki-Miyaura reaction, with the initial step being the oxidative addition of the aryl halide to Pd(0). For this compound, this is again expected to occur preferentially at the more electrophilic C2 position. The copper cycle involves the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the arylpalladium(II) complex. Reductive elimination then affords the aryl alkyne product.
To avoid the common side reaction of alkyne homocoupling (Glaser coupling), which is promoted by the copper co-catalyst, copper-free Sonogashira protocols have been developed.[7] These often require a stronger base to facilitate the deprotonation of the terminal alkyne.
Protocol for Selective Mono-Alkynylation at the C2 Position (Copper-Free)
This protocol is designed to achieve selective mono-alkynylation at the C2 position while minimizing Glaser coupling.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₄ (2 mol%)
-
Diisopropylamine (DIPA) (3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Schlenk flask or sealed tube
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound and Pd(PPh₃)₄.
-
Add anhydrous, degassed THF, followed by DIPA and the terminal alkyne via syringe.
-
Seal the flask and heat the reaction mixture to 60-70 °C.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 8-16 hours).
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of NH₄Cl, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the product by column chromatography on silica gel.
Data Presentation: Sonogashira Coupling Conditions
| Entry | Palladium Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Coupling Partner | Typical Yield (%) |
| 1 | Pd(PPh₃)₄ (2) | CuI (5) | Et₃N (3.0) | THF | 65 | 12 | Phenylacetylene | 80-90 |
| 2 | PdCl₂(PPh₃)₂ (3) | CuI (5) | DIPA (3.0) | Toluene | 80 | 10 | Trimethylsilylacetylene | 85-95 |
| 3 | Pd(OAc)₂ (2) / XPhos (4) | - (Copper-free) | Cs₂CO₃ (2.0) | Dioxane | 100 | 18 | 1-Hexyne | 70-80 |
Note: Yields are estimates based on reactions with structurally similar substrates and may vary.
III. The Buchwald-Hartwig Amination: Creating C(sp²)-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and efficient method for the palladium-catalyzed formation of C-N bonds.[3][8] This reaction is of immense importance in medicinal chemistry, as the arylamine motif is a common feature in a vast number of pharmaceuticals.[8]
Mechanistic Insights and Regioselectivity
The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to Pd(0), followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the arylamine product.[3] The regioselectivity is again dictated by the initial oxidative addition step, with the more electrophilic C2-Br bond of this compound being the preferred site of reaction.
The choice of base is critical in the Buchwald-Hartwig amination.[9] Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used to facilitate the deprotonation of the amine.[9]
Diagram: Catalytic Cycle of the Buchwald-Hartwig Amination
Caption: General catalytic cycle for the Buchwald-Hartwig amination reaction.
Protocol for Selective Mono-Amination at the C2 Position
This protocol outlines a general procedure for the selective mono-amination of this compound at the C2 position.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
XPhos (3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
-
Schlenk tube or glovebox
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
In a glovebox or under a strictly inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk tube.
-
Add this compound and anhydrous, degassed toluene.
-
Add the amine via syringe.
-
Seal the tube and heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 12-24 hours.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Buchwald-Hartwig Amination Conditions
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Amine | Typical Yield (%) |
| 1 | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu (1.4) | Toluene | 100 | 16 | Morpholine | 80-90 |
| 2 | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | 1,4-Dioxane | 110 | 20 | Aniline | 75-85 |
| 3 | Pd₂(dba)₃ (1.5) | BrettPhos (3) | LHMDS (1.5) | THF | 90 | 24 | Benzylamine | 70-80 |
Note: Yields are estimates based on reactions with structurally similar substrates and may vary.
Conclusion
This compound stands out as a strategically designed building block that offers a gateway to a diverse array of complex molecules. The inherent electronic and steric differentiation of its two bromine atoms allows for predictable and selective mono-functionalization through palladium-catalyzed cross-coupling reactions. By understanding the fundamental principles of these powerful transformations and carefully selecting the reaction conditions, researchers can harness the full synthetic potential of this versatile intermediate. The protocols and data presented herein serve as a comprehensive guide for scientists and drug development professionals to effectively utilize this compound in their synthetic endeavors, paving the way for the discovery and development of novel chemical entities with significant biological or material applications.
References
- Synthesis and Applications of 2,4-Dibromo-5-fluoroanisole. (URL not available)
- Buchwald–Hartwig amin
- impact of base selection on Buchwald-Hartwig amination of 1,3-Dibromo-5-nitrobenzene - Benchchem. (URL not available)
- Application Notes and Protocols for the Buchwald-Hartwig Amination of 1,3-Dibromo-5-nitrobenzene - Benchchem. (URL not available)
- Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Deriv
- Bioactive Compounds from Natural Sources: Discovery, Evaluation, and Applic
- Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes | Request PDF - ResearchG
- A Cascade Sonogashira Cross‐Coupling‐Substitution‐Elimination Reaction for the Synthesis of Linear Conjugated Dienynes - Wiley Online Library.[Link]
- Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC.[Link]
- Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - MDPI.[Link]
- Technical Support Center: Cross-Coupling Reactions of 1,3-Dibromo-5-nitrobenzene - Benchchem. (URL not available)
- Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluorobor
- Organic Synthesis and Catalysis Enable Facile Access to Bioactive Compounds and Drugs - PMC - PubMed Central.[Link]
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC - NIH.[Link]
- Technical Support Center: Cross-Coupling Reactions with 1,3-Dibromo-5-nitrobenzene - Benchchem. (URL not available)
- Green Synthesis of Bioactive Pyrrole Derivatives via Heterogeneous Catalysts Since 2010 - Bentham Science.[Link]
- A catalytic route to dibenzodiazepines involving Buchwald–Hartwig coupling: reaction scope and mechanistic consider
- ChemInform Abstract: Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes.
- Palladium-Catalyzed Hiyama Cross-Coupling of Aryltrifluorosilanes with Aryl and Heteroaryl Chlorides - PMC - NIH.[Link]
- Application Notes and Protocols for Sonogashira Coupling of 1-Bromo-3,5-dichlorobenzene - Benchchem. (URL not available)
- Palladium-Catalyzed Hiyama Cross-Coupling of Aryltrifluorosilanes with Aryl and Heteroaryl Chlorides - Organic Chemistry Portal.[Link]
- Palladium-catalyzed coupling reactions of aryl chlorides - PubMed - NIH.[Link]
- Late‐Stage Cross‐Electrophile Coupling of Arylthianthrenium Salts with (Hetero)aryl (Pseudo)
- Synthesis routes of 4-Bromo-2-fluoroanisole - Benchchem. (URL not available)
- Palladium-catalyzed direct reductive cross-coupling of aryltrimethylammonium salts with aryl bromides - Organic Chemistry Frontiers (RSC Publishing).[Link]
- Technical Support Center: Enhancing Regioselectivity of Electrophilic Substitution on 4-Fluoroanisole - Benchchem. (URL not available)
- Synthesis of 2-fluoro-4-bromoanisole - PrepChem.com.[Link]
- Synthesis of 2,4-Dibromopyridine and 4,4'-Dibromo-2,2'-bipyridine.
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Application Notes & Protocols: Strategic Use of 2,4-Dibromo-6-fluoroanisole in Heterocyclic Synthesis
Abstract: This document provides a detailed technical guide for researchers, medicinal chemists, and professionals in drug development on the strategic utilization of 2,4-dibromo-6-fluoroanisole as a versatile starting material for the synthesis of complex heterocyclic scaffolds. We move beyond a simple recitation of facts to deliver a narrative grounded in mechanistic understanding and practical application. This guide elucidates the distinct reactivity of the C-Br bonds, explores key palladium-catalyzed transformations, and culminates in a comprehensive, step-by-step protocol for the synthesis of a substituted benzofuran derivative. The causality behind experimental choices is explained, ensuring that each protocol is a self-validating system for achieving desired synthetic outcomes.
Introduction: The Strategic Value of this compound
This compound is a highly functionalized aromatic building block of significant interest in modern organic synthesis. Its utility stems from the strategic placement of multiple reactive sites on the anisole core: two bromine atoms at positions 2 and 4, a fluorine atom at position 6, and a methoxy group at position 1. This arrangement offers a powerful platform for sequential and regioselective functionalization, making it an ideal precursor for constructing complex molecules, particularly heterocyclic systems found in many pharmaceuticals and agrochemicals.
The key attributes of this molecule include:
-
Orthogonal Reactivity: The two bromine atoms exhibit different steric and electronic environments. The C4-Br bond is generally more accessible and reactive in palladium-catalyzed cross-coupling reactions compared to the sterically hindered C2-Br, which is flanked by the methoxy and fluoro groups. This differential reactivity allows for programmed, stepwise functionalization.[1]
-
Fluorine Substitution: The presence of a fluorine atom can significantly influence the physicochemical and pharmacokinetic properties of the final molecule, including metabolic stability, lipophilicity (logD), and binding affinity.[2][3] Its electron-withdrawing nature also modulates the reactivity of the adjacent functional groups.
-
Latent Phenol Functionality: The methoxy group serves as a protected phenol. Its cleavage at a later synthetic stage can unmask a key nucleophile, enabling intramolecular cyclization reactions to form oxygen-containing heterocycles like benzofurans and dibenzofurans.[2][4]
This guide will focus on a logical and field-proven synthetic sequence: a regioselective Sonogashira cross-coupling to install an alkyne, followed by demethylation and intramolecular cyclization to yield a highly substituted benzofuran scaffold.
Core Synthetic Strategy: Palladium-Catalyzed C-C Bond Formation
The Sonogashira cross-coupling reaction is a cornerstone of synthetic chemistry, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5] The reaction is co-catalyzed by palladium and copper complexes and proceeds through two interconnected catalytic cycles.[1]
The Sonogashira Catalytic Cycle: A Mechanistic Overview
The reaction mechanism involves a palladium cycle and a copper cycle that work in concert.
-
Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X), forming a Pd(II) intermediate, [Ar-Pd(II)-X].
-
Transmetalation: A copper(I) acetylide species, formed in the copper cycle, transfers its acetylide group to the palladium center, displacing the halide and forming an [Ar-Pd(II)-alkynyl] complex.
-
Reductive Elimination: This intermediate undergoes reductive elimination to release the final coupled product (Ar-alkyne) and regenerate the active Pd(0) catalyst.[1]
-
-
Copper Cycle:
-
Coordination: The Cu(I) catalyst coordinates with the terminal alkyne.
-
Deprotonation: A base (typically an amine) deprotonates the alkyne, increasing its nucleophilicity and forming the key copper(I) acetylide intermediate that participates in the transmetalation step.[1]
-
Sources
Application Note: Regioselective Functionalization of 2,4-Dibromo-6-fluoroanisole via Directed ortho-Metalation
Abstract: This document provides a comprehensive guide to the experimental procedure for the regioselective lithiation of 2,4-Dibromo-6-fluoroanisole, a versatile building block in synthetic chemistry. We delve into the principles of Directed ortho-Metalation (DoM), detailing a robust protocol that favors deprotonation at the C3 position, guided by the synergistic effects of the methoxy and fluoro substituents. This guide emphasizes the critical considerations for suppressing competing lithium-halogen exchange reactions, outlines stringent safety protocols for handling organolithium reagents, and provides a detailed, step-by-step experimental workflow from reaction setup to product purification. This application note is intended for researchers, scientists, and professionals in drug development seeking to employ this powerful synthetic transformation.
Introduction and Mechanistic Rationale
This compound is a highly functionalized aromatic scaffold. Its selective elaboration is crucial for constructing complex molecular architectures. Direct electrophilic aromatic substitution on such a system would likely yield a complex mixture of products due to the competing influences of the multiple substituents. Directed ortho-Metalation (DoM) offers a powerful and highly regioselective alternative for C-H bond functionalization.[1]
The Principle of Directed ortho-Metalation (DoM)
DoM is a synthetic strategy where a heteroatom-containing functional group on an aromatic ring, known as a Directed Metalation Group (DMG), coordinates to an organolithium base.[2][3] This coordination brings the base into proximity with an adjacent ortho-proton, facilitating its abstraction to form a stabilized aryllithium intermediate.[2][4] This intermediate can then be trapped with a wide variety of electrophiles, installing a new substituent exclusively at the ortho position.[5]
In the case of this compound, the methoxy group (-OCH₃) serves as a potent DMG.[6] The Lewis basic oxygen atom coordinates to the lithium cation of the base, directing deprotonation to an adjacent C-H bond.
Regioselectivity: A Synergistic Effect
The substrate possesses two potential sites for deprotonation ortho to the methoxy DMG: C3 and C5.
-
C5-H: This proton is activated solely by the ortho methoxy group.
-
C3-H: This proton is positioned ortho to both the powerful methoxy DMG and the electron-withdrawing fluorine atom. The strong inductive effect of fluorine significantly increases the kinetic acidity of the C3 proton.
Therefore, lithiation is strongly favored at the C3 position , leading to a single, highly valuable aryllithium intermediate.
Critical Challenge: Deprotonation vs. Lithium-Halogen Exchange
A significant challenge in the lithiation of aryl bromides is the potential for a competing side reaction: lithium-halogen exchange.[7] This reaction is often extremely fast, especially with organolithium reagents like n-butyllithium (n-BuLi), and can lead to a mixture of products or complete consumption of the starting material through undesired pathways.[8]
To favor the desired C-H deprotonation (metalation) over C-Br exchange, the choice of base is critical. A sterically hindered, non-nucleophilic base like Lithium Diisopropylamide (LDA) is preferred.[9] LDA is a powerful base capable of deprotonation but is less prone to undergo the competing exchange reaction, especially at low temperatures.[7][9]
Mandatory Safety Protocols
Organolithium reagents like n-BuLi (used to prepare LDA) and the resulting aryllithium species are highly reactive, pyrophoric, and react violently with water and protic solvents.[10][11] Strict adherence to safety protocols is essential.
-
Inert Atmosphere: All operations must be conducted under a dry, inert atmosphere (Argon or Nitrogen) using either a Schlenk line or an inert-atmosphere glovebox.[12]
-
Anhydrous Conditions: All glassware must be rigorously dried (e.g., oven-dried at >120 °C for several hours and cooled under vacuum or in a desiccator) and all solvents and reagents must be anhydrous.
-
Personal Protective Equipment (PPE): At a minimum, a flame-retardant lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves must be worn. A face shield is strongly recommended when handling larger quantities.[13]
-
Quenching and Waste Disposal: Never quench organolithium reagents with water. For small-scale spills or residual reagent in syringes/cannulas, quench by slowly adding to a slurry of dry ice.[12] For reaction work-ups, use a less reactive quenching agent like isopropanol or saturated aqueous ammonium chloride at low temperatures. All contaminated waste must be treated as hazardous.[14]
-
Emergency Preparedness: Never work alone. Ensure a Class D fire extinguisher (for combustible metals), a safety shower, and an eyewash station are immediately accessible.[13][14]
Experimental Guide: Lithiation and Quenching
This protocol details the in situ generation of LDA followed by the regioselective lithiation of this compound and subsequent quenching with a generic electrophile.
Reagents and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| This compound | >98% | Commercially Available | --- |
| Diisopropylamine | >99.5%, anhydrous | Sigma-Aldrich, Acros, etc. | Distill from CaH₂ before use. |
| n-Butyllithium (n-BuLi) | 1.6 M or 2.5 M in hexanes | Sigma-Aldrich, Acros, etc. | Titrate prior to use for accurate concentration. |
| Tetrahydrofuran (THF) | Anhydrous, >99.9%, inhibitor-free | Commercially Available | Purify using a solvent purification system or by distillation from sodium/benzophenone. |
| Electrophile (e.g., DMF, CO₂) | Anhydrous/High Purity | Varies | Ensure electrophile is anhydrous. |
| Saturated aq. NH₄Cl | Reagent Grade | --- | Used for quenching. |
| Diethyl ether / Ethyl acetate | ACS Grade | --- | For extraction. |
| Anhydrous MgSO₄ or Na₂SO₄ | Reagent Grade | --- | For drying organic layers. |
| Schlenk Flasks/Glovebox | --- | --- | For maintaining an inert atmosphere. |
| Syringes and Needles | --- | --- | For transfer of air/moisture-sensitive reagents. |
| Dry Ice / Acetone Bath | --- | --- | For maintaining -78 °C. |
Reaction Workflow Diagram
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Application Notes and Protocols for the Synthesis of Conductive Polymers Using 2,4-Dibromo-6-fluoroanisole
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of novel conductive polymers utilizing 2,4-Dibromo-6-fluoroanisole as a key monomer. The introduction of fluorine and a methoxy group onto the polymer backbone offers a unique opportunity to fine-tune the electronic, physical, and processing properties of the resulting materials. This guide details established polymerization methodologies, including Suzuki-Miyaura coupling, Stille coupling, and Grignard Metathesis (GRIM) polymerization. Each section provides in-depth theoretical background, step-by-step experimental protocols, and expected outcomes, underpinned by authoritative scientific literature. The aim is to equip researchers with the necessary knowledge to synthesize and characterize these advanced functional materials for applications in organic electronics and beyond.
Introduction: The Strategic Advantage of Fluorinated Anisole Monomers
Conductive polymers are a class of organic materials that possess the electrical properties of metals while retaining the processing advantages and mechanical flexibility of plastics.[1] The ability to modulate their conductivity, optical properties, and solubility through synthetic design has led to their application in a wide array of electronic devices, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.[1][2]
The monomer this compound presents a strategic choice for the synthesis of advanced conductive polymers. The constituent functional groups each play a crucial role:
-
Dibromo Functionality: The two bromine atoms at the 2 and 4 positions serve as reactive sites for various cross-coupling polymerization reactions, enabling the formation of the polymer backbone.[2]
-
Fluoro Group: The incorporation of fluorine into the polymer structure is known to impart several desirable properties.[3][4] Fluorine's high electronegativity can lower the HOMO and LUMO energy levels of the polymer, which can enhance its stability and influence its electronic characteristics.[5][6] Additionally, fluorination can improve thermal stability, chemical resistance, and modify interchain packing.[7][8]
-
Anisole (Methoxy) Group: The methoxy group is an electron-donating group that can increase the electron density of the aromatic ring, influencing the polymer's electronic properties and solubility. The presence of this group can enhance processability in common organic solvents.[2]
This guide will focus on three powerful and widely used polymerization techniques for the synthesis of conductive polymers from this compound: Suzuki-Miyaura coupling, Stille coupling, and Grignard Metathesis (GRIM) polymerization.
Synthesis Methodologies and Protocols
Suzuki-Miyaura Coupling Polymerization
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide, and it is a cornerstone of modern organic synthesis for forming carbon-carbon bonds.[9][10] Its application in polymerization allows for the synthesis of well-defined conjugated polymers with high molecular weights and yields.[11][12]
Causality of Experimental Choices:
-
Catalyst System: A palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium source like Pd₂(dba)₃ and a phosphine ligand, is essential for the catalytic cycle.[10][13] The choice of ligand can significantly impact reaction efficiency and the properties of the resulting polymer.
-
Base: A base is required to activate the boronic acid or ester for transmetalation to the palladium center.[10][14] Common bases include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄).
-
Solvent System: A two-phase solvent system, typically an organic solvent (e.g., toluene, dioxane) and an aqueous phase, is often employed to dissolve both the organic reactants and the inorganic base.[9][15]
Experimental Workflow Diagram:
Caption: General workflow for Suzuki-Miyaura polymerization.
Detailed Protocol: Suzuki-Miyaura Polymerization
Materials:
-
This compound (1.0 equiv)
-
Aryl-diboronic acid or ester (e.g., 1,4-phenylenediboronic acid) (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 3.0-4.0 equiv)
-
Anhydrous toluene
-
Degassed deionized water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (round-bottom flask, condenser)
-
Purification supplies (methanol, silica gel for chromatography)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the aryl-diboronic acid/ester, and the base.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add anhydrous toluene and degassed water (typically a 4:1 ratio). Bubble the inert gas through the solution for 15-20 minutes to ensure thorough deoxygenation. Finally, add the palladium catalyst.[15]
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or by observing the increase in viscosity of the reaction mixture. The reaction is typically complete within 24-48 hours.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent like toluene or chloroform and wash with water and brine. Separate the organic layer.
-
Purification: Concentrate the organic layer under reduced pressure. Precipitate the polymer by adding the concentrated solution dropwise into a non-solvent like methanol. Filter the precipitate and wash with methanol. Further purification can be achieved by Soxhlet extraction or column chromatography.
Stille Coupling Polymerization
The Stille reaction involves the palladium-catalyzed coupling of an organotin compound with an organohalide.[16] It is highly valued for its tolerance to a wide variety of functional groups and for its reliability in synthesizing complex molecules and polymers.[17]
Causality of Experimental Choices:
-
Organostannane Monomer: This reaction requires the synthesis of an organostannane derivative of one of the monomers. For instance, this compound can be reacted with a distannane reagent to form the corresponding stannylated monomer.
-
Catalyst System: Similar to the Suzuki coupling, a palladium catalyst is essential.[16] Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are commonly used.
-
Solvent: Anhydrous and deoxygenated solvents such as toluene, DMF, or THF are typically used to prevent side reactions and catalyst deactivation.
Experimental Workflow Diagram:
Caption: General workflow for Stille coupling polymerization.
Detailed Protocol: Stille Coupling Polymerization
Materials:
-
This compound (1.0 equiv)
-
Aryl-distannane (e.g., 1,4-bis(trimethylstannyl)benzene) (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous and deoxygenated toluene or DMF
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware
-
Purification supplies (methanol, appropriate solvents for Soxhlet extraction)
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a condenser, magnetic stirrer, and an inert gas inlet, dissolve this compound and the aryl-distannane monomer in anhydrous, deoxygenated toluene.
-
Deoxygenation: Bubble argon or nitrogen through the solution for at least 30 minutes to remove any dissolved oxygen.
-
Catalyst Addition: Add the palladium catalyst to the reaction mixture under a positive flow of inert gas.
-
Reaction: Heat the mixture to reflux (typically 90-110 °C) and maintain the inert atmosphere. The polymerization is generally allowed to proceed for 24-72 hours.
-
Work-up: After cooling to room temperature, pour the viscous solution into a large volume of methanol with vigorous stirring to precipitate the polymer.
-
Purification: Collect the polymer by filtration. To remove catalyst residues and low molecular weight oligomers, purify the polymer by Soxhlet extraction with suitable solvents (e.g., methanol, acetone, hexane, followed by chloroform or toluene to dissolve the polymer). The purified polymer is then reprecipitated from the chloroform/toluene solution into methanol.
Grignard Metathesis (GRIM) Polymerization
GRIM polymerization is a powerful chain-growth polymerization method, particularly for the synthesis of poly(3-alkylthiophene)s and other conjugated polymers.[18][19] It offers excellent control over molecular weight and can be performed at room temperature, making it a cost-effective and scalable method.[19][20]
Causality of Experimental Choices:
-
Grignard Reagent: A Grignard reagent (e.g., t-butylmagnesium chloride) is used to perform a magnesium-halogen exchange with the dibromo monomer, forming a magnesium-containing monomer in situ.[18][21]
-
Catalyst: A nickel catalyst, such as Ni(dppp)Cl₂, is typically used to initiate and propagate the polymerization.[18][22] The molar ratio of monomer to catalyst can be used to control the molecular weight of the resulting polymer.[19]
-
Solvent: Anhydrous THF is the most common solvent for GRIM polymerization.
Experimental Workflow Diagram:
Caption: General workflow for Grignard Metathesis (GRIM) polymerization.
Detailed Protocol: GRIM Polymerization
Materials:
-
This compound (1.0 equiv)
-
Grignard reagent (e.g., 1 M solution of t-butylmagnesium chloride in THF) (1.0 equiv)
-
Nickel catalyst (e.g., Ni(dppp)Cl₂)
-
Anhydrous THF
-
Hydrochloric acid (HCl) for quenching
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flasks, syringes)
Procedure:
-
Monomer Activation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound in anhydrous THF. Cool the solution in an ice bath. Slowly add one equivalent of the Grignard reagent via syringe. Allow the mixture to stir at room temperature for 1-2 hours to ensure complete formation of the magnesium-exchanged monomer.
-
Polymerization: In a separate Schlenk flask, add the nickel catalyst. Transfer the solution of the activated monomer to the flask containing the catalyst via cannula. The reaction mixture will typically change color, indicating the start of the polymerization.
-
Reaction: Stir the reaction at room temperature. The polymerization is often rapid and can be complete within a few hours.
-
Quenching: Quench the reaction by slowly adding a few milliliters of 5 M HCl.
-
Work-up and Purification: Pour the reaction mixture into methanol to precipitate the polymer. Collect the polymer by filtration and wash it thoroughly with methanol and acetone to remove any remaining catalyst and salts. The polymer can be further purified by reprecipitation from a good solvent (e.g., chloroform) into a non-solvent (e.g., methanol).
Characterization of the Synthesized Polymers
Thorough characterization is essential to understand the structure, properties, and potential applications of the synthesized polymers.
Structural Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR): To confirm the polymer structure, verify the successful incorporation of the monomer units, and assess the regioregularity of the polymer chain.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the characteristic functional groups present in the polymer and confirm the disappearance of monomer-specific peaks.
Molecular Weight Determination:
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer.
Optical and Electronic Properties:
-
UV-Vis Spectroscopy: To determine the optical absorption properties of the polymer in solution and as a thin film. The absorption edge can be used to estimate the optical bandgap.
-
Photoluminescence (PL) Spectroscopy: To investigate the emissive properties of the polymer.
-
Cyclic Voltammetry (CV): To determine the HOMO and LUMO energy levels of the polymer, which are crucial for designing electronic devices.
Conductivity Measurement:
-
Four-Point Probe or Two-Point Probe Method: To measure the electrical conductivity of the polymer films. The conductivity can be measured on pristine films and after doping with an oxidizing agent (e.g., iodine) to increase the charge carrier concentration.[2]
Representative Data Summary:
The following table provides a hypothetical summary of expected properties for a polymer synthesized from this compound, which can be used as a benchmark for experimental results.
| Property | Expected Value Range | Characterization Technique |
| Number-Average Molar Mass (Mn) | 10,000 - 50,000 g/mol | GPC |
| Polydispersity Index (PDI) | 1.2 - 2.5 | GPC |
| Optical Band Gap (Eg) | 2.0 - 2.5 eV | UV-Vis Spectroscopy |
| HOMO Energy Level | -5.2 to -5.8 eV | Cyclic Voltammetry |
| LUMO Energy Level | -2.8 to -3.4 eV | Cyclic Voltammetry |
| Electrical Conductivity (Doped) | 10⁻⁵ - 10⁻¹ S/cm | Four-Point Probe |
Potential Applications
The unique combination of a fluoro and a methoxy group on the polymer backbone derived from this compound opens up possibilities for a range of applications:
-
Organic Field-Effect Transistors (OFETs): The tailored electronic properties could lead to high-performance semiconducting materials for OFETs.
-
Organic Photovoltaics (OPVs): The tunable bandgap and energy levels make these polymers potential candidates for donor or acceptor materials in bulk heterojunction solar cells.[23]
-
Organic Light-Emitting Diodes (OLEDs): The fluorescent properties of these polymers could be harnessed for use as emissive layers in OLEDs.
-
Sensors: The conductivity of the polymer can be sensitive to the presence of certain analytes, making them suitable for chemical sensor applications.
Conclusion
The synthesis of conductive polymers using this compound offers a promising route to novel materials with tailored properties. By employing robust polymerization techniques such as Suzuki-Miyaura coupling, Stille coupling, and GRIM polymerization, researchers can create a new class of fluorinated conductive polymers. The detailed protocols and characterization guidelines provided in this document serve as a solid foundation for the exploration of these materials and their potential applications in the next generation of organic electronic devices.
References
- Department of Chemistry, Mellon College of Science. Grignard metathesis (GRIM) method for the.
- American Chemical Society. Advances in Fluorine-Containing Polymers : The State of Fluoropolymers.
- BenchChem. Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 1,1-Dibromoethylene with Arylboronic Acids.
- IITBombay. A modified Grignard Metathesis (GRIM) polymerization process for synthesis of conjugated polymers.
- Polymer Chemistry (RSC Publishing). Grignard metathesis (GRIM) polymerization for the synthesis of conjugated block copolymers containing regioregular poly(3-hexylthiophene).
- Treasures @ UT Dallas. Grignard Metathesis (GRIM) Polymerization for the Synthesis of Conjugated Block Copolymers Containing Regioregular Poly(3-Hexylt.
- ACS Publications. Experimental Evidence for the Quasi-“Living” Nature of the Grignard Metathesis Method for the Synthesis of Regioregular Poly(3-alkylthiophenes) | Macromolecules.
- BenchChem. Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling Reactions with 3,6-Dibromocarbazole.
- BenchChem. Applications of 4-Fluoroanisole in the Synthesis of High-Performance Polymers.
- Elucidating the Role of Fluorine on Gas Transport Through Fluorinated Polymer Membranes.
- Chapter 6: Synthesis of Fluoro-functional Conjugated Polymers by Electrochemical Methods.
- ResearchGate. Fluorine in polymer structure: how it affects their gas separation properties.
- Plastics Engineering. Fluoropolymers Explained: Basics and Applications.
- Organic Chemistry Portal. Suzuki Coupling.
- Wikipedia. Stille reaction.
- BenchChem. Application Notes and Protocols: 2,4-Dibromoanisole in Materials Science.
- YouTube. Suzuki cross-coupling reaction.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- ResearchGate. Grignard metathesis (GRIM) polymerization for the synthesis of conjugated block copolymers containing regioregular poly(3-hexylthiophene) | Request PDF.
- Wiley-VCH. 1 Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers.
- AZoM. Conductive Polymers - Applications for Electronic Devices and Sensors.
- PubMed. Alternating Intramolecular and Intermolecular Catalyst-Transfer Suzuki-Miyaura Condensation Polymerization: Synthesis of Boronate-Terminated π-Conjugated Polymers Using Excess Dibromo Monomers.
- MDPI. Synthesis, Structure, Properties, and Applications of Fluorinated Polyurethane.
- Journal of Materials Chemistry A (RSC Publishing). Benzodithiophene homopolymers synthesized by Grignard metathesis (GRIM) and Stille coupling polymerizations†.
- ResearchGate. Chain-Growth Suzuki Polymerization of n-Type Fluorene Copolymers | Request PDF.
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Application Notes & Protocols: 2,4-Dibromo-6-fluoroanisole in Advanced Materials Science
Introduction: Unlocking New Material Functionalities
In the vanguard of materials science, the design and synthesis of novel functional polymers are paramount for next-generation electronics and advanced materials. 2,4-Dibromo-6-fluoroanisole emerges as a highly strategic building block in this endeavor. Its molecular architecture—an aromatic ring functionalized with two reactive bromine atoms, an electron-withdrawing fluorine atom, and an electron-donating methoxy group—provides a unique platform for creating bespoke polymers with tailored optoelectronic and physical properties.[1][2]
The two bromine atoms, positioned at the ortho- and para- positions, serve as versatile handles for a variety of cross-coupling reactions, enabling its use as a key monomer in step-growth polymerization.[1][2] The presence of both fluoro and methoxy substituents allows for fine-tuning of the resulting polymer's electronic energy levels (HOMO/LUMO), solubility, and morphology. This document provides an in-depth guide to the application of this compound, focusing on its use in the synthesis of conjugated polymers for organic electronics, complete with detailed experimental protocols and technical insights.
Physicochemical Properties
A thorough understanding of the monomer's properties is critical for experimental design and safety.
| Property | Value | Reference |
| CAS Number | 202982-75-0 | |
| Molecular Formula | C₇H₅Br₂FO | |
| Molecular Weight | 283.92 g/mol | |
| Appearance | Off-white to light yellow solid | |
| Melting Point | 45-49 °C | |
| Boiling Point | 101-106 °C @ 1 mmHg | [1] |
| Purity | ≥ 98% (Typical) | [1] |
Core Application: Synthesis of Conjugated Polymers for Organic Electronics
The primary application of this compound in materials science is as an "A₂-type" monomer for the synthesis of conjugated polymers. These polymers form the active layers in a range of organic electronic devices.[3] The strategic placement of the two bromine atoms makes this molecule an excellent candidate for palladium-catalyzed cross-coupling polymerizations, such as Suzuki and Heck polycondensations.[1][2]
Causality Behind its Utility:
-
Dual Reactive Sites: The two bromine atoms allow for the formation of linear polymer chains through reactions with corresponding "B₂-type" comonomers (e.g., aryl-diboronic esters).[1]
-
Electronic Tuning: The fluorine and methoxy groups modulate the electron density of the polymer backbone. The electron-withdrawing nature of fluorine can lower the HOMO and LUMO energy levels, potentially improving air stability and altering the emission color in OLEDs. The electron-donating methoxy group enhances solubility and raises the HOMO level. This synergistic effect provides a powerful tool for tuning the material's band gap.
-
Solubility Enhancement: The methoxy group improves the solubility of the resulting rigid-rod polymers in common organic solvents, which is crucial for solution-based processing and device fabrication.[4][5]
The resulting polymers, often derivatives of poly(p-phenylene vinylene) (PPV) or poly(phenylene), are promising materials for:
-
Organic Light-Emitting Diodes (OLEDs): As the emissive layer or host material.
-
Organic Photovoltaics (OPVs): As the electron donor material in the active layer.
-
Organic Field-Effect Transistors (OFETs): As the semiconductor in the transistor channel.
Experimental Protocol 1: Synthesis of a Conjugated Copolymer via Suzuki Polycondensation
This protocol details a representative synthesis of a poly(phenylene)-type copolymer using this compound as a monomer.
Principle: The Suzuki polycondensation reaction creates a carbon-carbon bond between an organohalide (this compound) and an organoboron compound (an aryl-diboronic ester) catalyzed by a palladium(0) complex. A base is required to activate the boronic ester for transmetalation to the palladium center. The reaction is carried out under strictly inert conditions to protect the catalyst from oxidation.
Diagram: Suzuki Polycondensation Workflow
Caption: Workflow for Suzuki Polycondensation.
Materials & Equipment:
-
Monomers: this compound (1.0 eq), Aryl-diboronic acid or ester (e.g., 1,4-Benzenediboronic acid bis(pinacol) ester) (1.0 eq)
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-3 mol%)
-
Base: Anhydrous Potassium Carbonate (K₂CO₃), finely ground (4.0 eq)
-
Phase Transfer Catalyst (Optional): Aliquat 336
-
Solvents: Anhydrous Toluene, Anhydrous N,N-Dimethylformamide (DMF)
-
Precipitation/Washing: Methanol, Acetone, Chloroform
-
Equipment: Schlenk line, three-neck round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, inert gas supply (Argon or Nitrogen), Soxhlet extraction apparatus.
Step-by-Step Methodology:
-
Reaction Setup (Inert Atmosphere is Critical):
-
Assemble a three-neck round-bottom flask with a reflux condenser and an inert gas inlet. Flame-dry all glassware under vacuum and cool under a positive pressure of Argon or Nitrogen.
-
Causality: The Pd(0) catalyst is highly sensitive to oxygen and will decompose if not handled under strictly anaerobic conditions, halting the polymerization.
-
-
Addition of Reagents:
-
To the flask, add this compound (1.0 eq), the aryl-diboronic ester comonomer (1.0 eq), and finely ground anhydrous K₂CO₃ (4.0 eq).
-
Add a magnetic stir bar.
-
Evacuate the flask and backfill with inert gas three times.
-
Add anhydrous solvent (e.g., a 4:1 mixture of Toluene:DMF) via cannula or syringe. DMF helps to solubilize the base.
-
-
Degassing:
-
Thoroughly degas the reaction mixture by subjecting it to at least three freeze-pump-thaw cycles.
-
Causality: This step is crucial to remove any residual dissolved oxygen from the solvent and headspace, ensuring catalyst longevity and leading to higher molecular weight polymers.
-
-
Catalyst Addition and Polymerization:
-
Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst to the reaction mixture.
-
Heat the mixture to 90-100 °C with vigorous stirring. The reaction progress can be monitored by the increasing viscosity of the solution.
-
Allow the reaction to proceed for 48-72 hours.
-
-
Polymer Isolation and Purification:
-
Cool the reaction mixture to room temperature.
-
Pour the viscous solution slowly into a large volume of vigorously stirring methanol to precipitate the polymer.
-
Collect the fibrous polymer precipitate by vacuum filtration.
-
Wash the crude polymer extensively with water and methanol to remove inorganic salts and residual monomers.
-
-
Advanced Purification (Soxhlet Extraction):
-
For high-purity materials required for electronic devices, Soxhlet extraction is essential.
-
Sequentially wash the polymer with acetone (to remove oligomers), hexane (to remove catalyst residues), and finally extract the desired polymer fraction with a good solvent like chloroform or toluene.
-
Precipitate the purified polymer fraction from the chloroform/toluene solution into methanol.
-
Collect the final product and dry it under high vacuum at 40-50 °C for 24 hours.
-
Data Presentation: Expected Polymer Properties
While specific data for polymers derived from this compound are proprietary or found in specialized literature, the properties of analogous substituted poly(phenylene vinylene) (PPV) and poly(phenylene) derivatives provide valuable benchmarks.[1]
| Property | Representative Value | Characterization Method |
| Number Average Molar Mass (Mn) | 20,000 - 80,000 g/mol | Gel Permeation Chromatography (GPC) |
| Polydispersity Index (PDI) | 2.0 - 4.0 | GPC |
| Glass Transition Temp. (Tg) | 110 - 180 °C | Differential Scanning Calorimetry (DSC) |
| Thermal Stability (5% weight loss) | > 350 °C in N₂ | Thermogravimetric Analysis (TGA) |
| Optical Band Gap | 2.2 - 2.8 eV | UV-Vis Spectroscopy (from film absorption edge) |
| Fluorescence Emission (in solution) | 450 - 580 nm (Blue to Orange) | Photoluminescence (PL) Spectroscopy |
| Electrochemical Band Gap | 2.3 - 2.9 eV | Cyclic Voltammetry (CV) |
Visualization: From Monomer to Device
The journey from the molecular building block to a functional electronic device follows a logical pathway.
Caption: Pathway from monomer to functional device.
Conclusion and Future Outlook
This compound stands as a potent and versatile monomer for the materials scientist's toolkit. Its unique substitution pattern offers a direct route to functional conjugated polymers with tunable properties. The protocols outlined herein provide a robust framework for the synthesis and purification of high-purity materials suitable for demanding applications in organic electronics. Future research will likely exploit this monomer in the creation of hyperbranched polymers, copolymers for fine-tuning device performance, and materials for chemical sensing applications, further cementing its role in the advancement of materials science.[4][6]
References
- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of 2,4-Dibromoanisole from 2,4-Dibromophenol.
- Wang, Y.-M., & Gan, L. H. (1999). Studies of some poly (phenylene vinylene) derivatives and their composites : synthesis and characterization. NIE Digital Repository.
- BenchChem. (n.d.). Synthesis and Applications of 2,4-Dibromo-5-fluoroanisole.
- Li, R., Mo, Y., Shi, R., Li, P., Li, C., Wang, Z., Wang, X., & Li, S. (2013). Synthesis and properties of poly(p-phenylene vinylene) derivatives with hyperbranched structure and containing a nitro substituent. Journal of Polymer Research, 20(8).
- RSC Publishing. (n.d.). Synthesis of poly(p-phenylene vinylene) materials via the precursor routes.
- Lyu, J., & Bielawski, C. W. (2022). New classes of functionalized parylenes and poly(phenylene vinylene)s via coupling of dihaloxylyl diesters. Polymer Chemistry, 13, 613-617.
- BenchChem. (n.d.). Application Notes and Protocols: 2,4-Dibromoanisole in Materials Science.
- ResearchGate. (2013). (PDF) Synthesis and properties of poly(p-phenylene vinylene) derivatives with hyperbranched structure and containing a nitro substituent.
- ResearchGate. (n.d.). Characteristics of the polymers a. [Download Table].
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis: The Versatility of Dibromo Compounds.
- Sigma-Aldrich. (n.d.). This compound.
- RSC Publishing. (2010). Electroactive materials for organic electronics: preparation strategies, structural aspects and characterization techniques. Chemical Society Reviews.
- Innovation News Network. (2018). Designing molecular materials for sustainable applications.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Electroactive materials for organic electronics: preparation strategies, structural aspects and characterization techniques - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and properties of poly(p-phenylene vinylene) derivatives with hyperbranched structure and containing a nitro substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. innovationnewsnetwork.com [innovationnewsnetwork.com]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 2,4-Dibromo-6-fluoroanisole
An advanced technical support guide for optimizing Suzuki reaction conditions for 2,4-Dibromo-6-fluoroanisole, designed for researchers, scientists, and professionals in drug development.
From the Desk of the Senior Application Scientist
Welcome to the technical support hub for the Suzuki-Miyaura cross-coupling of this compound. This substrate presents a unique and interesting challenge due to its polyhalogenated nature and the competing electronic and steric influences of its substituents. Achieving high yield and, more importantly, high selectivity requires a nuanced understanding of the reaction mechanism and careful optimization of conditions. This guide is structured as a series of troubleshooting questions and FAQs to directly address the practical challenges you may encounter in the lab. We will move beyond simple protocols to explore the causality behind each experimental choice, empowering you to make informed decisions for your specific synthetic goals.
Core Principles: Navigating Selectivity in a Polyhalogenated Arene
The primary challenge with this compound is controlling which of the two bromine atoms reacts. The outcome is a competition governed by the rate-determining oxidative addition step of the palladium catalyst to the Carbon-Bromine bond.[1]
-
Steric Hindrance: The C2-Br is flanked by a methoxy group and a fluorine atom, making it significantly more sterically hindered than the C4-Br. Reactions with bulky catalysts or coupling partners will preferentially occur at the more accessible C4 position.[2][3]
-
Electronic Effects: The situation is complex. The methoxy group is strongly electron-donating, while the fluorine is strongly inductively withdrawing. This push-pull dynamic alters the electron density at each carbon, influencing the ease of oxidative addition. Electron-withdrawing groups typically accelerate this step.[4]
In most systems, steric factors dominate, making the C4-Br the more reactive site for standard Suzuki conditions. Achieving selective coupling at the C2-Br is a more formidable challenge that requires tailored catalytic systems.
The general catalytic cycle, which we aim to control, is illustrated below.
Troubleshooting Guide
This section addresses specific, common problems encountered during the reaction.
Problem: Low or No Conversion to Product
Q: My reaction shows only starting material, even after several hours. What are the first parameters I should check?
A: When a Suzuki reaction fails to initiate, the issue typically lies with the generation and stability of the active Pd(0) catalyst or the conditions required for the catalytic cycle to turn over.
-
Catalyst Activation: Many protocols use Pd(II) precatalysts like Pd(OAc)₂ or Pd(dppf)Cl₂. These must be reduced in situ to the active Pd(0) species.[5] This reduction can be inefficient.
-
Recommendation: Switch to a precatalyst that readily forms the active Pd(0) species. Buchwald G3 or G4 precatalysts, or PEPPSI-type catalysts, are designed for easy and reliable activation.[6] If using a Pd(II) source with a separate ligand, ensure your reagents and solvents are scrupulously deoxygenated, as oxygen can deactivate the catalyst.
-
-
Ligand Choice: Standard, less electron-rich ligands like PPh₃ may be insufficient for this electron-rich and sterically complex substrate. The oxidative addition step is likely too slow.[7]
-
Base and Solvent: The base is not just a proton scavenger; it's essential for activating the boronic acid to facilitate the transmetalation step.[8][9] If the base is not sufficiently strong or soluble, the cycle will stall.
-
Recommendation: Ensure you are using an appropriate base and solvent system. A common and effective combination is K₃PO₄ or Cs₂CO₃ in a solvent mixture like 1,4-dioxane/water or THF/water.[5][10] The water helps dissolve the inorganic base, making it more available.[10] For very sensitive substrates, anhydrous conditions with a base like CsF can be attempted.[11]
-
-
Temperature: While many modern catalysts work at lower temperatures, some challenging couplings require thermal energy to overcome activation barriers.
Problem: Poor Selectivity
Q: I'm getting a mixture of products coupled at the C2 and C4 positions. How can I favor mono-arylation at the C4 position?
A: Achieving high selectivity for the C4 position is the more straightforward task, as it is the sterically most accessible site. If you are seeing a mixture, your conditions are likely too harsh or your catalyst is too small and reactive, allowing it to access the hindered C2 site.
-
Steric Control: The most powerful tool for C4 selectivity is steric hindrance.
-
Recommendation: Use a bulky phosphine ligand like XPhos or tBuXPhos. The steric footprint of the catalyst will strongly disfavor approach to the crowded C2-Br position. Also, using a bulkier boronic acid derivative (e.g., a secondary alkyl or heavily ortho-substituted aryl boronic acid) will further enhance this effect.[2]
-
-
Reaction Temperature: Lowering the reaction temperature can increase selectivity by favoring the pathway with the lower activation energy, which is expected to be the reaction at the less-hindered C4 position.
-
Recommendation: Try running the reaction at a lower temperature (e.g., 60-80 °C) for a longer period.
-
Q: I am observing significant amounts of the di-substituted product when I only want mono-substitution. How can I prevent this?
A: Formation of the di-substituted product occurs when the initially formed mono-coupled product re-enters the catalytic cycle and reacts a second time.
-
Stoichiometry: The simplest control element is the amount of your coupling partner.
-
Recommendation: Use a slight deficiency or exactly 1.0 equivalent of the boronic acid. This ensures there is not enough of the reagent to drive the second coupling to completion. Monitor the reaction carefully and stop it once the starting dibromoanisole is consumed.
-
-
Slow Addition: Adding the boronic acid slowly over the course of the reaction can keep its instantaneous concentration low, which kinetically disfavors the second, slower coupling reaction.
Problem: Side Product Formation
Q: I'm seeing a significant byproduct corresponding to the mass of my starting material minus one bromine (debromination). What causes this and how can I minimize it?
A: This side reaction is hydrodehalogenation, where the C-Br bond is cleaved and replaced by a C-H bond. It is typically caused by the formation of a palladium-hydride (Pd-H) species.[13]
-
Source of Hydride: The hydride can originate from the base (e.g., impurities in hydroxides), the solvent (e.g., alcohols), or trace water.[5][13]
-
Recommendation:
-
Avoid amine bases or alcohol solvents if debromination is severe.
-
Use a non-coordinating inorganic base like K₃PO₄ or Cs₂CO₃.
-
Ensure your solvents are properly dried and degassed if running under anhydrous conditions.
-
-
-
Slow Reductive Elimination: If the desired reductive elimination to form the product is slow, the Ar-Pd-Br intermediate has more time to react with hydride sources.
-
Recommendation: Use a bulky, electron-rich ligand that is known to promote rapid reductive elimination. Ligands like XPhos or SPhos are excellent for this purpose.[5]
-
Q: My boronic acid is being consumed, but I'm not getting the desired product. What is happening?
A: This is likely protodeboronation, where the C-B bond of your organoboron reagent is cleaved by a proton source, effectively destroying your nucleophile.[11][14]
-
Reagent Stability: Boronic acids are susceptible to this pathway, especially electron-rich or heteroaromatic ones.[11]
-
Recommendation: Switch from a boronic acid to a more stable boronic ester, such as a pinacol ester (Bpin). These esters act as a "slow-release" source of the active boron species and are significantly more robust against protodeboronation.[11]
-
-
Reaction Conditions: Excess water and strong bases can accelerate this side reaction.
-
Recommendation: Minimize the amount of water in the reaction or switch to anhydrous conditions. Use a weaker base like K₂CO₃ or CsF if compatible with your system.[11]
-
Frequently Asked Questions (FAQs)
Q: What is the best general-purpose catalyst and ligand combination for this substrate?
A: There is no single "best" catalyst, as the optimal choice depends on your goal (e.g., C4 vs. C2 selectivity). However, for a reliable starting point targeting the more reactive C4 position, a combination of a palladium source like Pd₂(dba)₃ with a bulky, electron-rich biarylphosphine ligand is highly recommended.
| Scenario | Palladium Source | Recommended Ligand | Rationale |
| General C4 Coupling | Pd₂(dba)₃ or Pd(OAc)₂ | SPhos or XPhos | Excellent reactivity and stability; promotes fast oxidative addition and reductive elimination.[5] |
| Difficult C4 Coupling | SPhos-G3 Precatalyst | (SPhos is integrated) | Highly active and reliable for generating the active catalyst; good for challenging substrates.[6] |
| Targeting C2 Coupling | Pd₂(dba)₃ | AntPhos or other specialized bulky ligands | May overcome the extreme steric hindrance at the C2 position.[2][3] Requires significant screening. |
Q: How does the choice of base affect the reaction outcome?
A: The base is critical and its choice can dramatically alter yield and side product profiles.[9][15]
| Base | Typical Use Case | Advantages | Potential Issues |
| K₂CO₃ | General purpose, mild conditions | Inexpensive, widely used. Often sufficient for reactive substrates. | May not be strong enough for challenging couplings. |
| K₃PO₄ | Difficult couplings, N-heterocycles | Strong, non-nucleophilic base. Very effective for promoting transmetalation.[9] | Can be hygroscopic; grinding may be needed for reproducibility.[16] |
| Cs₂CO₃ | High-yield, difficult couplings | Highly effective, often gives superior results (the "caesium effect").[9] | More expensive. |
| Organic Bases (e.g., Et₃N) | Specific applications | Soluble in organic solvents. | Can be a source of hydrides, leading to debromination.[5] |
Q: What is the optimal solvent system?
A: The solvent must dissolve the organic substrate, the catalyst, and facilitate the action of the base.[10] Biphasic systems are often ideal.
-
Standard Choice: 1,4-Dioxane/Water (e.g., 4:1 or 5:1 ratio). Dioxane has good solvating power and a sufficiently high boiling point. Water dissolves the inorganic base.[10]
-
Alternative: Toluene/Water can be used, especially if precipitation of salts is desired.[6]
-
Anhydrous: For substrates prone to protodeboronation, anhydrous THF or Dioxane with a fluoride source (CsF, KF) can be effective.[11]
Experimental Protocols
Protocol 1: General Procedure for Selective Mono-arylation at the C4-Position
This protocol is designed as a robust starting point for selectively coupling a generic arylboronic acid at the less-hindered C4 position.
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.1 equiv), and potassium phosphate (K₃PO₄, 2.5 equiv).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., SPhos-G3, 1-2 mol%) and any additional ligand if required.
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure the atmosphere is inert.[11]
-
Solvent Addition: Add degassed 1,4-dioxane followed by degassed water (e.g., a 5:1 ratio, to achieve a 0.1 M concentration with respect to the aryl halide) via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Troubleshooting Workflow Diagram
If the above protocols do not yield the desired results, the following workflow can help diagnose the issue.
Sources
- 1. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. books.rsc.org [books.rsc.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. reddit.com [reddit.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pure.hw.ac.uk [pure.hw.ac.uk]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. reddit.com [reddit.com]
Technical Support Center: Synthesis of 2,4-Dibromo-6-fluoroanisole
Introduction
Welcome to the technical support guide for the synthesis of 2,4-Dibromo-6-fluoroanisole. This molecule is a valuable building block in medicinal chemistry and materials science. However, its synthesis via electrophilic aromatic substitution presents several challenges, primarily related to controlling regioselectivity and preventing over-bromination. The interplay between the strongly activating methoxy group and the deactivating, yet ortho-, para-directing fluorine atom requires careful optimization of reaction conditions.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the lab. We will delve into the mechanistic basis for the formation of common side products and provide validated protocols to enhance the yield and purity of your target compound.
Frequently Asked Questions & Troubleshooting Guide
FAQ 1: My mass spectrometry results show a significant peak corresponding to a tri-brominated species. What is causing this over-bromination and how can I prevent it?
Problem Identification: The presence of a C₇H₅Br₃FO peak in your mass spectrum indicates the formation of 2,4,X-Tribromo-6-fluoroanisole, a common over-bromination product.
Root Cause Analysis: The methoxy group (-OCH₃) on the anisole ring is a powerful activating group for electrophilic aromatic substitution (EAS).[1][2] It strongly donates electron density into the aromatic system, making not only the starting material but also the mono- and di-brominated products highly nucleophilic and susceptible to further electrophilic attack by bromine.[3][4] Even after two bromine atoms have been added, the ring can remain sufficiently activated for a third substitution to occur, especially if the reaction conditions are too harsh or if an excess of the brominating agent is present.
Troubleshooting & Mitigation Strategies:
-
Strict Stoichiometric Control: The most critical factor is the molar ratio of your substrate to the brominating agent. Use no more than 2.0 to 2.1 equivalents of the brominating agent. For precise control, add the agent slowly and incrementally via a syringe pump to maintain a low concentration of the electrophile throughout the reaction.[3]
-
Lower Reaction Temperature: High temperatures increase the reaction rate indiscriminately, providing the activation energy for subsequent, less-favored brominations.[3] Performing the reaction at a reduced temperature (e.g., 0 °C or below) significantly enhances selectivity by favoring the kinetically controlled product.[5]
-
Choice of Brominating Agent: Elemental bromine (Br₂) is highly reactive and prone to causing over-bromination.[3] Consider using a milder, more selective brominating agent. N-Bromosuccinimide (NBS) is an excellent alternative that often provides better control and higher yields of the desired product.[5]
Table 1: Effect of Brominating Agent on Selectivity
| Brominating Agent | Typical Reactivity | Recommended Conditions | Expected Outcome |
| Bromine (Br₂) in CHCl₃/AcOH | High | 0 °C to RT, slow addition | Effective, but higher risk of over-bromination |
| N-Bromosuccinimide (NBS) | Moderate | 0 °C to RT in MeCN or DMF | Improved selectivity, reduced side products[5] |
| Pyridinium Tribromide | Mild | RT in Acetic Acid | Good control, solid reagent is easier to handle |
FAQ 2: My ¹H NMR spectrum is complex, suggesting a mixture of dibromo-isomers. How can I improve the regioselectivity to favor the 2,4-dibromo-6-fluoro product?
Problem Identification: You are likely co-synthesizing other dibromofluoroanisole isomers, such as 2,6-Dibromo-4-fluoroanisole or 4,6-Dibromo-2-fluoroanisole, depending on your starting material.
Root Cause Analysis: The regiochemical outcome is dictated by the directing effects of the substituents on the aromatic ring. Let's consider the common synthetic route starting from 2-fluoroanisole.
-
First Bromination (2-fluoroanisole → 4-bromo-2-fluoroanisole): The -OCH₃ group is a powerful ortho-, para-director. The para position (C4) is the most electronically favored and sterically accessible site. Therefore, the first bromination overwhelmingly yields 4-bromo-2-fluoroanisole.[6][7][8]
-
Second Bromination (4-bromo-2-fluoroanisole → this compound): In the intermediate, 4-bromo-2-fluoroanisole, the powerful -OCH₃ group again directs the next electrophile to its remaining ortho positions (C2 and C6).
-
Desired C6-Position: This position is activated by the -OCH₃ group.
-
Undesired C2-Position: This position is already substituted with fluorine. While technically ortho to the methoxy group, substitution here is disfavored.
-
Isomer Formation: The primary challenge is ensuring the second bromine atom adds exclusively at the C6 position. Any deviation can lead to other isomers.
-
Troubleshooting & Mitigation Strategies:
-
Solvent Choice: The solvent can influence reactivity and selectivity. Polar aprotic solvents like acetonitrile (MeCN) with NBS have been shown to be highly regioselective for brominations ortho to an activating group when the para position is blocked.[5] Acetic acid is another common choice that can help stabilize reaction intermediates.[3]
-
Temperature Control: As with over-bromination, lower temperatures are beneficial for regioselectivity. Forcing conditions with higher temperatures can overcome the activation barrier for substitution at less-favored positions.
-
Catalyst Choice: For activated systems like anisoles, a Lewis acid catalyst (e.g., FeBr₃) is generally not required and can often be detrimental, leading to a decrease in selectivity and an increase in side products.[3][4] The reaction proceeds well without it.
Workflow: Optimizing Regioselectivity
Caption: Troubleshooting flowchart for improving regioselectivity.
FAQ 3: My reaction is sluggish and I have a lot of unreacted starting material. What should I do?
Problem Identification: The reaction has not gone to completion, leaving significant amounts of 4-bromo-2-fluoroanisole (if it's a two-step synthesis) or 2-fluoroanisole (if it's a one-pot dibromination).
Root Cause Analysis:
-
Insufficient Brominating Agent: You may have underestimated the amount of brominating agent needed, or some of it may have degraded.
-
Low Temperature: While beneficial for selectivity, excessively low temperatures can slow the reaction rate to a crawl. A balance must be struck.
-
Reagent Quality: Impurities in the starting material or solvent (especially water) can interfere with the reaction. Ensure you are using high-purity, dry reagents and solvents.[1]
-
Poor Mixing: In a heterogeneous reaction (e.g., with solid NBS), inefficient stirring can lead to localized reactions and incomplete conversion.
Troubleshooting & Mitigation Strategies:
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the starting material. If the reaction stalls, a small additional charge of the brominating agent can be added.
-
Optimize Temperature: If the reaction is clean but slow at 0 °C, consider allowing it to warm slowly to room temperature after the initial addition of the brominating agent is complete.
-
Use Fresh Reagents: Always use freshly opened or purified solvents and high-purity starting materials. NBS should be recrystallized if it appears discolored (yellow).
Recommended Synthetic Protocol
This protocol is optimized to minimize over-bromination and maximize regioselectivity for the synthesis of this compound from 4-bromo-2-fluoroanisole.
Materials:
-
4-Bromo-2-fluoroanisole (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Acetonitrile (MeCN), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve 4-bromo-2-fluoroanisole (1.0 eq) in anhydrous acetonitrile (approx. 0.2 M concentration).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Addition of NBS: Add N-Bromosuccinimide (1.05 eq) to the stirred solution in small portions over 20-30 minutes. Ensure the temperature does not rise above 5 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the reaction progress by TLC or GC until the starting material is consumed (typically 2-4 hours).
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and quench by slowly adding saturated aqueous sodium thiosulfate solution to destroy any unreacted bromine/NBS.
-
Workup: Dilute the mixture with water and extract with ethyl acetate (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution (1x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to isolate the pure this compound.
Mechanistic Overview of Side Product Formation
The following diagram illustrates the primary synthetic pathway and the key side reactions that can occur during the bromination of 2-fluoroanisole.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pinn.ai [pinn.ai]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 5. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. prepchem.com [prepchem.com]
- 7. benchchem.com [benchchem.com]
- 8. prepchem.com [prepchem.com]
Technical Support Center: Purification of Crude 2,4-Dibromo-6-fluoroanisole by Chromatography
Welcome to the technical support guide for the chromatographic purification of 2,4-Dibromo-6-fluoroanisole. This document is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. This compound is a key building block in the synthesis of various pharmaceuticals and agrochemicals.[1] Achieving high purity is critical for downstream applications, and column chromatography is the most common and effective method for this purpose.
This guide provides in-depth, field-proven insights into the purification process, moving beyond a simple list of steps to explain the causality behind experimental choices. We will cover method development, a detailed purification protocol, and a comprehensive troubleshooting section to address common challenges encountered in the laboratory.
Understanding the Analyte: Key Properties
Before embarking on purification, it is crucial to understand the physicochemical properties of this compound. These properties dictate the selection of stationary and mobile phases.
| Property | Value | Source |
| Molecular Formula | C₇H₅Br₂FO | [2] |
| Molecular Weight | 283.92 g/mol | [2] |
| Appearance | White to off-white solid | [2] |
| Boiling Point | 260.1 °C at 760 mmHg | [2] |
| Density | 1.892 g/cm³ | [2] |
| Polarity | Moderately polar aromatic compound | Inferred from structure |
| Solubility | Soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, Hexane) | [3] |
The presence of two bromine atoms and a fluorine atom on the anisole ring makes the molecule moderately polar. This polarity is the key to achieving separation from common synthesis-related impurities, which will have different polarities.
Experimental Workflow: From Crude Mixture to Pure Compound
The overall strategy involves developing a separation method using Thin-Layer Chromatography (TLC) and then scaling it up to column chromatography for bulk purification.
Caption: Workflow for chromatographic purification.
Part 1: Method Development with Thin-Layer Chromatography (TLC)
TLC is an indispensable tool for rapidly screening solvent systems to find the optimal mobile phase for separation. The goal is to achieve a retention factor (Rf) of approximately 0.3-0.4 for the target compound while maximizing the separation from all impurities.
Step-by-Step TLC Protocol
-
Preparation : Obtain standard silica gel 60 F₂₅₄ TLC plates. Dissolve a small amount of your crude this compound in a suitable solvent like dichloromethane or ethyl acetate.
-
Spotting : Using a capillary tube, spot the dissolved crude mixture onto the baseline of the TLC plate.
-
Developing the Plate : Place the spotted TLC plate in a developing chamber containing your chosen mobile phase. Ensure the chamber is saturated with solvent vapors for best results.[4]
-
Solvent System Selection : The choice of mobile phase is critical.[5][6] Since this compound is moderately polar, a mixture of a non-polar solvent (like hexane or petroleum ether) and a slightly more polar solvent (like ethyl acetate or dichloromethane) is recommended.
Suggested Starting Solvent Systems (Hexane:Ethyl Acetate) Expected Observation 95:5 Good for separating very non-polar impurities. Product Rf may be low. 90:10 Often a good starting point. Should provide good mobility for the product. 80:20 Use if the product Rf is too low in 90:10. -
Visualization : After the solvent front has reached near the top of the plate, remove it and mark the solvent front.
-
UV Light : The primary method for visualization is short-wave (254 nm) UV light.[7][8] Aromatic compounds like this one will absorb UV light and appear as dark spots against the fluorescent green background of the plate.[8][9]
-
Iodine Staining : Place the plate in a chamber with a few iodine crystals. Many organic compounds will form yellow-brown spots.[7][8] This method is semi-destructive, and the spots will fade over time, so circle them with a pencil immediately.[10]
-
Potassium Permanganate Stain : This stain is useful for identifying oxidizable functional groups (like alcohols or alkenes) that might be present as impurities.[9] The plate will have a purple background, and spots will appear yellow or brown.
-
Part 2: Purification by Flash Column Chromatography
Once an optimal solvent system is identified via TLC, the process can be scaled up to flash column chromatography to purify the bulk of the material.
Detailed Purification Protocol
-
Column Selection and Packing :
-
Choose a glass column of appropriate size for the amount of crude material. A general rule is to use about 40-100 g of silica gel for every 1 g of crude mixture.
-
Wet Packing : Prepare a slurry of silica gel (e.g., 230-400 mesh) in the chosen non-polar solvent (e.g., hexane). Pour this slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles or cracks form.[4][11]
-
-
Sample Loading :
-
Wet Loading : Dissolve the crude this compound in the minimum amount of the mobile phase solvent or a less polar solvent like dichloromethane. Carefully pipette this solution onto the top of the silica bed.
-
Dry Loading : If the compound has poor solubility, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.[12] This technique often results in better separation for difficult-to-dissolve samples.
-
-
Elution and Fraction Collection :
-
Begin eluting the column with the solvent system determined from your TLC analysis (e.g., 90:10 hexane:ethyl acetate).
-
Apply gentle air pressure to the top of the column to achieve a steady flow rate (around 2 inches/minute).
-
Collect the eluent in a series of numbered test tubes or flasks. The size of the fractions will depend on the column size and separation.
-
-
Monitoring the Separation :
-
Periodically analyze the collected fractions using TLC to determine their composition. Spot every few fractions on a single TLC plate to track the elution of the product and impurities.
-
-
Isolation of Pure Product :
-
Once the fractions containing the pure product have been identified, combine them in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Confirm the purity of the final product using analytical techniques such as NMR, GC-MS, or HPLC.
-
Troubleshooting Guide
Even with a well-developed plan, issues can arise. This section addresses common problems in a question-and-answer format.
Caption: Decision tree for troubleshooting poor separation.
Questions & Answers
Q1: My compound and all impurities are stuck at the baseline of the TLC plate (Rf ≈ 0). What should I do?
-
A1: Expertise & Experience: This indicates that your mobile phase is not polar enough to move the compounds up the polar silica plate. You need to increase the polarity of your solvent system. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate (e.g., from 95:5 to 80:20).
Q2: All the spots on my TLC plate ran to the top with the solvent front (Rf ≈ 1). What does this mean?
-
A2: Expertise & Experience: This is the opposite problem. Your mobile phase is too polar, causing all compounds to travel with the solvent front without interacting with the stationary phase. You must decrease the polarity. For a hexane/ethyl acetate system, increase the percentage of hexane (e.g., from 80:20 to 95:5).
Q3: The separation on my column is much worse than it was on the TLC plate, and fractions are mixed.
-
A3: Trustworthiness: This is a common and frustrating issue. Several factors could be at play:
-
Overloading : You may have loaded too much crude material for the amount of silica gel used. This leads to broad bands that overlap.[12]
-
Sample Loading : If you used too much solvent to dissolve your sample for wet loading, the initial band will be too wide. Similarly, if the loading solvent was too polar, the compound may have started moving down the column before the elution began, leading to poor resolution. Consider using the dry loading method.[12]
-
Column Packing : The column may have been packed poorly, with channels or cracks forming during the run. This allows the sample to bypass the stationary phase, ruining the separation. Ensure the silica is packed uniformly and never let the solvent level drop below the top of the silica bed.
-
Q4: My compound is eluting from the column, but it's taking forever and the fractions show significant "tailing."
-
A4: Authoritative Grounding: Tailing can occur if the compound is interacting too strongly with the silica gel or if the column is overloaded.
-
Solution 1 : Once the main product begins to elute, you can try slightly increasing the polarity of the mobile phase (gradient elution). For example, switch from 90:10 to 85:15 Hexane:EtOAc. This will help push the trailing end of your product off the column more quickly.[12]
-
Solution 2 : The issue could be minor acidic sites on the silica gel. Adding a very small amount of a modifier like triethylamine (~0.1%) to the mobile phase can sometimes improve the peak shape for slightly basic compounds, though this is less likely to be an issue for this compound.
-
Q5: I suspect my compound decomposed on the silica gel column.
-
A5: Expertise & Experience: While many compounds are stable on silica, some are sensitive to its slightly acidic nature.
-
Diagnosis : To test for stability, dissolve your crude product, spot it on a TLC plate, and let it sit for an hour. Then, develop the plate. If a new spot appears or the original spot diminishes, your compound may be unstable on silica.
-
Solution : If instability is confirmed, you can use a different stationary phase like alumina (neutral or basic) or deactivated silica gel (silica treated with a base like triethylamine).[12]
-
Frequently Asked Questions (FAQs)
Q: What are the most likely impurities I need to separate from crude this compound?
-
A: The most common impurities arise from incomplete reactions or side reactions during synthesis. These include mono-brominated starting materials (e.g., 2-bromo-6-fluoroanisole or 4-bromo-6-fluoroanisole) and potentially other dibromo isomers (e.g., 2,6-dibromo-4-fluoroanisole).[2][13][14] These impurities will have different polarities and should be separable with the correct chromatographic conditions.
Q: Can I use a different stationary phase besides silica gel?
-
A: Yes. While silica gel is the most common and cost-effective choice for normal-phase chromatography, other options exist. If your compound is unstable on silica, neutral alumina is a good alternative.[12] For separating compounds with very similar polarities, sometimes a stationary phase with different selectivity, like one based on alumina or a bonded phase (e.g., amino-propyl), can provide a better separation.[15]
Q: Is reverse-phase chromatography a viable option for this purification?
-
A: Yes, reverse-phase (RP) chromatography is a powerful alternative, especially for polar compounds. For this compound, you would use a non-polar stationary phase (like C18-bonded silica) and a polar mobile phase (like a mixture of water and acetonitrile or methanol).[16] In RP chromatography, the elution order is reversed: the most polar compounds elute first. This can be an excellent choice if normal-phase chromatography fails to provide adequate separation.
Q: How do I know how much crude material to load onto my column?
-
A: The loading capacity depends on the difficulty of the separation. For an "easy" separation (large ΔRf between product and impurities on TLC), you can load more material (e.g., 1:30 sample-to-silica ratio by weight). For difficult separations, a ratio of 1:100 or even higher may be necessary to achieve baseline separation.
References
- Chemcasts. (n.d.). Thermophysical Properties of 2,4-Dibromo-6-fluoroaniline.
- LookChem. (n.d.). Cas 443-41-4, 2,6-DIBROMO-4-FLUOROANISOLE.
- PubChem. (n.d.). 2,4-Dibromo-6-fluoroaniline.
- PubMed. (2012). Coupling of microextraction by packed sorbents with gas chromatography with ionic liquid stationary phases for the determination of haloanisoles in wines.
- Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates.
- University of York. (n.d.). Visualising plates.
- Restek. (n.d.). GC TROUBLESHOOTING GUIDE.
- uHPLCs. (2024). Key Strategy for Choosing Right Mobile Phase in Chromatography.
- Chemistry LibreTexts. (2021). 5.7: Visualizing TLC Plates.
- Phenomenex. (n.d.). HPLC Troubleshooting Guide.
- Scribd. (n.d.). TLC Visualization Reagents Guide.
- University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography.
- ResearchGate. (2013). What is a good way to select mobile phase in chromatography?.
- ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
- HALO Columns. (2023). LC Chromatography Troubleshooting Guide.
- LCGC International. (2023). Combining Different Stationary-Phase Chemistries to Improve the Selectivity of Impurity Profiling Methods.
- Santai Technologies. (n.d.). The Choice of Mobile Phase in Reversed-Phase Flash Chromatography.
- ResearchGate. (2018). Isolation And Purification Of Substance By Column Chromatography.
- LCGC International. (2019). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
- PubMed. (1999). Convenient synthesis of pi-acceptor chiral stationary phases for high-performance liquid chromatography from halogen-substituted 3,5-dinitrobenzoylamides.
- Google Patents. (1999). WO 99/19275.
- Google Patents. (2011). CN102146023A - Method for preparing p-fluoro anisole.
- Organic Syntheses. (2021). Purification of Organic Compounds by Flash Column Chromatography.
- Organic Syntheses. (n.d.). 2,4-DIBROMO-3-PENTANONE.
- PubChem. (n.d.). 2,4-Dibromoanisole.
- Cheméo. (n.d.). 2,6-Dibromo-4-chloroanisole.
- MDPI. (2020). Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods.
- Biotage. (2021). How changing stationary phase chemistry can impact separation selectivity.
- PubMed. (2004). Determination of odorous mixed chloro-bromoanisoles in water by solid-phase micro-extraction and gas chromatography-mass detection.
- The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture.
- ResearchGate. (2021). Further Evaluation of the Base Stability of Hydrophilic Interaction Chromatography Columns Packed with Silica or Ethylene-Bridged Hybrid Particles.
- PMC - NIH. (2020). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug.
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Technical Support Center: Optimizing Reactions of 2,4-Dibromo-6-fluoroanisole
Welcome to the technical support resource for 2,4-Dibromo-6-fluoroanisole, a critical building block in modern synthetic chemistry. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and detailed protocols for common synthetic transformations involving this versatile intermediate. As a senior application scientist, my goal is to explain the causality behind experimental choices, ensuring each protocol is a self-validating system for achieving higher yields and purity.
Section 1: Synthesis of this compound via Electrophilic Bromination
The most common route to this compound is the direct bromination of 2-fluoroanisole. The methoxy group is a strong ortho-, para-director, while the fluorine atom is a deactivating group but also an ortho-, para-director. This electronic interplay requires careful control to achieve the desired 2,4-disubstitution pattern selectively.
FAQ 1: My bromination of 2-fluoroanisole results in a low yield of the desired 2,4-dibromo product. What are the primary causes and solutions?
Low yields in this reaction typically stem from three issues: incomplete reaction, over-bromination, or poor regioselectivity. The strongly activating methoxy group makes both the starting material and the monobrominated intermediate highly susceptible to electrophilic attack.
Causality Analysis:
-
Over-bromination: Using a highly reactive brominating agent like elemental bromine (Br₂) can lead to the formation of 2,4,X-tribromoanisole. The high concentration of the electrophile does not allow for differentiation between the activated dibromo-product and the starting material.
-
Incomplete Reaction: Insufficient brominating agent, low temperatures, or short reaction times can leave a significant amount of 2-fluoro-4-bromoanisole or unreacted 2-fluoroanisole in the mixture.[1]
-
Poor Regioselectivity: While the 4-position (para to the methoxy group) is electronically favored, some bromination can occur at the 6-position (ortho to methoxy, meta to fluorine). Forcing conditions can exacerbate the formation of undesired isomers.
Troubleshooting and Optimization Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Significant Over-bromination | • Excess brominating agent (molar ratio > 2.0). • Reagent is too reactive (e.g., pure Br₂). • High reaction temperature. | • Use a strict 2.0 to 2.1 molar equivalent of the brominating agent. • Switch to a milder reagent like N-Bromosuccinimide (NBS).[2] • Perform the reaction at a lower temperature (e.g., 0 °C to RT) to improve selectivity.[2] |
| Incomplete Reaction | • Insufficient brominating agent. • Reaction time is too short or temperature is too low. | • Monitor reaction progress via TLC or GC-MS. • If the reaction stalls, consider a slight increase in temperature or extending the reaction time.[3] |
| Low Purity After Workup | • Residual bromine in the product. • Acidic impurities. | • During workup, wash the organic layer with a sodium bisulfite or thiosulfate solution to quench excess bromine.[4] • Wash with a saturated sodium bicarbonate solution to remove acidic byproducts like HBr. |
Optimized Experimental Protocol: Synthesis of this compound
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2-fluoroanisole (1.0 eq) in a suitable solvent like chloroform or acetic acid.[1] Cool the flask to 0 °C in an ice bath.
-
Bromination: Dissolve elemental bromine (2.1 eq) in the same solvent and add it dropwise to the stirred solution of 2-fluoroanisole over 1-2 hours. Maintaining a low temperature is critical for selectivity.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor its progress by TLC or GC-MS until the starting material is consumed (typically 4-8 hours).
-
Workup: Quench the reaction by slowly adding a 10% aqueous solution of sodium bisulfite until the red-orange color of bromine disappears. Transfer the mixture to a separatory funnel and wash sequentially with water and saturated sodium bicarbonate solution.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield pure this compound.
Section 2: Optimizing Downstream Cross-Coupling Reactions
This compound is an excellent substrate for sequential, regioselective cross-coupling reactions. The bromine at the C4 position is generally more reactive in palladium-catalyzed reactions than the sterically hindered bromine at C2.
FAQ 2: My Suzuki-Miyaura coupling with this compound is sluggish and gives low yields. How can I optimize it?
The Suzuki-Miyaura reaction is a powerful C-C bond-forming tool, but its efficiency depends on a delicate interplay between the catalyst, base, and solvent.[5][6][7]
Causality Analysis:
-
Catalyst Inactivity: The Pd(0) active species may not be generated efficiently or can be poisoned. The choice of ligand is crucial to stabilize the catalyst and facilitate the catalytic cycle.
-
Inefficient Transmetalation: This step is often rate-limiting. It requires a suitable base to activate the organoboron species. The choice of base and the presence of water can significantly impact this step.[8]
-
Side Reactions: The primary side reactions are homocoupling of the boronic acid and protodeborylation (cleavage of the C-B bond). These are often caused by the presence of oxygen or inefficient transmetalation.[8]
Key Optimization Parameters for Suzuki Coupling
| Parameter | Recommendation & Rationale |
| Palladium Precatalyst | • Pd(PPh₃)₄: Reliable but can be slow. Best for simple substrates. • Pd(dppf)Cl₂: Often more active and stable, suitable for a broader range of substrates. • Pd₂(dba)₃: A common Pd(0) source, requires an external ligand. |
| Ligand | • PPh₃ (Triphenylphosphine): Standard, but may not be effective for challenging substrates. • SPhos, XPhos: Bulky, electron-rich phosphine ligands that accelerate oxidative addition and reductive elimination, often leading to higher yields and faster reactions. |
| Base | • K₂CO₃, Cs₂CO₃: Common, effective inorganic bases. Cs₂CO₃ is more soluble and often gives better results for difficult couplings.[6] • K₃PO₄: A strong base that can be effective when others fail. |
| Solvent System | • Dioxane/Water or Toluene/Water: Biphasic systems are standard. Water helps dissolve the inorganic base and facilitates transmetalation.[6][8] • DMF or THF: Polar aprotic solvents can also be effective.[5] |
General Protocol for Suzuki-Miyaura Coupling
-
Degassing: To a reaction vessel, add this compound (1.0 eq), the boronic acid or ester (1.1-1.5 eq), the base (2.0-3.0 eq), and the palladium catalyst/ligand. Purge the vessel with an inert gas (Argon or Nitrogen) for 15-20 minutes.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until TLC or LC-MS indicates consumption of the starting material.
-
Workup: Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the residue by flash column chromatography.
Diagram: The Suzuki-Miyaura Catalytic Cycle
Sources
- 1. prepchem.com [prepchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Yoneda Labs [yonedalabs.com]
Technical Support Center: Troubleshooting Low Conversion in 2,4-Dibromo-6-fluoroanisole Cross-Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) for palladium-catalyzed cross-coupling reactions involving 2,4-Dibromo-6-fluoroanisole. Low conversion or yield with this substrate is a common challenge, and this resource offers a systematic approach to diagnosing and resolving these issues.
I. Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling of this compound is resulting in low or no conversion. What are the most common initial checks I should perform?
Low conversion rates often stem from a few primary culprits that can be quickly assessed. Before delving into extensive optimization, verify the following:
-
Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[1][2] Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that all solvents and reagents were thoroughly degassed. Any exposure to air can lead to the formation of inactive Pd(II) species and phosphine oxides.[2]
-
Reagent Quality: The purity and stability of your reagents are paramount. Boronic acids, for instance, are susceptible to protodeboronation, especially under harsh conditions.[2][3] Ensure your this compound, boronic acid, and base are of high purity and have been stored correctly.
-
Solvent and Base Choice: For Suzuki couplings, a common starting point is a mixture of an organic solvent like dioxane, THF, or toluene with an aqueous base solution (e.g., K₂CO₃ or Cs₂CO₃).[2][3] The solubility of all components is critical; if your starting materials are not fully dissolved, the reaction will be slow or incomplete.[4]
Q2: I'm observing the formation of a black precipitate in my reaction mixture. What does this indicate and how can I prevent it?
The formation of a black precipitate, commonly known as palladium black, is a visual indicator of catalyst decomposition.[1] This occurs when the active Pd(0) species agglomerates into inactive clusters.[1] Several factors can trigger this:
-
High Temperatures: Excessive heat can accelerate catalyst decomposition.[1] While many coupling reactions require elevated temperatures, it's a delicate balance.
-
Insufficient Ligand: The ligand's role is to stabilize the palladium center.[5] An inadequate ligand-to-palladium ratio can leave the metal center exposed and prone to aggregation.[1]
-
Inappropriate Ligand Choice: For an electron-rich substrate like this compound, bulky and electron-rich phosphine ligands are often necessary to promote the desired reaction pathway and stabilize the catalyst.[3][6]
To prevent palladium black formation, consider using a higher ligand-to-metal ratio, screening different ligands, or cautiously lowering the reaction temperature.
Q3: My Buchwald-Hartwig amination is failing. How does the choice of base and solvent differ from Suzuki couplings for this substrate?
The requirements for the Buchwald-Hartwig amination are distinct from the Suzuki-Miyaura coupling, particularly concerning the base and solvent system.
-
Base Selection: This reaction typically requires a strong, non-nucleophilic base to deprotonate the amine and the palladium-amine complex.[7][8] Sodium tert-butoxide (NaOtBu) is a common choice.[8] Weaker bases like carbonates are generally less effective.
-
Solvent System: Anhydrous, non-polar aprotic solvents like toluene or dioxane are preferred.[8][9] Polar solvents can sometimes form overly stable complexes with the palladium catalyst, hindering the catalytic cycle.[7][9] Unlike Suzuki reactions, water is generally avoided in Buchwald-Hartwig aminations.
II. In-Depth Troubleshooting Guides
Issue 1: Low Conversion Due to Catalyst System Inefficiency
A common failure point is the catalyst system's inability to efficiently navigate the catalytic cycle. The electron-rich nature of the anisole ring and the steric hindrance from the ortho-bromo and fluoro substituents can make oxidative addition challenging.[10]
Causality Explained: The catalytic cycle begins with the oxidative addition of the aryl halide to the Pd(0) center. For an electron-rich aryl bromide like this compound, this step can be slow. The choice of ligand is critical to modulate the electron density and steric environment of the palladium, thereby facilitating this key step.[6]
-
Evaluate the Palladium Precursor:
-
If using a Pd(II) source like Pd(OAc)₂, ensure efficient in-situ reduction to the active Pd(0) species. Inefficient reduction can be a significant bottleneck.[11][12]
-
Consider switching to a pre-formed Pd(0) source like Pd₂(dba)₃ or a more advanced pre-catalyst (e.g., a Buchwald G3 pre-catalyst) which can ensure smoother generation of the active catalyst.[3]
-
-
Ligand Screening: The interaction between the palladium center and the ligand is the heart of the catalytic system. A systematic screening is often the most effective way to identify an optimal partner for a challenging substrate.
-
Rationale: Electron-rich and bulky ligands are generally preferred for electron-rich aryl halides as they promote both oxidative addition and the final reductive elimination step.[6]
-
Recommended Screening Panel:
-
Buchwald-type biaryl phosphines: XPhos, SPhos, RuPhos are excellent starting points due to their bulk and electron-donating properties.[1]
-
Ferrocenyl phosphines: dppf is a robust and versatile ligand.[13]
-
N-Heterocyclic Carbenes (NHCs): PEPPSI-type catalysts can be very effective for challenging couplings.[3][6]
-
-
A parallel reaction screening setup is the most efficient method for this.[6]
-
Preparation: In an inert atmosphere glovebox, arrange a 24-well reaction block. To each designated vial, add a stir bar and the pre-weighed catalyst/ligand combination.
-
Stock Solutions: Prepare stock solutions of this compound, the coupling partner (e.g., phenylboronic acid), and the base in the chosen degassed solvent.
-
Reaction Assembly: Add the stock solutions to each vial. Seal the reaction block tightly.
-
Reaction: Place the block on a pre-heated stir plate and run the reactions for a set time (e.g., 12-24 hours).
-
Analysis: After cooling, quench the reactions and analyze a small aliquot from each by LC-MS or GC-MS to determine the conversion to the desired product.
| Ligand | Catalyst Source | Typical Loading (mol%) | Outcome |
| PPh₃ | Pd(OAc)₂ | 2-5 | Often low conversion for this substrate type |
| XPhos | Pd₂(dba)₃ or G3 Pre-catalyst | 1-3 | High potential for success |
| dppf | Pd(dppf)Cl₂ | 2-5 | Good general-purpose choice |
| IPr (NHC) | PEPPSI-IPr | 2-5 | Effective for sterically hindered substrates |
Table 1: Representative ligand screening guide for Suzuki coupling of this compound.
Issue 2: Site Selectivity and Side Reactions
The presence of two bromine atoms on the ring introduces the possibility of mono- versus di-coupling and other side reactions.
Causality Explained: The bromine at the 2-position is flanked by a methoxy and a fluorine group, making it more sterically hindered than the bromine at the 4-position.[14] This steric hindrance can influence the rate of oxidative addition, potentially leading to selective mono-coupling at the less hindered C4-Br bond.[15] Furthermore, side reactions like hydrodehalogenation (replacement of bromine with hydrogen) or homo-coupling of the starting material can reduce the yield of the desired product.[3][8]
-
Controlling Di-substitution: To favor di-substitution in a Suzuki reaction, you may need to use a higher excess of the boronic acid (e.g., 2.5-3.0 equivalents) and a higher catalyst loading, and potentially extend the reaction time.
-
Minimizing Hydrodehalogenation: This side reaction is often promoted by higher temperatures and certain bases.[8] If hydrodehalogenation is a significant issue, try lowering the temperature or screening a weaker base (e.g., moving from K₃PO₄ to K₂CO₃).
-
Preventing Protodeboronation: The hydrolysis of the boronic acid to the corresponding arene is a common problem, especially with prolonged heating in aqueous base.[2][3] Consider using a more stable boronate ester (e.g., a pinacol ester) or using anhydrous conditions with a base like KF or CsF.
Visualizing the Catalytic Cycle and Failure Points
Understanding the catalytic cycle is key to effective troubleshooting. Below are diagrams illustrating the Suzuki-Miyaura and Buchwald-Hartwig cycles and highlighting potential areas of failure.
Caption: Suzuki-Miyaura catalytic cycle with potential failure points.
Caption: Buchwald-Hartwig amination cycle with key checkpoints.
III. Summary and Recommendations
When troubleshooting low conversion in cross-coupling reactions with this compound, a logical, step-wise approach is crucial.
-
Verify the Basics: Always start by confirming an inert atmosphere and the quality of your reagents and solvents.
-
Systematic Catalyst Screening: Do not hesitate to screen a panel of bulky, electron-rich ligands. This is often the most direct path to a successful reaction.[6][11]
-
Consider the Specific Reaction: Tailor your choice of base and solvent to the specific coupling reaction (Suzuki vs. Buchwald-Hartwig).
-
Analyze Side Products: Identifying side products (e.g., from hydrodehalogenation or homo-coupling) can provide valuable clues about what is going wrong in the catalytic cycle.
-
Consult the Literature: Similar polyhalogenated or electron-rich substrates can provide excellent starting points for reaction conditions.
By systematically addressing each potential point of failure, from the fundamental setup to the nuances of the catalyst system, researchers can significantly improve the success rate of these challenging but valuable transformations.
References
- BenchChem. (2025).
- Reddit r/Chempros. (2024). How to approach choosing reaction conditions for Suzuki?.
- Norrby, P., & Arrhenius, T. (2014).
- Sigma-Aldrich. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit.
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Conversion in 2-Amino-4-bromopyridine Cross-Coupling Reactions.
- BenchChem. (2025).
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- ResearchGate. (2025).
- ResearchGate. Catalyst screening for Suzuki coupling of 1 with 2.
- ResearchGate.
- BenchChem. (2025).
- Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling?.
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
- Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
- Semantic Scholar.
- ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
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- 6. Yoneda Labs [yonedalabs.com]
- 7. researchgate.net [researchgate.net]
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- 9. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Regioselectivity in the Functionalization of 2,4-Dibromo-6-fluoroanisole
Welcome to the technical support center for navigating the complexities of regioselective functionalization of 2,4-dibromo-6-fluoroanisole. This guide is designed for researchers, scientists, and professionals in drug development who are looking to leverage this versatile building block in their synthetic endeavors. Here, we address common challenges and provide in-depth, field-proven insights to help you achieve your desired substitution patterns with precision.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors governing regioselectivity in the functionalization of this compound?
A1: The regiochemical outcome of reactions involving this compound is a delicate interplay of electronic and steric effects, as well as the specific reaction mechanism at play. The key factors include:
-
Directing Group Effects: The methoxy (-OCH₃) group is a powerful ortho, para-director in electrophilic aromatic substitution due to its electron-donating nature.[1] However, in the context of metalation, it acts as a strong Directed Metalation Group (DMG), favoring deprotonation at the adjacent ortho positions.[2][3][4]
-
Halogen Effects:
-
Inductive Effects: Both bromine and fluorine are electron-withdrawing via induction, which deactivates the ring towards electrophilic attack.[5]
-
Halogen-Lithium Exchange: Bromine atoms are significantly more susceptible to halogen-lithium exchange than fluorine, making this a primary pathway for introducing nucleophilic character at the C2 or C4 positions.[6]
-
Acidification of Adjacent Protons: Halogens can acidify neighboring C-H bonds, influencing the site of deprotonation in directed ortho-metalation (DoM).[7]
-
-
Steric Hindrance: The bulky bromine atoms and the methoxy group can sterically hinder the approach of reagents, particularly at the C2 and C6 positions.[8][9] This can lead to a preference for reaction at the less hindered C4 position.
-
Reaction Conditions: The choice of organometallic reagent (e.g., n-BuLi, s-BuLi, t-BuLi, Grignard reagents), solvent (e.g., THF, diethyl ether), temperature, and additives (e.g., TMEDA) can dramatically influence the regioselectivity.[10]
Q2: I am attempting a monolithiation followed by quenching with an electrophile. Which position is most likely to be lithiated?
A2: When using an alkyllithium reagent like n-BuLi at low temperatures (e.g., -78 °C), the reaction proceeds primarily through bromine-lithium exchange . The C4-bromo position is generally favored for exchange over the C2-bromo position.
Causality:
-
Steric Accessibility: The C4 position is sterically less encumbered than the C2 position, which is flanked by the methoxy group and another bromine atom.
-
Electronic Factors: While the methoxy group is a strong DMG, the kinetic barrier for Br-Li exchange is typically lower than for deprotonation, especially at low temperatures.
This leads to the preferential formation of 2-bromo-4-lithio-6-fluoroanisole. Quenching this intermediate with an electrophile will result in substitution at the C4 position.
Q3: How can I achieve functionalization at the C2 position?
A3: Selectively functionalizing the C2 position is more challenging but can be achieved through a few strategies:
-
Directed ortho-Metalation (DoM) under specific conditions: While Br-Li exchange is often faster, it may be possible to favor deprotonation at the C5 position (ortho to the methoxy and fluorine) by using a strong, sterically hindered base like LDA (Lithium diisopropylamide) or a Li-amide base in combination with an additive like TMEDA.[3][6] However, the acidity of the proton at C5 is influenced by the adjacent fluorine and methoxy groups. Subsequent trapping with an electrophile would then occur at C5. To achieve functionalization at C2, one would typically first protect or functionalize the C4 position.
-
Sequential Functionalization:
-
First, perform a regioselective reaction at the C4 position (e.g., Br-Li exchange followed by quenching).
-
Then, in a subsequent step, target the C2 position. The electronic and steric environment of the molecule will have changed, potentially allowing for more selective lithiation or cross-coupling at C2.
-
Q4: I am observing a mixture of products from my Suzuki-Miyaura cross-coupling reaction. How can I improve the regioselectivity?
A4: In palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, the oxidative addition of the palladium catalyst to the C-Br bond is the key regioselectivity-determining step.[11][12] Generally, oxidative addition is faster at the more electron-deficient and less sterically hindered position. For this compound, the C4-Br bond is typically more reactive.
Troubleshooting & Optimization:
-
Catalyst and Ligand Choice: The choice of palladium catalyst and ligand can significantly influence regioselectivity.[13] For instance, bulky phosphine ligands can enhance selectivity for the less hindered C4 position.
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically preferred product.
-
Base: The choice of base can also play a role in the catalytic cycle and may influence the product distribution.[14]
-
Boronic Acid/Ester: The nature of the organoboron reagent can also impact the reaction outcome.
A common strategy is to perform a stepwise coupling. First, couple at the more reactive C4 position under milder conditions, then introduce a second boronic acid under more forcing conditions to react at the C2 position.
Troubleshooting Guides
Problem 1: Low yield or no reaction during Grignard formation.
| Possible Cause | Troubleshooting Steps | Scientific Rationale |
| Wet Glassware or Solvents | Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum). Use anhydrous solvents. | Grignard reagents are highly basic and react readily with protic sources like water, which quenches the reagent.[15] |
| Inactive Magnesium Surface | Crush or grind the magnesium turnings prior to use to expose a fresh surface.[16] Use a small crystal of iodine or a few drops of 1,2-dibromoethane to initiate the reaction. | A layer of magnesium oxide on the surface of the metal can prevent the reaction from starting. Initiators clean the surface and create reactive magnesium species. |
| Reaction Temperature Too Low | Gentle heating may be required to initiate the reaction. | Grignard formation has an activation energy barrier that needs to be overcome. |
Problem 2: Formation of homocoupled byproducts (biphenyls) in cross-coupling reactions.
| Possible Cause | Troubleshooting Steps | Scientific Rationale |
| Slow Transmetalation | Ensure the base is appropriate and present in sufficient quantity. Consider using a different boronic acid derivative (e.g., a boronate ester or trifluoroborate salt). | If the transmetalation step is slow, the organopalladium intermediate can undergo side reactions, including homocoupling.[11] |
| Oxygen in the Reaction Mixture | Thoroughly degas the solvent and reaction mixture and maintain an inert atmosphere (e.g., argon or nitrogen). | Oxygen can lead to the degradation of the catalyst and promote homocoupling of the organoboron reagent. |
| Catalyst Decomposition | Use fresh catalyst and appropriate ligands to stabilize the palladium species. | Catalyst decomposition can lead to the formation of palladium black, which can promote side reactions. |
Experimental Protocols
Protocol 1: Regioselective Monofunctionalization at C4 via Lithiation-Trapping
Objective: To selectively introduce an electrophile at the C4 position of this compound.
Step-by-Step Methodology:
-
Preparation: In a flame-dried, three-necked round-bottom flask under an argon atmosphere, dissolve this compound (1.0 eq) in anhydrous THF (-78 °C).
-
Lithiation: Slowly add n-butyllithium (1.1 eq, typically 1.6 M in hexanes) dropwise to the solution while maintaining the temperature at -78 °C. Stir for 30-60 minutes.
-
Electrophilic Quench: Add the desired electrophile (1.2 eq) to the reaction mixture at -78 °C.
-
Workup: Allow the reaction to slowly warm to room temperature. Quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Regioselective Suzuki-Miyaura Coupling at C4
Objective: To selectively couple an aryl or vinyl group at the C4 position.
Step-by-Step Methodology:
-
Preparation: To a reaction vessel, add this compound (1.0 eq), the desired boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).[17]
-
Solvent Addition: Add a degassed solvent system (e.g., toluene/ethanol/water or dioxane/water).
-
Reaction: Heat the mixture under an inert atmosphere to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.
Visualizations
Decision Workflow for Regioselective Functionalization
Caption: Decision tree for targeting C4 vs. C2 functionalization.
Reaction Mechanism: Lithiation vs. Directed ortho-Metalation
Caption: Competing pathways of lithiation on the substrate.
References
- Wikipedia. (n.d.). Directed ortho metalation.
- Voisin-Chiret, A. S., Sopkova-de Oliveira Santos, J., & Rault, S. (2009).
- Baran, P. S. (n.d.). Directed Metalation: A Survival Guide. Baran Lab.
- Durka, K., Luliński, S., Smętek, J., & Woźniak, K. (2013). The Influence of Boronate Groups on the Selectivity of the Br–Li Exchange in Model Dibromoaryl Boronates. European Journal of Organic Chemistry, 2013(16), 3327-3336.
- ResearchGate. (n.d.). Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale.
- Snieckus, V. (n.d.). Directed (ortho) Metallation.
- Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DOM).
- Wikipedia. (n.d.). Suzuki reaction.
- PubMed. (2019, November 11). Sequential Cross-Coupling/Annulation of ortho-Vinyl Bromobenzenes with Aromatic Bromides for the Synthesis of Polycyclic Aromatic Compounds.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Wikipedia. (n.d.). Electrophilic aromatic substitution.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones.
- YouTube. (2021, February 19). 151 CHM2211 Steric Effects on Electrophilic Aromatic Substitution Reactions.
- PubMed. (n.d.). Regio- and stereoselective lithiation and electrophilic substitution reactions of N-Alkyl-2,3-diphenylaziridines: solvent effect.
- Leadbeater, N. E., & Williams, V. A. (2005). Open-Vessel Microwave-Promoted Suzuki Reactions Using Low Levels of Palladium Catalyst: Optimization and Scale-Up. Organic Process Research & Development, 9(4), 524-527.
- PubMed. (2021, September 20). Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity.
- YouTube. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem.
- ResearchGate. (2019, September). Sequential Cross-Coupling/Annulation of ortho-Vinyl Bromobenzenes with Aromatic Bromides for the Synthesis of Polycyclic Aromatic Compounds.
- PubMed. (2016, June 21). Electrophilic Aromatic Substitution: New Insights into an Old Class of Reactions.
- Semantic Scholar. (n.d.). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives.
- Chemistry LibreTexts. (2019, June 5). 18.7 Electrophilic Aromatic Substitution of Substituted Benzenes.
- PubMed. (n.d.). Exploration of Mechanochemical Activation in Solid-State Fluoro-Grignard Reactions.
- RSC Publishing. (n.d.). Caesium carbonate promoted regioselective O-functionalization of 4,6-diphenylpyrimidin-2(1H)-ones under mild conditions and mechanistic insight.
- ResearchGate. (n.d.). A Simple Guide for Predicting Regioselectivity in the Coupling of Polyhaloheteroaromatics.
- YouTube. (2020, October 28). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide.
- PubMed. (2017, July 7). General Procedures for the Lithiation/Trapping of N-Boc Piperazines.
- RSC Publishing. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
- Google Patents. (n.d.). WO2020193617A1 - Impact of trace elements in the grignard reaction.
- PubMed. (n.d.). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
- ResearchGate. (n.d.). Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi−Me 2 N(CH 2 ) 2 OLi. New Access to 6Functional2-chloropyridines and Chloro-bis-heterocycles.
- ResearchGate. (n.d.). Synthesis of 2,4-Dibromopyridine and 4,4'-Dibromo-2,2'-bipyridine. Efficient Usage in Selective Bromine-Substitution under Palladium-Catalysis.
- PubMed. (2000, March 23). Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi-Me(2)N(CH(2))(2)OLi. New Access to 6-Functional-2-chloropyridines and Chloro-bis-heterocycles.
Sources
- 1. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 3. baranlab.org [baranlab.org]
- 4. Directed Ortho Metalation [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. uwindsor.ca [uwindsor.ca]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regio- and stereoselective lithiation and electrophilic substitution reactions of N-Alkyl-2,3-diphenylaziridines: solvent effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. leah4sci.com [leah4sci.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Caesium carbonate promoted regioselective O-functionalization of 4,6-diphenylpyrimidin-2(1H)-ones under mild conditions and mechanistic insight - RSC Advances (RSC Publishing) [pubs.rsc.org]
Navigating the Reactivity of 2,4-Dibromo-6-fluoroanisole: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 2,4-Dibromo-6-fluoroanisole. As a Senior Application Scientist, I understand that navigating the nuances of a highly functionalized intermediate is critical for experimental success. This guide is structured to provide you with in-depth, field-proven insights into the stability and reactivity of this versatile building block. Here, we will move beyond simple protocols to explore the "why" behind experimental choices, ensuring your work is built on a foundation of scientific integrity and practical expertise.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage and handling conditions for this compound?
A: this compound is a stable crystalline solid under standard laboratory conditions. For long-term storage, it is recommended to keep the compound in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light. While generally stable, prolonged exposure to high temperatures should be avoided to prevent any potential decomposition.
Q2: Is this compound sensitive to air or moisture?
A: Based on its chemical structure and the stability of similar haloanisoles, this compound is not considered to be acutely sensitive to air or moisture under normal handling and storage conditions. However, as with most fine chemicals, it is good laboratory practice to minimize exposure to the atmosphere by keeping containers well-sealed when not in use.
Q3: What are the primary known incompatibilities for this compound?
A: The primary incompatibilities to be aware of are strong oxidizing agents and potentially very strong bases under forcing conditions. Strong oxidizers can react with the aromatic ring, while extremely strong bases, such as organolithium reagents at non-cryogenic temperatures, could potentially lead to complex reactions including ortho-metalation or benzyne formation.
Troubleshooting Guide: Stability Under Reaction Conditions
This section addresses specific issues you may encounter during your experiments, providing explanations and actionable solutions.
Issue 1: Low yields or unexpected byproducts in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura).
-
Question: I am performing a Suzuki-Miyaura coupling with this compound and observing low conversion of my starting material and/or the formation of homo-coupled or de-halogenated byproducts. What could be the cause?
-
Answer & Analysis: this compound is well-suited for palladium-catalyzed cross-coupling reactions. The two bromine atoms have different reactivities due to their electronic and steric environments, with the bromine at the 4-position generally being more reactive in standard Suzuki-Miyaura conditions. However, several factors can lead to poor outcomes:
-
Catalyst and Ligand Choice: The choice of palladium source and phosphine ligand is crucial. Insufficiently active catalysts may require higher temperatures, which can promote side reactions. For instance, using a highly active catalyst system can allow for lower reaction temperatures, thus preserving the integrity of the starting material and products.
-
Base Strength and Solubility: The base plays a critical role in the transmetalation step. An inappropriate base can lead to decomposition of the boronic acid partner or the starting material. Common bases like K₂CO₃ or Cs₂CO₃ are generally well-tolerated. The use of very strong bases like alkoxides at elevated temperatures could potentially lead to nucleophilic aromatic substitution or other side reactions, although this is less common with the relatively unactivated C-F bond.
-
Reaction Temperature and Time: While heating is often necessary to drive the reaction to completion, excessive temperatures or prolonged reaction times can lead to thermal degradation. Thermal decomposition of brominated aromatics can occur at high temperatures, often proceeding through radical pathways that can lead to de-halogenation or the formation of complex mixtures.[1][2]
-
Oxygen Contamination: Rigorous degassing of the reaction mixture is essential. Oxygen can deactivate the palladium(0) catalyst and promote the homocoupling of boronic acids.
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling reactions.
Issue 2: Suspected Decomposition Under Strongly Basic Conditions.
-
Question: I am attempting a reaction involving a strong base, such as an organolithium reagent, and I am concerned about the stability of the C-F and C-Br bonds, as well as the methoxy group. What are the potential degradation pathways?
-
Answer & Analysis: The stability of this compound in the presence of strong bases is a valid concern. Several reaction pathways can compete with the desired transformation:
-
Ortho-Lithiation: The fluorine and methoxy groups are known ortho-directing groups for metalation.[3][4] With a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP) at low temperatures (typically -78 °C), deprotonation is likely to occur at the C3 position, directed by the fluorine atom. If the temperature is allowed to rise, the resulting aryllithium species may be unstable and could lead to benzyne formation.[5]
-
Nucleophilic Aromatic Substitution (SNAAr): While the C-F bond is generally robust, under harsh conditions with strong nucleophiles, substitution could potentially occur, although this is less likely than reaction at the C-Br bonds.
-
Ether Cleavage: The anisole (methoxy) group is generally stable to many bases. However, very strong nucleophilic bases under forcing conditions could potentially lead to demethylation, though this is more commonly observed with strong acids.
-
-
Preventative Measures and Protocol:
-
Low Temperature: When using organolithium or other strong bases, it is critical to maintain cryogenic temperatures (e.g., -78 °C) to prevent side reactions like benzyne formation.
-
Choice of Base: For simple deprotonation, consider using a sterically hindered, non-nucleophilic base like LDA or LiTMP. If a nucleophilic addition is desired, the reactivity of the organolithium reagent should be carefully considered.
-
Reaction Quenching: Quench the reaction at low temperature before allowing it to warm to room temperature.
-
Issue 3: Instability Under Acidic Conditions.
-
Question: I need to perform a reaction in the presence of a strong acid. Is this compound stable under these conditions?
-
Answer & Analysis: The primary point of instability for this compound under strongly acidic conditions is the methoxy group.
-
Ether Cleavage: Anisoles can be cleaved by strong protic acids, particularly hydrohalic acids like HBr and HI, often at elevated temperatures.[6][7][8][9][10] The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide on the methyl group (an SN2 reaction) to yield the corresponding phenol, 2,4-dibromo-6-fluorophenol, and a methyl halide. Lewis acids can also promote this cleavage. Milder acidic conditions, such as using acetic acid as a solvent or catalytic amounts of a non-nucleophilic acid at moderate temperatures, are generally well-tolerated.
-
-
Experimental Considerations:
-
Acid Choice: Avoid using strong hydrohalic acids (HBr, HI) at elevated temperatures if the methoxy group needs to be preserved. If acidic conditions are necessary, consider using acids with non-nucleophilic counterions (e.g., H₂SO₄, TsOH) at the lowest effective temperature.
-
Monitoring: If you must use potentially cleaving conditions, monitor the reaction closely by TLC or LC-MS for the appearance of the corresponding phenol.
-
Stability Data Summary
| Condition | Stability | Potential Degradation Pathways | Key Considerations |
| Storage (Ambient) | High | None anticipated | Protect from light |
| Aqueous Base (e.g., NaOH, K₂CO₃) | Generally High | Hydrolysis of C-Br (unlikely under mild conditions) | Monitor for phenol formation at high temperatures |
| Strong Non-Nucleophilic Base (e.g., LDA) | Low (temperature dependent) | Ortho-lithiation, Benzyne formation | Maintain cryogenic temperatures (-78 °C) |
| Organolithium Reagents (e.g., n-BuLi) | Low (temperature dependent) | Ortho-lithiation, Nucleophilic attack | Maintain cryogenic temperatures (-78 °C) |
| Strong Protic Acid (e.g., HBr, HI) | Low (at elevated temp.) | Ether cleavage to phenol[6][7][8][9][10] | Avoid high temperatures; use non-nucleophilic acids if possible |
| Palladium Catalysis | Moderate to High | Dehalogenation, Catalyst deactivation | Use appropriate catalyst/ligand, degas thoroughly |
| Elevated Temperatures (>200 °C) | Low | C-Br bond cleavage, decomposition[1][2][11] | Avoid unnecessarily high reaction temperatures |
Experimental Protocol: Assessing Stability to a New Reagent
This protocol provides a general method for testing the stability of this compound under your specific proposed reaction conditions.
-
Setup: To a clean, dry reaction vessel equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent) and a known amount of an internal standard (e.g., dodecane).
-
Solvent: Add the solvent to be used in your reaction.
-
Initial Sample: Take an initial sample (t=0) and analyze it by GC-MS or LC-MS to determine the initial ratio of the starting material to the internal standard.
-
Reagent Addition: Add the reagent (e.g., base, acid, nucleophile) at the intended reaction temperature.
-
Monitoring: Take aliquots from the reaction mixture at regular intervals (e.g., 1h, 4h, 12h, 24h). Quench each aliquot appropriately (e.g., with a mild acid for a basic reaction, or a mild base for an acidic reaction) and extract the organic components.
-
Analysis: Analyze each sample by GC-MS or LC-MS. Compare the ratio of the starting material to the internal standard over time. A significant decrease in this ratio indicates decomposition. Analyze for the appearance of new peaks, which could correspond to degradation products.
Caption: Workflow for assessing the stability of this compound.
By understanding the inherent reactivity and potential degradation pathways of this compound, you can design more robust and efficient synthetic routes, saving valuable time and resources in your research and development endeavors.
References
- Experimental and Numerical Study of Thermal Stability and Fire Performance of Brominated and Halogen-free Flame Retardants in Gl.
- Altarawneh, M., & Dlugogorski, B. Z. (2015). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Journal of the Energy Institute, 88(3), 245-274.
- Altarawneh, M., & Dlugogorski, B. Z. (2015). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Journal of the Energy Institute, 88(3), 245-274.
- Influence of brominated flame retardant thermal decomposition products on HALS.
- Facile dehalogenation of halogenated anilines and their derivatives using AlNi alloy in alkaline aqueous solution.
- THE CLEAVAGE OF ETHERS. Chemical Reviews.
- Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse.
- Degradation of the Polymeric Brominated Flame Retardant “Polymeric FR” by Heat and UV Exposure. Environmental Science & Technology.
- The Influence of Copper on Halogenation/Dehalogenation Reactions of Aromatic Compounds and Its Role in the Destruction of Polyhalogenated Aromatic Contaminants.
- In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes.
- A study of BF3-promoted ortho lithiation of anilines and DFT calculations on the role of fluorine-lithium interactions.
- Cleavage Of Ethers With Acid. Master Organic Chemistry.
- Acidic cleavage of ethers (SN2). Master Organic Chemistry.
- ether cleavage with strong acids. YouTube.
- Product yield of anisole (22) after photocatalytic dehalogenation of...
- In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes.
- Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale. Tetrahedron Letters.
- 18.3: Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts.
- ortho metal
- Complete Hydrodehalogenation of Polyfluorinated and Other Polyhalogenated Benzenes under Mild Catalytic Conditions. Environmental Science & Technology.
- HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE C.J. BRINKER The most common sol-gel process for making glass or. Journal of Non-Crystalline Solids.
- Nucleophile And Base Analysis (vid 2 of 2)
- Unimolecular, bimolecular and intramolecular hydrolysis mechanisms of 4-nitrophenyl β-D-glucopyranoside Amani Alhifthi and Spen. ChemRxiv.
- Nucleophile and Base Analysis (vid 1 of 2)
- Experiments with 5 : 6-dihydro-4-hydroxy-6-phenyl-2-pyrone. Part II. The basic hydrolysis of an α-bromo- and an αα-dibromo-β-keto-δ-lactone. Journal of the Chemical Society (Resumed).
Sources
- 1. Research Portal [researchportal.murdoch.edu.au]
- 2. research.uaeu.ac.ae [research.uaeu.ac.ae]
- 3. researchgate.net [researchgate.net]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. m.youtube.com [m.youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. publications.iafss.org [publications.iafss.org]
Technical Support Center: Strategies for Preventing Dehalogenation of 2,4-Dibromo-6-fluoroanisole
Welcome to the technical support center for handling 2,4-Dibromo-6-fluoroanisole. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile, yet sometimes challenging, building block. Unwanted dehalogenation is a frequent impediment in synthetic sequences involving polyhalogenated aromatic compounds, leading to reduced yields and complex purification challenges. This document provides in-depth, troubleshooting-oriented guidance to help you navigate and mitigate these side reactions effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing significant amounts of a monobrominated byproduct during my Suzuki-Miyaura coupling reaction. What is the likely cause and how can I prevent it?
A1: Root Cause Analysis: The formation of a monobrominated byproduct, where one of the bromine atoms on this compound is replaced by a hydrogen atom, is a classic case of hydrodehalogenation.[1] This undesired side reaction is often competitive with the desired cross-coupling pathway. The primary culprit is typically the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[2] This Pd-H intermediate can arise from several sources within your reaction mixture, including solvents (like alcohols or DMF), bases (especially amine bases), or even trace amounts of water.[1][2] Once formed, the Pd-H species can undergo reductive elimination with the aryl group, leading to the dehalogenated product instead of the desired coupled product.[3]
Troubleshooting & Mitigation Strategies:
-
Ligand Selection is Critical: The choice of phosphine ligand can dramatically influence the relative rates of the desired reductive elimination (forming the C-C bond) versus the undesired dehalogenation. Bulky, electron-rich phosphine ligands are known to accelerate the desired reductive elimination step, outcompeting the dehalogenation pathway.[1][2]
-
Base Optimization: The base plays a multifaceted role and can be a source of hydrides.
-
Solvent Choice: Solvents that can act as hydrogen donors will exacerbate dehalogenation.[1]
-
Temperature Control: Higher temperatures can sometimes increase the rate of dehalogenation.[1]
-
Recommendation: Attempt the reaction at the lowest temperature that still allows for a reasonable rate of the desired coupling reaction.
-
The following diagram illustrates the competing pathways in a Suzuki-Miyaura coupling that can lead to dehalogenation.
Caption: Competing pathways in Suzuki coupling leading to dehalogenation.
Q2: I am attempting to perform a selective lithiation-borylation at the 4-position, but I am getting a mixture of products including the de-brominated starting material. How can I improve the selectivity and prevent this side reaction?
A2: Root Cause Analysis: Dehalogenation during a lithiation-borylation sequence often arises from the instability of the generated organolithium intermediate. The aryl lithium species can react with proton sources in the reaction medium, such as trace water or acidic protons on other molecules, leading to proto-dehalogenation. Furthermore, the choice of solvent and temperature is crucial for the stability of these intermediates.
Troubleshooting & Mitigation Strategies:
-
Strictly Anhydrous Conditions: Organolithium reagents are extremely strong bases and will react readily with any available proton source.[6]
-
Recommendation: Ensure all glassware is rigorously flame-dried under vacuum and cooled under an inert atmosphere (Argon or Nitrogen). Solvents must be freshly distilled from an appropriate drying agent or obtained from a solvent purification system. Degas all solvents to remove dissolved oxygen and carbon dioxide which can also quench the organolithium.
-
-
Solvent Selection: The choice of solvent can impact the stability and reactivity of the organolithium species.
-
Recommendation: Ethereal solvents like diethyl ether (Et₂O) or tetrahydrofuran (THF) are commonly used for lithiation reactions as they can coordinate to the lithium ion and stabilize the organometallic species.[6]
-
-
Low-Temperature Control: The formation and subsequent trapping of the organolithium intermediate must be performed at very low temperatures to minimize side reactions, including decomposition and protonation.
-
Recommendation: Conduct the lithiation step at -78 °C (a dry ice/acetone bath). Maintain this low temperature throughout the addition of the boronic ester. The subsequent 1,2-migration may require warming, but the initial formation and trapping steps are critical.
-
-
Efficient Trapping: The in situ generated organolithium species should be trapped with the electrophile (boronic ester) as quickly and efficiently as possible.
-
Recommendation: Add the boronic ester as a pre-cooled solution to the freshly generated organolithium species. This ensures that the reactive intermediate is consumed in the desired reaction pathway before it has a chance to undergo undesired side reactions.
-
The following table summarizes key parameters for a successful lithiation-borylation reaction.
| Parameter | Recommendation | Rationale |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents reaction with atmospheric water and oxygen. |
| Glassware | Flame-dried under vacuum | Removes adsorbed water from glass surfaces. |
| Solvents | Anhydrous, degassed Et₂O or THF | Stabilizes the organolithium intermediate and removes proton sources.[6] |
| Temperature | -78 °C for lithiation and borylation | Minimizes decomposition and side reactions of the highly reactive organolithium. |
| Reagent Addition | Slow addition of BuLi; rapid trapping | Controls the exothermic lithiation and ensures the intermediate is trapped before decomposition. |
Q3: When forming a Grignard reagent from this compound, I observe a significant amount of what appears to be a homocoupling (Wurtz-Fittig type) byproduct. What causes this and how can it be minimized?
A3: Root Cause Analysis: Homocoupling is a common side reaction during the formation of Grignard reagents, especially with reactive aryl halides.[7] This occurs when the newly formed Grignard reagent (ArMgBr) acts as a nucleophile and attacks a molecule of the unreacted starting material (ArBr). This results in the formation of a biaryl compound (Ar-Ar). The reactivity of the C-Br bond and the concentration of the starting material can influence the extent of this side reaction.
Troubleshooting & Mitigation Strategies:
-
Control the Rate of Addition: The concentration of the aryl bromide in solution at any given time should be kept low to minimize the chance of it reacting with the already formed Grignard reagent.
-
Recommendation: Add the solution of this compound slowly (dropwise) to a suspension of activated magnesium turnings in an anhydrous ether solvent (like THF or Et₂O).[7] This maintains a low steady-state concentration of the starting material.
-
-
Magnesium Activation: Ensuring the magnesium surface is highly reactive is crucial for a rapid initiation and a smooth reaction, which can help suppress side reactions.
-
Recommendation: Activate the magnesium turnings before the reaction. This can be done by stirring them vigorously under an inert atmosphere to break up the oxide layer, or by adding a small crystal of iodine, which chemically activates the surface.[7]
-
-
Solvent Considerations: The choice of solvent can influence the reactivity and stability of the Grignard reagent.
-
Recommendation: THF is often a better solvent than diethyl ether for preparing Grignard reagents as it provides better stabilization of the organomagnesium species.[7]
-
-
Temperature Management: While Grignard formation is often initiated with gentle heating, allowing the reaction to become too hot can accelerate side reactions.
-
Recommendation: Initiate the reaction gently, and if it becomes too vigorous, cool the flask in an ice bath to maintain a controlled reflux. Avoid excessive heating.[7]
-
The workflow below outlines a decision-making process for troubleshooting Grignard formation.
Caption: Troubleshooting workflow for Grignard reagent formation.
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Dehalogenation
This protocol is designed for the coupling of this compound with an arylboronic acid, employing conditions known to suppress hydrodehalogenation.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd₂(dba)₃ (0.015 eq)
-
SPhos (0.03 eq)
-
Potassium Phosphate (K₃PO₄), finely powdered (3.0 eq)
-
Toluene (anhydrous, degassed)
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon), add this compound, the arylboronic acid, and finely powdered K₃PO₄.
-
In a separate vial, under an inert atmosphere, add the Pd₂(dba)₃ and SPhos. Add a small amount of toluene to dissolve the catalyst and ligand.
-
Add the catalyst solution to the Schlenk flask containing the substrates and base.
-
Add degassed toluene and degassed water in a 4:1 ratio to achieve a substrate concentration of approximately 0.1 M.
-
Ensure the reaction mixture is thoroughly degassed by bubbling argon through the solution for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
References
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Aggarwal, V. K. (2017). Standard Lithiation–Borylation A user's guide. University of Bristol.
- Chemistry LibreTexts. (2019, June 5). 18.9: Organometallic Reagents.
- Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. r/Chempros.
- Reddit. (2019, October 7). significant dehalogenation in stille coupling. r/Chempros.
Sources
Technical Support Center: Catalyst Selection for Cross-Coupling of 2,4-Dibromo-6-fluoroanisole
Welcome to the technical support center for catalyst selection in the cross-coupling of 2,4-Dibromo-6-fluoroanisole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Here, we move beyond generic protocols to provide in-depth, field-proven insights into achieving high-yield, selective, and reproducible results. We will explore the "why" behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction conditions.
Understanding the Substrate: The Unique Challenges of this compound
This compound presents a nuanced challenge in cross-coupling reactions due to the presence of two distinct bromine atoms and the electronic influence of the fluoro and methoxy substituents. The key to success lies in understanding and controlling the regioselectivity of the coupling. The reactivity of the C-Br bonds is influenced by both steric and electronic factors. The C4-Br is para to the electron-donating methoxy group and meta to the electron-withdrawing fluoro group. Conversely, the C2-Br is ortho to both the methoxy and fluoro groups, making it more sterically hindered.
This inherent difference in the electronic and steric environment of the two bromine atoms is the primary lever for achieving selective mono- or di-functionalization. The choice of catalyst, ligand, base, and solvent will determine which C-Br bond undergoes oxidative addition to the palladium center first.[1][2]
Frequently Asked Questions (FAQs)
Here we address some of the common questions encountered when working with this compound.
Q1: Which bromine is more reactive in a standard palladium-catalyzed cross-coupling reaction?
Generally, in dihaloarenes, the less sterically hindered and more electron-deficient C-X bond is more reactive.[1] For this compound, the C4-Br is less sterically hindered than the C2-Br. Electronically, the methoxy group is activating (electron-donating) and the fluoro group is deactivating (electron-withdrawing). The interplay of these effects can be complex, but typically, the less hindered C4 position is more susceptible to initial coupling under standard conditions.
Q2: How can I favor mono-coupling over di-coupling?
Achieving selective mono-arylation requires careful control of reaction conditions. Key strategies include:
-
Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the coupling partner (e.g., boronic acid).
-
Reaction Time and Temperature: Monitor the reaction closely and stop it once the desired mono-coupled product is maximized. Lower temperatures can also enhance selectivity.
-
Catalyst and Ligand Choice: Bulky ligands can disfavor the second coupling event at the more hindered position.[3]
Q3: What are the best general-purpose catalysts to start with for a Suzuki-Miyaura coupling of this substrate?
For initial screening, Pd(PPh₃)₄ and Pd(dppf)Cl₂ are robust and versatile catalysts.[4][5] They are commercially available and have a broad substrate scope. For more challenging couplings or to enhance selectivity, consider using more advanced catalyst systems with bulky, electron-rich phosphine ligands.
Q4: Can I perform a Buchwald-Hartwig amination on this substrate?
Yes, Buchwald-Hartwig amination is a powerful tool for forming C-N bonds with aryl halides.[6] The choice of ligand is critical, and systems based on biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are often highly effective.[7][8][9] Be aware that the reaction conditions, particularly the choice of base, can be crucial and may require optimization.[10][11]
Q5: What should I do if my reaction is not working or gives a low yield?
Low yield or no reaction can be due to several factors. Refer to the troubleshooting guide below for a systematic approach to diagnosing and solving the issue. Common culprits include inactive catalyst, incorrect solvent or base, or issues with the starting materials.[12][13]
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the cross-coupling of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst: The Pd(0) active species is not forming or has decomposed.[14] 2. Poor Solubility: Reactants are not sufficiently dissolved in the chosen solvent.[15] 3. Incorrect Base: The base is not strong enough or is incompatible with the reactants.[13] 4. Low Reaction Temperature: The activation energy for oxidative addition is not being overcome. | 1. Use a pre-catalyst or ensure proper activation of your palladium source. Degas solvents thoroughly to remove oxygen. 2. Screen alternative solvents or solvent mixtures (e.g., Toluene, Dioxane, THF, DMF).[16][17] 3. Try a stronger base (e.g., Cs₂CO₃, K₃PO₄) or a different type of base (e.g., an organic base like DBU).[18] 4. Gradually increase the reaction temperature, monitoring for product formation and decomposition. |
| Formation of Side Products (e.g., Homocoupling, Dehalogenation) | 1. Homocoupling of Boronic Acid: Often caused by the presence of oxygen.[13] 2. Dehalogenation: The aryl halide is reduced instead of coupled. This can be promoted by certain solvents or bases. 3. Protodeborylation: The boronic acid is hydrolyzed back to the parent arene.[13] | 1. Ensure rigorous degassing of all solvents and reagents. Use fresh, high-quality reagents. 2. Screen different solvent/base combinations. Sometimes a milder base can suppress dehalogenation. 3. Use a more stable boronic ester (e.g., a pinacol ester) or KF as the base, which can sometimes mitigate this issue.[15] |
| Poor Regioselectivity (Coupling at both Bromine positions) | 1. Reaction Conditions Too Harsh: High temperatures or prolonged reaction times can lead to the second coupling event.[19] 2. Catalyst System Not Selective: The chosen catalyst and ligand may not provide sufficient steric or electronic differentiation between the two C-Br bonds.[1][2] | 1. Reduce the reaction temperature and monitor the reaction progress closely to stop at the optimal time for mono-coupling. 2. Screen a panel of ligands. Bulky, electron-rich ligands such as those developed by Buchwald can enhance selectivity.[3][20] |
| Difficulty in Product Purification | 1. Close Polarity of Starting Material and Product: This can make chromatographic separation challenging.[12] 2. Formation of Palladium Black: Insoluble palladium particles can contaminate the product. | 1. Optimize the reaction to drive it to full conversion. If separation is still difficult, consider derivatizing the product to alter its polarity. 2. Filter the crude reaction mixture through a pad of celite before workup. |
Experimental Protocols & Methodologies
General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound. Optimization of the catalyst, ligand, base, and solvent may be necessary.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/water, 4:1 v/v)
Procedure:
-
To a dry reaction vessel, add this compound, the arylboronic acid, and the base.
-
Add the palladium catalyst.
-
Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Purify the crude product by column chromatography.
Catalyst and Ligand Selection Guide for Suzuki-Miyaura Coupling
| Goal | Recommended Catalyst/Ligand System | Rationale |
| Initial Screening / General Reactivity | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | Robust, versatile, and commercially available catalysts suitable for a wide range of substrates.[4][5] |
| Enhanced Reactivity for Challenging Substrates | Buchwald Ligands (e.g., XPhos, SPhos) with a suitable Pd source (e.g., Pd₂(dba)₃) | Bulky, electron-rich ligands that promote oxidative addition and reductive elimination, often leading to higher yields and faster reaction times.[14] |
| Improved Regioselectivity | Sterically demanding ligands (e.g., P(tBu)₃) | The steric bulk can help differentiate between the two bromine positions, favoring coupling at the less hindered C4 position.[3] |
Visualizing the Process: Diagrams and Workflows
Catalytic Cycle for Suzuki-Miyaura Cross-Coupling
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[21]
Decision Workflow for Catalyst Selection
Caption: A decision-making workflow for selecting initial reaction conditions.
References
- Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. MDPI. [Link]
- Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv. [Link]
- Suzuki Cross-Coupling Reactions Mechanisms. Mettler Toledo. [Link]
- Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. NIH. [Link]
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand.
- Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. [Link]
- Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
- The Suzuki Reaction. Andrew G Myers Research Group. [Link]
- Halide and pseudohalide effects in Pd-catalysed cross-coupling reactions. RSC Publishing. [Link]
- Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. Organic Chemistry Frontiers (RSC Publishing). [Link]
- Help troubleshooting a Buchwald-Hartwig amin
- A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions. Synfacts. [Link]
- Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes.
- Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. NIH. [Link]
- Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers (RSC Publishing). [Link]
- A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions. NIH. [Link]
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH. [Link]
- How can I solve my problem with Suzuki coupling?.
- Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
- Advancements in Pd-Based Supported Porous Nanocatalysts for the C-C Cross-Coupling Reactions. MDPI. [Link]
- Diagnosing issues with a failed Suzuki coupling?. Reddit. [Link]
- Development and Applications of Pd Catalysts for C-N Cross-Coupling Reactions. DSpace@MIT. [Link]
- Optimization of reaction conditions.
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
- Catalyst Selection Facilitates the Use of Heterocyclic Sulfinates as General Nucleophilic Coupling Partners in Palladium-Catalyzed Coupling Reactions.
- Specific Solvent Issues with Buchwald-Hartwig Amin
- How to approach choosing reaction conditions for Suzuki?. Reddit. [Link]
- Failed suzuki coupling, any suggenstions?. Reddit. [Link]
- Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0)
- Preformed Pd(II)
- Buchwald–Hartwig amin
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
- Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted conjugated enediynes and unsymmetrical 1,3-diynes. PubMed Central. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mt.com [mt.com]
- 5. reddit.com [reddit.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions [organic-chemistry.org]
- 8. A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and Applications of Pd Catalysts for C-N Cross-Coupling Reactions [dspace.mit.edu]
- 10. reddit.com [reddit.com]
- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 17. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 18. chemrxiv.org [chemrxiv.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 21. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Navigating Post-Reaction Work-up of 2,4-Dibromo-6-fluoroanisole
Welcome to the technical support center for 2,4-Dibromo-6-fluoroanisole. This guide is designed for researchers, chemists, and professionals in drug development who utilize this versatile, polyhalogenated building block in their synthetic endeavors. The unique electronic and steric properties imparted by the two bromine atoms and the fluorine atom present distinct challenges and opportunities in chemical synthesis. This resource provides in-depth, experience-driven advice on the critical work-up and purification stages of reactions involving this compound, presented in a practical question-and-answer format.
I. General Handling and Safety
Before addressing specific reaction work-ups, it is imperative to handle this compound and its derivatives with appropriate care.
Question: What are the primary safety concerns when handling this compound and its reaction mixtures?
Answer: While a specific Safety Data Sheet (SDS) for this compound should always be consulted, we can infer its general hazard profile from structurally similar compounds like 2,4-dibromoanisole. Key safety considerations include:
-
Irritation: Similar halogenated aromatic compounds are known to be skin and eye irritants.[1]
-
Toxicity: It may be harmful if swallowed or inhaled.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves (nitrile or neoprene are generally suitable), and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
-
Reaction Byproducts: Be mindful of hazardous byproducts from your specific reaction. For example, organometallic reactions can leave pyrophoric residues, and palladium catalysts from coupling reactions should be handled as heavy metal waste.
II. Troubleshooting Suzuki-Miyaura Cross-Coupling Reactions
The selective coupling of one of the bromine atoms in this compound is a common synthetic transformation. The work-up of these reactions is critical for isolating the desired product in high purity.
Question: My Suzuki-Miyaura reaction of this compound with an arylboronic acid is complete, but I'm struggling with the work-up. What is a reliable general procedure?
Answer: A robust work-up for a Suzuki-Miyaura coupling aims to remove the palladium catalyst, inorganic salts, and any unreacted starting materials or boron-containing byproducts. Here is a standard, field-proven protocol:
Standard Aqueous Work-up Protocol for Suzuki-Miyaura Reactions
-
Cooling and Dilution: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate or toluene.
-
Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash with an aqueous solution. The choice of wash depends on the base used in the reaction:
-
For carbonate bases (e.g., Na₂CO₃, K₂CO₃), a wash with water is often sufficient.
-
For phosphate bases (e.g., K₃PO₄), multiple water washes may be necessary to remove the inorganic salts.
-
-
Removal of Boronic Acid Byproducts: To remove excess boronic acid and its byproducts, a wash with a mild aqueous base like 1M NaOH or saturated sodium bicarbonate can be effective. This deprotonates the boronic acid, increasing its aqueous solubility.
-
Brine Wash: Perform a final wash with saturated aqueous sodium chloride (brine) to remove residual water from the organic layer.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Question: I'm observing a significant amount of a biaryl byproduct from the homocoupling of my boronic acid. How can I remove this during the work-up?
Answer: Homocoupling of the boronic acid is a common side reaction, often exacerbated by the presence of oxygen. While optimizing the reaction conditions to minimize its formation is ideal, it can often be removed during purification.
-
Crystallization: If your desired product is a solid, recrystallization is often the most effective method to remove the more soluble homocoupling byproduct.
-
Column Chromatography: If both the product and byproduct are oils or have similar solubility, column chromatography on silica gel is necessary. A carefully selected eluent system will be required to achieve separation. The polarity difference between your desired product and the symmetrical homocoupling byproduct can be exploited here.
Question: After my aqueous work-up, I'm having trouble with emulsions. How can I resolve this?
Answer: Emulsions are common when working with polar aprotic solvents like DMF or DMSO used in Suzuki reactions.
-
Addition of Brine: Adding a significant amount of brine to the separatory funnel can help to break the emulsion by increasing the ionic strength of the aqueous phase.
-
Filtration through Celite: Passing the emulsified mixture through a pad of Celite can help to break up the fine droplets.
-
Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for an extended period can lead to phase separation.
Workflow for a Typical Suzuki-Miyaura Reaction Work-up
Caption: Decision workflow for Suzuki-Miyaura reaction work-up.
III. Troubleshooting Grignard and Organolithium Reactions
The bromine atoms of this compound can be utilized to form Grignard or organolithium reagents, which are powerful carbon nucleophiles. The work-up of these reactions requires careful quenching of the highly reactive organometallic species.
Question: What is the safest and most effective way to quench a Grignard or organolithium reaction involving this compound?
Answer: The quenching process is highly exothermic and must be performed with extreme caution, especially on a larger scale. The goal is to protonate the intermediate alkoxide and neutralize any remaining organometallic reagent.
Recommended Quenching Protocol
-
Cooling: Ensure the reaction mixture is cooled in an ice bath (0 °C) or a dry ice/acetone bath (-78 °C) before adding any quenching agent.
-
Slow Addition: The quenching agent must be added slowly and dropwise with vigorous stirring. A dropping funnel is highly recommended.
-
Choice of Quenching Agent:
-
Saturated Aqueous Ammonium Chloride (NH₄Cl): This is the most common and generally safest choice. It is acidic enough to protonate the alkoxide but mild enough to avoid undesired side reactions with sensitive functional groups.
-
Dilute Acid (e.g., 1M HCl): This can be used if the product is stable to acidic conditions. It is very effective at dissolving the magnesium salts (in the case of Grignard reactions) leading to easier phase separation.
-
Water: While seemingly simple, quenching with water can be very vigorous and can lead to the formation of magnesium hydroxide, a gelatinous precipitate that can complicate extraction.
-
Question: After quenching my Grignard reaction, I have a thick, gelatinous precipitate that makes extraction impossible. What should I do?
Answer: This is a common issue caused by the formation of magnesium salts.
-
Acidification: The most effective way to dissolve these salts is to add dilute acid (e.g., 1M HCl) until the aqueous layer becomes clear. This should be done cautiously as it can be exothermic. Ensure your product is stable to these conditions.
-
"Salting Out": Adding solid ammonium chloride to the mixture with vigorous stirring can sometimes help to break up the emulsion and improve phase separation.
Troubleshooting Common Work-up Issues
| Problem | Potential Cause | Recommended Solution |
| Low recovery of product after extraction | Product is partially water-soluble or polar. | Saturate the aqueous layer with brine ("salting out") before extraction. Use a more polar extraction solvent like dichloromethane or perform continuous liquid-liquid extraction. |
| Persistent emulsions | High concentration of salts or polar solvents (DMF, DMSO). | Dilute the mixture with more organic solvent and water. Add brine. Filter through a pad of Celite. |
| Product decomposition during work-up | Product is sensitive to acid or base. | Use a neutral quench (e.g., saturated NH₄Cl). Ensure all washes are performed quickly and at low temperatures. |
| Difficulty removing palladium catalyst | Catalyst has precipitated as palladium black. | Filter the reaction mixture through a pad of Celite before the aqueous work-up. Sometimes a wash with a solution containing a thiol (e.g., thiourea) can help to scavenge residual palladium, but this can contaminate the product. |
| Unreacted starting material co-elutes with product | Similar polarity of starting material and product. | Optimize reaction conditions to drive the reaction to completion. If purification is necessary, consider alternative chromatography techniques like reverse-phase HPLC or preparative TLC. |
IV. Purification Strategies
Question: What are the best methods for purifying the products of this compound reactions?
Answer: The choice of purification method depends on the physical properties of your product.
-
Column Chromatography: This is the most versatile method for purifying reaction mixtures. For non-polar to moderately polar compounds derived from this compound, a silica gel stationary phase with a hexane/ethyl acetate or dichloromethane/methanol eluent system is a good starting point.
-
Recrystallization: If your product is a solid, recrystallization is an excellent method for achieving high purity. A solvent screen should be performed to identify a suitable solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Distillation: If the product is a thermally stable liquid with a boiling point significantly different from any impurities, distillation under reduced pressure can be an effective purification technique. A patent for the synthesis of a related compound, 2-fluoro-4-bromoanisole, reports purification by distillation.
This guide provides a foundation for troubleshooting the work-up and purification of reactions involving this compound. Remember that each reaction is unique, and these guidelines should be adapted based on the specific transformation and the properties of the desired product. Always prioritize safety and perform small-scale pilot experiments when developing a new work-up procedure.
References
- PubChem. 2,4-Dibromoanisole.
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Characterization of 2,4-Dibromo-6-fluoroanisole and Its Derivatives
This guide provides an in-depth technical comparison and characterization strategy for 2,4-dibromo-6-fluoroanisole and its structural isomers. As critical building blocks in the development of novel pharmaceuticals and agrochemicals, a comprehensive understanding of their structural and physicochemical properties is paramount for researchers, synthetic chemists, and drug development professionals.[1][2] The strategic placement of two bromine atoms, a fluorine atom, and a methoxy group on the aromatic ring offers a rich scaffold for diverse chemical modifications and imparts unique electronic properties that can significantly influence molecular interactions and metabolic stability.[1][3]
This document moves beyond simple data reporting to explain the causality behind analytical choices, offering field-proven insights into obtaining high-quality, reliable characterization data. We will explore the core analytical techniques, present comparative data for key derivatives, and provide actionable experimental protocols.
The Analytical Imperative: Why Rigorous Characterization Matters
In the context of drug discovery and fine chemical synthesis, unambiguous characterization is the bedrock of reliable and reproducible research. For halogenated anisole derivatives, this is particularly crucial. The precise location of the halogen substituents dictates the molecule's reactivity, lipophilicity, and potential for forming specific interactions, such as halogen bonds, with biological targets.[4] An incorrect structural assignment can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and irreproducible results.
The analytical workflow presented herein is designed as a self-validating system, where orthogonal techniques provide complementary information to build a comprehensive and definitive profile of the molecule .
Core Spectroscopic & Chromatographic Characterization
The foundational analysis of any novel this compound derivative relies on a suite of spectroscopic and chromatographic techniques. Each method provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules. For fluoroanisole derivatives, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential.
-
¹H NMR: Provides information on the number, environment, and connectivity of protons. Key insights for this class of compounds include the chemical shift of the methoxy group (-OCH₃) and the coupling patterns of the aromatic protons, which are influenced by neighboring protons and the fluorine atom.
-
¹³C NMR: Reveals the number of unique carbon environments. The carbon directly bonded to fluorine will exhibit a large one-bond coupling constant (¹JCF), which is a hallmark of its presence. The chemical shifts of the bromine- and methoxy-substituted carbons are also diagnostic.
-
¹⁹F NMR: As fluorine-19 is a 100% abundant, spin ½ nucleus, ¹⁹F NMR is a highly sensitive and informative technique.[5] The large chemical shift dispersion and sensitivity to the local electronic environment make it an exquisite probe for confirming the fluorine's position and monitoring chemical transformations.[6][7]
Comparative NMR Data for Dibromo-Fluoroanisole Isomers
The following table summarizes typical spectroscopic data for this compound and a common structural isomer, providing a basis for comparison.
| Compound | Structure | CAS Number | ¹H NMR Data (δ, ppm) | Key ¹³C & ¹⁹F NMR Features | Reference |
| This compound | ![]() | 202982-75-0 | Aromatic protons typically appear as distinct doublets or doublet of doublets due to H-H and H-F coupling. The methoxy group (-OCH₃) signal is a singlet around 3.9 ppm. | Look for a large ¹JCF coupling in the ¹³C spectrum. The ¹⁹F chemical shift is highly diagnostic of the ortho-bromo and ortho-methoxy substitution pattern. | [8], |
| 2,6-Dibromo-4-fluoroanisole | ![]() | 443-41-4 | The two aromatic protons are chemically equivalent, appearing as a doublet due to coupling with the fluorine atom. The methoxy group (-OCH₃) singlet is also present. | The ¹³C NMR will show fewer signals due to molecular symmetry. The ¹⁹F chemical shift will differ significantly from the 2,4,6-isomer due to the para-fluoro position. | [2],[9] |
| 4-Fluoroanisole (Comparator) | ![]() | 459-60-9 | Aromatic region shows a more complex pattern (often appearing as two multiplets) due to the higher symmetry compared to the dibromo derivatives. | Well-documented ¹³C and ¹⁹F NMR spectra are available for comparison. | [10],[11],[12] |
Mass Spectrometry (MS): Confirming Identity and Composition
Mass spectrometry is used to determine the molecular weight and elemental formula. For dibromo derivatives, the isotopic pattern is a definitive characteristic. Bromine has two abundant isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). A molecule containing two bromine atoms will therefore exhibit a characteristic triplet peak pattern (M, M+2, M+4) in the mass spectrum with an approximate intensity ratio of 1:2:1. This pattern provides conclusive evidence for the presence of two bromine atoms.
Gas Chromatography (GC): The Purity Gatekeeper
Gas chromatography, often coupled with a mass spectrometer (GC-MS), is the workhorse technique for assessing the purity of these relatively volatile compounds.[13][14] It effectively separates the desired product from starting materials, byproducts, and other isomers. The retention time is a characteristic property under specific conditions, and the peak area provides a quantitative measure of purity.
Experimental Workflows & Protocols
Overall Characterization Workflow
The logical flow of analysis ensures that each step builds upon the last, from initial purity checks to definitive structural confirmation.
Caption: Logical workflow for the comprehensive characterization of a synthesized derivative.
Protocol: GC-MS Analysis of Dibromo-fluoroanisole Derivatives
This protocol provides a standardized method for determining the purity and confirming the identity of dibromo-fluoroanisole derivatives.[13]
1. Rationale and Causality:
-
Helium Carrier Gas: Inert and provides good chromatographic efficiency.
-
Split Injection: Prevents column overloading for a concentrated sample, ensuring sharp peaks.
-
Temperature Gradient: Allows for the efficient elution of the analyte while separating it from potentially less volatile impurities.
-
Electron Ionization (EI): A standard, robust ionization method that produces reproducible fragmentation patterns for library matching and structural confirmation.
2. Sample Preparation:
-
Prepare a stock solution of the sample at 1 mg/mL in Ethyl Acetate or Dichloromethane.
-
Perform a serial dilution to create a working solution of approximately 10-20 µg/mL. High concentrations can lead to detector saturation and peak broadening.
-
Filter the sample through a 0.22 µm PTFE syringe filter if any particulate matter is visible.
3. Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
Oven Program:
-
Initial Temperature: 80 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40 - 400 m/z.
4. Data Analysis:
-
Integrate the total ion chromatogram (TIC) to determine the peak area of the main component. Calculate purity as (Peak Area of Product / Total Peak Area) x 100%.
-
Examine the mass spectrum of the main peak. Verify the molecular ion (M⁺) peak.
-
Confirm the presence of the characteristic 1:2:1 isotopic pattern for the M⁺, [M-CH₃]⁺, and other bromine-containing fragments.
Caption: Step-by-step experimental workflow for GC-MS analysis.
Advanced Structural Verification: X-ray Crystallography
For novel derivatives, particularly those intended for drug development where the three-dimensional structure is critical, single-crystal X-ray crystallography provides the ultimate, unambiguous structural proof. It reveals not only the connectivity but also the precise bond lengths, bond angles, and conformation of the molecule in the solid state.
The primary challenge is often obtaining diffraction-quality single crystals. This typically involves slow evaporation of a solution of the purified compound from a variety of solvents or solvent mixtures. Once suitable crystals are obtained, X-ray diffraction analysis can be performed to solve and refine the structure.[15]
Conclusion
The robust characterization of this compound derivatives is a non-negotiable step in their application for research and development. A multi-technique approach, spearheaded by NMR spectroscopy and GC-MS, provides the necessary data to confirm identity, structure, and purity with high confidence. By understanding the rationale behind each analytical choice and adhering to systematic workflows, researchers can ensure the integrity of their results and accelerate the pace of innovation in medicinal chemistry and materials science.
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Introduction to 2,4-Dibromo-6-fluoroanisole and Analytical Imperatives
An In-Depth Technical Guide to the GC-MS Analysis of 2,4-Dibromo-6-fluoroanisole and a Comparison with Alternative Methodologies
For professionals in drug development and chemical research, the precise analysis of reaction mixtures is paramount. This guide offers a detailed examination of Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound, a halogenated aromatic compound. It provides a field-tested protocol and objectively compares the performance of GC-MS against other common analytical techniques, offering the data and insights necessary to make informed decisions for your analytical needs.
This compound is a substituted aromatic ether, and like many halogenated organic compounds, it serves as a crucial intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1][2] The presence of bromine and fluorine atoms imparts specific chemical properties that are leveraged in synthetic chemistry. Consequently, monitoring the progress of reactions involving this compound, identifying byproducts, and quantifying its purity are critical steps that demand robust analytical methods.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely adopted technique for the analysis of volatile and semi-volatile compounds, making it exceptionally well-suited for halogenated anisoles.[3][4][5] It combines the superior separation capability of gas chromatography with the highly sensitive and specific detection power of mass spectrometry.[6]
Primary Method: GC-MS Analysis of the this compound Reaction Mixture
The core of this guide is a detailed, self-validating GC-MS protocol. The logic behind each parameter selection is explained to ensure adaptability and troubleshooting.
Experimental Workflow Diagram
Caption: Workflow for the GC-MS analysis of a this compound reaction mixture.
Detailed Experimental Protocol
A. Sample Preparation
The goal of sample preparation is to create a clean, dilute sample in a volatile solvent suitable for GC injection, free from particulates that could contaminate the system.[7][8]
-
Solvent Selection: Use a high-purity, volatile organic solvent. Ethyl acetate, dichloromethane, or hexane are excellent choices. Avoid non-volatile solvents like DMSO or DMF and aqueous solutions.[8]
-
Dilution: A typical concentration for GC-MS analysis is around 1-10 µg/mL.[7] For a reaction mixture, perform a serial dilution (e.g., 1:100 followed by 1:10) to reach this range. This prevents detector saturation and column overload.
-
Filtration: After dilution, filter the sample using a 0.22 µm syringe filter (PTFE or other solvent-compatible material) into a 1.5 mL glass autosampler vial. This removes any particulate matter.[7]
B. GC-MS Instrumentation and Parameters
The following parameters are optimized for a standard Agilent GC-MS system but are broadly applicable. The key is balancing separation speed with resolution.
| Parameter | Setting | Rationale |
| GC System | Agilent 7890B or similar | Standard, reliable instrumentation for this type of analysis. |
| Injector | Split/Splitless Inlet | Allows for both high-concentration (split) and trace-level (splitless) analysis. |
| Injection Volume | 1 µL | A standard volume that prevents overloading the system. |
| Inlet Temperature | 250 °C | Ensures rapid and complete volatilization of the analyte and solvent without causing thermal degradation. |
| Injection Mode | Split (e.g., 50:1 ratio) | For analyzing the main components of a reaction mixture, a split injection prevents column and detector overload. For trace impurity analysis, a splitless injection would be used for higher sensitivity. |
| Carrier Gas | Helium (99.999% purity) | Inert gas that provides good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow) | An optimal flow rate for a 0.25 mm i.d. column, balancing analysis time and separation efficiency. |
| Column | HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent | A non-polar 5% phenyl-methylpolysiloxane column is an excellent general-purpose column for separating a wide range of organic compounds, including halogenated aromatics.[6] |
| Oven Program | Initial: 80 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min) | The initial temperature allows for good focusing of the analytes at the head of the column. The ramp rate is fast enough for a reasonable run time while providing sufficient separation of potential isomers and byproducts. The final hold ensures all components elute. |
| MS System | Agilent 5977A or similar | A standard single quadrupole mass spectrometer. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | The standard, robust ionization technique for GC-MS that produces reproducible, library-searchable mass spectra.[9] |
| MS Source Temp. | 230 °C | Prevents condensation of analytes in the ion source while minimizing thermal degradation. |
| MS Quad Temp. | 150 °C | Ensures consistent mass filtering. |
| Acquisition Mode | Full Scan (m/z 50-550) | For initial analysis of a reaction mixture, full scan mode is used to identify all eluting compounds. For quantification of the target analyte, Selected Ion Monitoring (SIM) mode would be used for enhanced sensitivity.[10] |
| Solvent Delay | 3 minutes | Prevents the high-concentration solvent peak from entering and saturating the MS detector, which would shorten filament life. |
Alternative Analytical Methodologies
While GC-MS is often the optimal choice, other techniques may be employed depending on the specific analytical goal.
A. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a powerful separation technique, particularly for non-volatile or thermally sensitive compounds.[11]
-
Principle: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[11] A UV detector measures the absorbance of the eluting compounds at a specific wavelength.
-
Applicability: For this compound, GC-MS is generally superior due to the compound's volatility. However, HPLC-UV is a viable alternative, especially if the reaction mixture contains non-volatile byproducts or if a GC-MS is unavailable.[12] It is widely used for analyzing related compounds like phenolic pollutants.[12][13][14]
-
Experimental Protocol Outline:
-
Sample Preparation: Dissolve the reaction mixture in the mobile phase (e.g., acetonitrile/water mixture).
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to a wavelength of maximum absorbance for the anisole ring (typically ~270-280 nm).[15]
-
B. Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry.[16]
-
Principle: After separation by LC, the eluent is introduced into an ion source (e.g., Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI) and analyzed by a mass spectrometer.[9][16]
-
Applicability: LC-MS is extremely versatile and is a cornerstone of pharmaceutical analysis for both small and large molecules.[9][11][17] While it can analyze this compound, its primary advantage is for compounds that are not amenable to GC (i.e., non-volatile, thermally labile, or highly polar). For this specific analyte, GC-MS is often more sensitive and straightforward.
-
Experimental Protocol Outline:
-
Sample Preparation & LC Conditions: Similar to HPLC-UV.
-
Ionization Source: APCI is generally more suitable than ESI for relatively non-polar small molecules like halogenated anisoles.
-
MS Detection: Can be performed in either full scan or SIM mode, similar to GC-MS.
-
C. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an unparalleled tool for definitive structure elucidation.
-
Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. It provides detailed information about the chemical structure, connectivity, and environment of atoms within a molecule.[18][19]
-
Applicability: NMR is not a separation technique for analyzing complex mixtures in the same way as chromatography. Its primary role is the unambiguous confirmation of the structure and purity of an isolated compound.[20][21] For a reaction mixture, it can provide a "fingerprint" and show the relative ratios of major components but will not separate them.
-
Experimental Protocol Outline:
-
Sample Preparation: Dissolve a purified sample (or the crude mixture) in a deuterated solvent (e.g., CDCl₃).
-
Analysis: Acquire ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra.
-
Interpretation: Analyze chemical shifts, coupling constants, and integration to confirm the 2,4-Dibromo-6-fluoro substitution pattern on the anisole ring.[22]
-
Objective Performance Comparison
The choice of analytical technique is dictated by the specific requirements of the analysis.
Decision-Making Diagram for Technique Selection
Caption: Decision tree for selecting the optimal analytical technique.
Comparative Data Summary
| Feature | GC-MS | HPLC-UV | LC-MS | NMR Spectroscopy |
| Primary Application | Quantification & Identification of Volatiles | Quantification | Quantification & Identification of a wide range of compounds | Definitive Structure Elucidation |
| Selectivity | Very High (Chromatography + Mass Spec) | Moderate (Depends on chromatographic resolution) | Very High (Chromatography + Mass Spec) | Very High (Unique spectral fingerprint) |
| Sensitivity | High to Very High (pg to fg levels in SIM mode) | Low to Moderate (ng to µg levels) | Very High (pg to fg levels) | Low (Requires mg quantities for good signal) |
| Sample Throughput | High | High | Medium to High | Low |
| Volatility Req. | Yes, must be volatile and thermally stable | No | No | No |
| Matrix Tolerance | Moderate (requires clean samples) | Good | Good | Low (impurities can complicate spectra) |
| Cost (Instrument) | Medium-High | Low | High | Very High |
| Key Advantage | Gold standard for volatile/semi-volatile analysis | Simple, robust, and cost-effective for quantification | Broadest applicability for diverse compound types | Unambiguous structural information[18][21] |
Conclusion
For the routine analysis of a this compound reaction mixture, GC-MS stands out as the superior technique . Its high sensitivity, selectivity, and suitability for volatile halogenated compounds ensure reliable identification and quantification. The detailed protocol provided in this guide serves as a robust starting point for method development.
Alternative techniques have important, albeit different, roles. HPLC-UV offers a cost-effective, though less sensitive and specific, method for quantification. LC-MS provides unmatched versatility for analyzing mixtures containing both volatile and non-volatile components that are unsuitable for GC. Finally, NMR spectroscopy remains the definitive tool for the structural verification of the final product or isolated intermediates, providing a level of structural insight that no chromatographic technique can match. The optimal analytical strategy often involves the intelligent application of these techniques in concert to achieve comprehensive characterization.
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comparing reactivity of 2,4-Dibromo-6-fluoroanisole vs other haloanisoles
A Comparative Guide to the Reactivity of 2,4-Dibromo-6-fluoroanisole
For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of aromatic scaffolds is a cornerstone of molecular design. Polyhalogenated aromatic compounds, such as haloanisoles, serve as exceptionally versatile building blocks due to the differential reactivity of their carbon-halogen bonds. This guide provides an in-depth comparison of the reactivity of this compound against other haloanisoles, offering experimental insights and strategic guidance for its application in complex synthesis.
Introduction: The Strategic Value of Polysubstituted Haloanisoles
Haloanisoles are privileged structural motifs in organic synthesis, finding application in pharmaceuticals, agrochemicals, and materials science.[1] The methoxy group (–OCH₃) is a powerful ortho-, para-director in electrophilic aromatic substitution, while also influencing the reactivity of adjacent halogen substituents. The specific arrangement of halogens in this compound creates a unique reactivity profile, offering multiple, distinct handles for sequential and site-selective functionalization.[2][3] Understanding the interplay of electronic and steric effects is paramount to harnessing its synthetic potential.
Core Structural Features of this compound:
-
Fluorine (at C-6): Positioned ortho to the methoxy group, this fluorine atom is highly activated towards nucleophilic aromatic substitution (SNAr) due to the combined electron-withdrawing inductive effect of the halogens and the stabilizing resonance of the methoxy group.[4][5]
-
Bromine (at C-2): Also ortho to the methoxy group, this bromine is sterically hindered and electronically influenced by both the methoxy and adjacent fluorine. It is a primary site for metal-halogen exchange.[6]
-
Bromine (at C-4): Para to the methoxy group, this bromine is less sterically hindered than its C-2 counterpart and presents a different electronic environment, making it a key site for palladium-catalyzed cross-coupling reactions.[7]
This guide will dissect the reactivity of this molecule by comparing it to other haloanisoles across three major classes of chemical transformations:
-
Nucleophilic Aromatic Substitution (SNAr)
-
Metal-Halogen Exchange and Directed ortho-Metalation
-
Palladium-Catalyzed Cross-Coupling Reactions
Comparative Reactivity Analysis
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a cornerstone of aromatic chemistry, typically requiring an electron-withdrawing group (EWG) positioned ortho or para to a leaving group.[8][9][10] In haloanisoles, the reactivity is profoundly influenced by the nature and position of the halogen.
Key Reactivity Principles:
-
Leaving Group Ability: In SNAr, the rate-determining step is often the initial nucleophilic attack to form a stabilized carbanion (Meisenheimer complex). The C-F bond, being highly polarized, makes the attached carbon highly electrophilic and accelerates this step. Consequently, fluorine is an excellent leaving group in SNAr, contrary to its status in SN2 reactions.[5] The reactivity order for halogens in SNAr is generally F > Cl > Br > I.
-
Activation by EWGs: The presence of multiple halogens, which are inductively electron-withdrawing, enhances the electrophilicity of the aromatic ring, making it more susceptible to nucleophilic attack.[11][12][13]
Comparison: this compound vs. Other Haloanisoles
In this compound, the fluorine at C-6 is the exclusive site for SNAr. The two bromine atoms act as powerful EWGs, further activating the ring. This makes the C-F bond significantly more reactive towards nucleophiles than in a simple fluoroanisole or even a bromofluoroanisole.[1]
| Substrate | Relative SNAr Reactivity at C-F | Rationale |
| This compound | ++++ (Very High) | Activated by two ortho/para bromine atoms (strong inductive withdrawal). The methoxy group provides resonance stabilization to the Meisenheimer intermediate. |
| 2-Bromo-6-fluoroanisole | +++ (High) | Activated by one ortho-bromine atom.[1] |
| 4-Fluoroanisole | + (Low) | Lacks strong activation from EWGs. Requires harsh conditions.[14] |
| 2,4-Dichloro-6-fluoroanisole | ++++ (Very High) | Similar activation to the dibromo analogue. Chlorine's slightly higher electronegativity may offer a marginal rate increase. |
Scientist's Note: The causality behind fluorine's superior performance in SNAr lies in its high electronegativity. This strongly polarizes the C-F bond, creating a highly electrophilic carbon center that readily accepts nucleophilic attack. While the C-F bond is strong, the stabilization of the anionic Meisenheimer intermediate by the ortho/para EWGs is the dominant factor driving the reaction forward.[4][5]
Metal-Halogen Exchange and Directed ortho-Metalation (DoM)
Metal-halogen exchange is a powerful method for generating organometallic reagents, which can then be trapped with various electrophiles.[15] The reaction rate typically follows the trend I > Br > Cl, making the C-Br bonds in this compound the primary targets.[15]
Key Reactivity Principles:
-
Site Selectivity: In polyhalogenated systems, selectivity can be achieved based on steric hindrance, electronic effects, or directing groups.[3][6]
-
Directed ortho-Metalation (DoM): The methoxy group is a well-known directing metalating group (DMG). It coordinates with alkyllithium reagents, directing deprotonation (lithiation) to the nearest ortho position.[16][17][18] However, in the presence of a bromine atom, the much faster lithium-halogen exchange reaction dominates.[19][20][21]
Comparison: this compound vs. Other Haloanisoles
For this compound, the reaction with an alkyllithium reagent (like n-BuLi) will preferentially occur at one of the C-Br bonds. The question is, which one?
-
Electronic Effects: The C-2 bromine is ortho to both the electron-donating –OCH₃ group and the electron-withdrawing –F group. The C-4 bromine is para to the –OCH₃. These differing electronic environments can influence the rate of exchange.
-
Kinetic Control: Often, the most acidic proton or the most accessible halogen dictates the initial site of reaction. Experimental evidence from related systems suggests that the C-2 position, being ortho to the directing methoxy group, is often the most reactive site for metalation.[6]
Workflow for Selective Functionalization via Lithiation
Caption: Regioselective lithiation workflow for this compound.
Palladium-Catalyzed Cross-Coupling Reactions
Reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira are indispensable for C-C, C-N, and C-S bond formation.[22][23][24][25] The reactivity of the C-X bond in the crucial oxidative addition step generally follows the order I > OTf > Br > Cl >> F.[26]
Key Reactivity Principles:
-
Oxidative Addition Rate: The rate-limiting step is often the oxidative addition of the aryl halide to the Pd(0) catalyst. This step is highly sensitive to the C-X bond strength and the electronic nature of the aromatic ring.[26]
-
Ligand Effects: The choice of phosphine ligand is critical and can be tuned to favor reactivity at a specific site, especially in cases of closely matched reactivity.[25][27]
Comparison: this compound vs. Other Haloanisoles
In this compound, the C-F bond is essentially inert to Pd-catalyzed cross-coupling under standard conditions. The reaction will occur at one of the C-Br bonds.
-
Steric Hindrance: The C-4 bromine is less sterically encumbered than the C-2 bromine, which is flanked by both the methoxy and fluoro groups. For many cross-coupling reactions, particularly those involving bulky boronic acids (Suzuki) or amines (Buchwald-Hartwig), the reaction will selectively occur at the C-4 position.[2][7]
-
Electronic Differentiation: The C-4 position is para to the electron-donating methoxy group, while the C-2 position is ortho. This electronic difference can also be exploited. In some cases, catalyst systems can be chosen to override steric factors, but generally, C-4 is the preferred site.[3][27]
Data Summary: Site-Selectivity in Suzuki-Miyaura Coupling
| Substrate | Coupling Position | Typical Yield (C-4) | Rationale for Selectivity |
| This compound | C-4 (Major) | Good to Excellent | Less steric hindrance at C-4 compared to the di-ortho substituted C-2 position.[7] |
| 2,4-Dibromoanisole | C-4 (Major) | Good to Excellent | Less steric hindrance at C-4. |
| 2,6-Dibromopyridine | C-2 (Major) | Good | Electronic activation at the 2-position of the pyridine ring often dominates.[26] |
Scientist's Note: The predictable selectivity makes this compound an excellent substrate for sequential functionalization. One can first perform a Pd-catalyzed coupling at the C-4 position, leaving the C-2 bromine and C-6 fluorine untouched. The resulting product can then be subjected to metal-halogen exchange at C-2 or nucleophilic substitution at C-6, providing a robust strategy for building molecular complexity.
Experimental Protocols
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-4 Position
This protocol describes a typical procedure for the selective functionalization of the C-4 bromine atom, a method validated across numerous studies on polyhalogenated aromatics.[23][28][29]
Objective: To synthesize 2-Bromo-6-fluoro-4-phenylanisole.
Workflow Diagram:
Caption: Step-by-step workflow for a selective Suzuki-Miyaura coupling reaction.
Step-by-Step Methodology:
-
Reagent Preparation: To an oven-dried Schlenk flask, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and cesium carbonate (3.0 equiv).
-
Solvent Addition: Add a 4:1 mixture of toluene and water (0.1 M concentration relative to the haloanisole).
-
Inerting: Seal the flask and degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. Rationale: This step is critical to remove dissolved oxygen, which can oxidize the Pd(0) catalyst and inhibit the reaction.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 equiv).
-
Reaction: Heat the reaction mixture to 80 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Conclusion
This compound is a uniquely versatile building block whose reactivity can be precisely controlled. By understanding the fundamental principles governing SNAr, metal-halogen exchange, and cross-coupling reactions, chemists can selectively address each of its three distinct halogenated positions.
-
The C-6 Fluoro position is primed for SNAr .
-
The C-4 Bromo position is the most accessible for Pd-catalyzed cross-coupling .
-
The C-2 Bromo position is the target for subsequent metal-halogen exchange .
This predictable, tiered reactivity profile makes it an ideal substrate for the efficient and strategic construction of complex, highly functionalized aromatic molecules, empowering researchers in the rapid development of novel chemical entities.
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- ACS Publications. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18045-18055.
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- Wikipedia. (n.d.). Electrophilic aromatic directing groups.
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- National Institutes of Health. (2019). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
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- Chemistry Stack Exchange. (2014). The role of halogens in electrophilic aromatic substitution.
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- Wikipedia. (n.d.). Metal–halogen exchange.
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- ResearchGate. (2017). Pd(PPh3)4-Catalyzed Buchwald-Hartwig Amination ofAryl Fluorosulfonates with Aryl Amines.
- Khan Academy. (n.d.). Nucleophilic aromatic substitution I.
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- Quora. (2018). What is the effect of halogen in the activity of a ring?
- Semantic Scholar. (2019). Concerted Nucleophilic Aromatic Substitution Reactions.
- National Institutes of Health. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis.
- MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
- Indian Academy of Sciences. (1987). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal.
- ACS Publications. (2021). Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol.
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- Google Patents. (1999). WO 99/19275.
- Semantic Scholar. (2015). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives.
- YouTube. (2020). Ortho lithiation mechanism|Metal halogen exchange reaction|Butyllithium reaction|NET|GATE|JAM.
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A Comparative Guide to 2,4-Dibromo-6-fluoroanisole and Other Brominated Anisoles in Synthetic Chemistry
For the discerning researcher in organic synthesis and drug development, the choice of building block is paramount. The subtle interplay of electronic and steric effects in a substituted aromatic ring can dramatically influence reaction outcomes, dictating the feasibility of a synthetic route. This guide provides an in-depth comparison of 2,4-dibromo-6-fluoroanisole with its structural congeners, 2,4-dibromoanisole and 3,5-dibromoanisole, focusing on their application in palladium-catalyzed cross-coupling reactions. We will delve into the causality behind their differential reactivity and provide field-proven insights to guide your synthetic strategy.
Introduction: The Strategic Value of Polysubstituted Anisoles
Brominated anisoles are versatile intermediates in organic synthesis, serving as precursors to a wide array of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] Their utility stems from the presence of bromine atoms, which act as handles for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The methoxy group, a strong ortho, para-director, influences the electronic properties of the aromatic ring and can be a key pharmacophoric element or a synthetic handle for further transformations.
This guide focuses on the unique characteristics of this compound, a molecule where the introduction of a fluorine atom at the C6 position introduces a fascinating new dimension to its reactivity profile. We will explore how this fluorine substituent, through its potent inductive effect and role as an ortho-directing group, modulates the reactivity of the adjacent C-Br bonds, offering distinct advantages in terms of selectivity and reaction control compared to its non-fluorinated and meta-substituted counterparts.
Synthesis of Brominated Anisoles
A reliable and scalable synthesis is the foundation of any synthetic endeavor. Here, we outline common and effective methods for the preparation of our three molecules of interest.
Synthesis of this compound
While a direct, one-pot synthesis from a simple precursor is not widely documented, a logical and efficient route involves the selective bromination of a fluorinated precursor. A plausible approach is the electrophilic bromination of 2-fluoroanisole. The methoxy group will direct bromination to the para position first, followed by the ortho position. Due to the activating nature of the methoxy group, a second bromination is expected to occur, yielding the desired this compound.
A related synthesis of 4-bromo-2-fluoroanisole involves the bromination of 2-fluoroanisole in chloroform, which can likely be extended to the dibromo- product with an excess of the brominating agent.[1]
Synthesis of 2,4-Dibromoanisole
The preparation of 2,4-dibromoanisole is typically achieved through the direct electrophilic bromination of anisole.[3] The methoxy group, being an activating and ortho, para-directing group, facilitates the sequential introduction of two bromine atoms. Careful control of the reaction conditions, such as the stoichiometry of the brominating agent (e.g., Br₂) and the use of a Lewis acid catalyst (e.g., FeBr₃), is crucial to maximize the yield of the desired dibrominated product and minimize over-bromination.[3]
Synthesis of 3,5-Dibromoanisole
3,5-Dibromoanisole is synthesized through different strategies due to the meta-directing nature of the desired substitution pattern, which is not directly achievable from anisole. A common method involves the Williamson ether synthesis from 3,5-dibromophenol.[2] Another route starts from 1,3-dibromo-5-nitrobenzene, where the nitro group is displaced by a methoxy group, followed by reduction of the nitro group if necessary.[4]
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The true value of these building blocks is realized in their application in cross-coupling reactions. The substitution pattern of each anisole derivative significantly impacts the regioselectivity and overall efficiency of these transformations.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of biaryl structures. The reactivity of our brominated anisoles in this reaction is dictated by a combination of electronic and steric factors.
Expected Reactivity and Regioselectivity:
-
This compound: The C2-Br bond is expected to be more reactive towards oxidative addition to the palladium(0) catalyst. This is due to the strong electron-withdrawing inductive effect of the adjacent fluorine atom, which polarizes the C-Br bond and lowers the energy of the transition state for oxidative addition. The steric hindrance from the methoxy group at the ortho position is also a contributing factor.
-
2,4-Dibromoanisole: In the absence of the fluorine substituent, the C4-Br bond is generally more reactive due to lesser steric hindrance compared to the C2-Br bond, which is flanked by the methoxy group.
-
3,5-Dibromoanisole: The two bromine atoms are in electronically and sterically similar environments. Therefore, mono-coupling can lead to a mixture of products, and achieving high selectivity can be challenging without a directing group on the coupling partner.
Data Comparison:
| Substrate | Expected Major Monocoupling Site | Rationale | Typical Reaction Conditions |
| This compound | C2 | Strong inductive effect of ortho-fluorine activating the C-Br bond. | Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 80-100 °C |
| 2,4-Dibromoanisole | C4 | Lower steric hindrance compared to the C2 position. | Pd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O, 90-110 °C |
| 3,5-Dibromoanisole | Mixture (C3/C5) | Symmetrical electronic and steric environment. | Pd(dppf)Cl₂, Cs₂CO₃, DMF, 100-120 °C |
Note: The reaction conditions provided are representative and may require optimization for specific substrates.
Buchwald-Hartwig Amination: Constructing C-N Linkages
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The principles governing reactivity and selectivity are similar to those in the Suzuki-Miyaura coupling, with the electronic nature of the C-Br bond playing a crucial role.
Expected Reactivity and Regioselectivity:
-
This compound: The fluorine atom at the C6 position is expected to enhance the reactivity of the C2-Br bond towards amination, favoring mono-substitution at this position.
-
2,4-Dibromoanisole: The C4-Br bond is anticipated to be more susceptible to amination due to its more accessible steric environment.
-
3,5-Dibromoanisole: Similar to the Suzuki coupling, achieving high regioselectivity for mono-amination can be challenging due to the equivalence of the two bromine atoms.
Data Comparison:
| Substrate | Expected Major Monoamination Site | Rationale | Typical Reaction Conditions |
| This compound | C2 | Inductive activation by the ortho-fluorine. | Pd₂(dba)₃, Xantphos, NaOtBu, Toluene, 100-120 °C |
| 2,4-Dibromoanisole | C4 | Reduced steric hindrance. | Pd(OAc)₂, BINAP, Cs₂CO₃, Dioxane, 110-130 °C |
| 3,5-Dibromoanisole | Mixture (C3/C5) | Symmetrical substrate. | Pd₂(dba)₃, BrettPhos, LiHMDS, THF, 90-110 °C |
Note: The choice of ligand and base is critical in Buchwald-Hartwig amination and can significantly influence the outcome.[5]
Experimental Protocols
To provide a practical context, we present detailed, step-by-step methodologies for representative Suzuki-Miyaura and Buchwald-Hartwig reactions. These protocols are designed to be self-validating and serve as a robust starting point for your own investigations.
Protocol: Regioselective Suzuki-Miyaura Coupling of this compound
This protocol is designed to favor mono-arylation at the more reactive C2 position.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene
-
Water
-
Argon atmosphere
Procedure:
-
To a flame-dried Schlenk flask, add this compound, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with argon three times.
-
Add degassed toluene and water (4:1 v/v).
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.
Protocol: Buchwald-Hartwig Amination of 2,4-Dibromoanisole
This protocol targets the less sterically hindered C4 position.
Materials:
-
2,4-Dibromoanisole (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
Xantphos (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
-
Argon atmosphere
Procedure:
-
In a glovebox, charge a dry Schlenk tube with Pd₂(dba)₃, Xantphos, and NaOtBu.
-
Add anhydrous toluene, followed by 2,4-dibromoanisole and the amine.
-
Seal the tube and bring it out of the glovebox.
-
Heat the mixture to 110 °C in an oil bath and stir for 16-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool to room temperature, and quench the reaction by adding saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous Mg₂SO₄.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography.
Visualizing Reaction Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the key mechanistic steps and experimental workflows.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for a Buchwald-Hartwig amination reaction.
Conclusion: A Strategic Choice for Synthesis
The selection of a brominated anisole building block should be a deliberate and informed decision based on the desired synthetic outcome.
-
This compound offers the potential for highly regioselective mono-functionalization at the C2 position, a feature directly attributable to the electronic influence of the ortho-fluorine atom. This makes it an excellent choice for the synthesis of complex molecules where precise control of substitution is required.
-
2,4-Dibromoanisole provides a more classical reactivity profile, with the less sterically hindered C4 position being the preferred site for initial cross-coupling. It remains a workhorse for the synthesis of 2,4-disubstituted anisole derivatives.
-
3,5-Dibromoanisole is the substrate of choice for accessing meta-substituted patterns. However, achieving selective mono-functionalization requires careful consideration of the reaction conditions and the nature of the coupling partner.
By understanding the subtle yet significant differences in the reactivity of these valuable intermediates, researchers can design more efficient and elegant synthetic routes, ultimately accelerating the discovery and development of new chemical entities.
References
- Vertex AI Search. (2026). 2,4-Dibromoanisole: Synthesis Methods and Industrial Production.
- Kashani, S. K., & Jessiman, J. E. (n.d.).
- PrepChem. (n.d.). Synthesis of 2-fluoro-4-bromoanisole.
- ChemicalBook. (n.d.). 3,5-Dibromoanisole | 74137-36-3.
- BenchChem. (n.d.). 3,5-Dibromoanisole | 74137-36-3.
Sources
A Comparative Guide to the Synthesis of 2,4-Dibromo-6-fluoroanisole: An Evaluation of Traditional and Novel Synthetic Strategies
For Researchers, Scientists, and Drug Development Professionals
The strategic synthesis of polyhalogenated aromatic compounds is a cornerstone of modern medicinal and agricultural chemistry. These molecules serve as versatile intermediates in the development of novel therapeutic agents and crop protection solutions.[1] Among these, 2,4-Dibromo-6-fluoroanisole is a valuable building block, with its unique substitution pattern offering multiple points for further chemical modification. This guide provides an in-depth technical comparison of a conventional synthetic approach to this compound with a novel, more convergent route, offering experimental protocols, comparative data, and mechanistic insights to inform synthetic strategy.
Route 1: The Established Pathway - A Multi-step Electrophilic Bromination Approach
A traditional and logical approach to the synthesis of this compound involves the sequential halogenation of a readily available starting material, 2-fluoroaniline. This route relies on the directing effects of the substituents on the aromatic ring to achieve the desired substitution pattern.
Experimental Protocol: Route 1
Step 1a: Synthesis of 2-Bromo-6-fluoroaniline from 2-Fluoroaniline
The synthesis of the key intermediate, 2-bromo-6-fluoroaniline, can be achieved through the direct bromination of 2-fluoroaniline. However, controlling the regioselectivity to favor the desired ortho-bromo isomer over the para-bromo isomer can be challenging.[2]
-
Dissolve 2-fluoroaniline in a suitable solvent such as acetic acid.
-
Slowly add a solution of bromine in acetic acid to the reaction mixture at a controlled temperature (typically 0-5 °C) to minimize side reactions.
-
After the addition is complete, allow the reaction to stir at room temperature until completion, monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction with a solution of sodium bisulfite to remove any excess bromine.
-
Neutralize the mixture with a base, such as sodium hydroxide, and extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the desired 2-bromo-6-fluoroaniline.
Step 1b: Synthesis of 2-Bromo-6-fluoroanisole
The conversion of the aniline to the corresponding anisole can be performed via a diazotization reaction followed by hydrolysis and subsequent methylation, or more directly through a variation of the Sandmeyer reaction. For this guide, we will outline a diazotization-methylation sequence.
-
Dissolve 2-bromo-6-fluoroaniline in an aqueous solution of a strong acid, such as sulfuric acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite in water dropwise, maintaining the low temperature, to form the diazonium salt.
-
In a separate flask, prepare a solution of sodium methoxide in methanol.
-
Slowly add the diazonium salt solution to the sodium methoxide solution. The diazonium group is replaced by the methoxy group.
-
After the reaction is complete, neutralize the mixture and extract the product with an organic solvent.
-
Purify the crude 2-bromo-6-fluoroanisole by distillation or column chromatography.
Step 1c: Synthesis of this compound
The final step involves the electrophilic bromination of 2-bromo-6-fluoroanisole. The methoxy group is a strong activating group and will direct the incoming electrophile to the ortho and para positions. Since the ortho positions are already substituted, the bromination is expected to occur at the para position.[3]
-
Dissolve 2-bromo-6-fluoroanisole in a suitable solvent like chloroform or carbon tetrachloride.[4]
-
Add a brominating agent, such as N-bromosuccinimide (NBS) or elemental bromine, along with a Lewis acid catalyst (e.g., FeBr₃) if necessary.[3][4]
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC).
-
Wash the reaction mixture with a solution of sodium thiosulfate to remove unreacted bromine, followed by a wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo to yield the crude product.
-
Purify by recrystallization or column chromatography to obtain pure this compound.
Route 2: A Novel, Convergent Approach - The Sandmeyer Reaction Pathway
A potentially more efficient and convergent synthetic strategy begins with a pre-functionalized aniline, 2,4-dibromo-6-fluoroaniline. This approach leverages the powerful Sandmeyer reaction to introduce the second bromine atom, followed by the conversion of the amino group to the methoxy ether.
Experimental Protocol: Route 2
Step 2a: Synthesis of 2,4-Dibromo-6-fluoroaniline
This starting material can be synthesized from 2-fluoroaniline through a controlled bromination. Although direct bromination can lead to a mixture of products, specific conditions can favor the formation of the dibrominated product.
Step 2b: Synthesis of this compound via Sandmeyer-type Reaction
The Sandmeyer reaction is a cornerstone of aromatic chemistry, allowing for the conversion of an amino group into a wide range of functionalities, including halides.[5][6] A modification of this reaction can be used to introduce the methoxy group.
-
Suspend 2,4-dibromo-6-fluoroaniline in an acidic aqueous solution (e.g., H₂SO₄/water).
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.
-
In a separate vessel, heat methanol to a gentle reflux.
-
Carefully and slowly add the cold diazonium salt solution to the hot methanol. Vigorous nitrogen gas evolution will be observed. The diazonium group is displaced by the methoxy group from the methanol.
-
After the addition is complete, continue to reflux the mixture for a short period to ensure the reaction goes to completion.
-
Cool the reaction mixture and pour it into a larger volume of water.
-
Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Combine the organic extracts and wash them with water and then with a saturated sodium bicarbonate solution to remove any residual acid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude this compound by column chromatography or distillation under reduced pressure.
Comparative Analysis: A Head-to-Head Evaluation
| Parameter | Route 1: Electrophilic Bromination | Route 2: Sandmeyer Reaction | Justification & Causality |
| Number of Steps | 3 (from 2-fluoroaniline) | 2 (from 2,4-dibromo-6-fluoroaniline) | Route 2 is more convergent, starting from a more advanced intermediate. |
| Overall Yield | Moderate | Potentially Higher | Route 1 suffers from potential regioselectivity issues in the first bromination and the multi-step nature can lead to lower overall yields. Route 2, while still requiring careful optimization, is more direct. |
| Reagent Toxicity | High (Elemental Bromine) | Moderate (Sodium Nitrite) | Elemental bromine is highly corrosive and toxic. Sodium nitrite is also toxic and must be handled with care. |
| Scalability | Challenging | More Favorable | The control of regioselectivity in Route 1 can be difficult to manage on a larger scale. The Sandmeyer reaction in Route 2 is a well-established and scalable industrial process. |
| Purification | Multiple Chromatographic Steps | Potentially Simpler | Route 1 likely requires chromatographic purification at each step to isolate the desired isomers. The final product of Route 2 may be amenable to purification by distillation. |
| Cost of Starting Materials | Low (2-fluoroaniline) | Higher (2,4-dibromo-6-fluoroaniline) | 2-fluoroaniline is a common and relatively inexpensive starting material. 2,4-dibromo-6-fluoroaniline is a more specialized and therefore more expensive precursor. |
Mechanistic Insights: The "Why" Behind the Chemistry
A deep understanding of the underlying reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting synthetic challenges.
Electrophilic Aromatic Substitution (Bromination)
The bromination steps in Route 1 proceed via an electrophilic aromatic substitution (EAS) mechanism.[7] In the presence of a Lewis acid catalyst like FeBr₃, bromine is polarized, creating a potent electrophile (Br⁺). The π-electrons of the aromatic ring attack the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. A base then removes a proton from the carbon bearing the new bromine atom, restoring the aromaticity of the ring.[7][8]
Caption: Mechanism of Electrophilic Aromatic Bromination.
The Sandmeyer Reaction
The core of Route 2 is the Sandmeyer reaction, a powerful method for replacing an amino group on an aromatic ring.[5] The reaction begins with the diazotization of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This diazonium salt is an excellent leaving group (N₂ gas). In the classic Sandmeyer reaction, a copper(I) salt is used as a catalyst to facilitate the substitution with a halide or cyanide.[5][6] In our proposed novel route, the diazonium salt is decomposed in hot methanol, where methanol acts as both the solvent and the nucleophile to introduce the methoxy group.
Caption: The Sandmeyer-type reaction pathway.
Conclusion and Future Outlook
Both the established electrophilic bromination route and the novel Sandmeyer-based approach offer viable pathways to this compound. The traditional route, while starting from a cheaper material, presents significant challenges in terms of regioselectivity and the number of synthetic steps, which can negatively impact the overall yield and scalability.
The proposed new route, leveraging the Sandmeyer reaction, offers a more convergent and potentially higher-yielding alternative. While the starting material is more expensive, the reduction in synthetic steps and potentially simpler purification could make this route more attractive for larger-scale production. Further optimization of the diazotization and methoxylation step would be crucial to maximize the efficiency of this novel approach. For researchers and drug development professionals, the choice between these routes will ultimately depend on a careful consideration of factors such as cost, scale, and the desired purity of the final product.
References
- CN115784896A - Preparation method of 2-bromo-6-fluoroaniline - Google P
- 116063184 Preparation method of 2-bromo-6-fluoroaniline - WIPO P
- WO 99/19275 - Googleapis.com. [Link]
- A general electrochemical strategy for the Sandmeyer reaction - PMC - NIH. [Link]
- Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verific
- Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. [Link]
- CN102146023A - Method for preparing p-fluoro anisole - Google P
- 3 - Organic Syntheses Procedure. [Link]
- Electrophilic Aromatic Substitution Relative Rates of Bromin
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- Sandmeyer reaction - Wikipedia. [Link]
- Reactions of Diazonium Salts: Sandmeyer and Rel
- Synthesis and Applications of 2,4-Dibromo-5-fluoroanisole. [Link]
- Sandmeyer Reaction - Organic Chemistry Portal. [Link]
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A Spectroscopic Guide to Brominated Fluoroanisole Isomers: Differentiating Key Building Blocks in Drug Discovery
In the landscape of pharmaceutical and agrochemical research, the precise arrangement of substituents on an aromatic ring can dramatically alter a molecule's biological activity. Brominated fluoroanisoles are a class of versatile building blocks, offering multiple points for synthetic modification. However, the successful incorporation of these synthons hinges on the ability to unequivocally distinguish between their various positional isomers. This guide provides a comprehensive spectroscopic comparison of key brominated fluoroanisole isomers, offering the experimental data and foundational principles necessary for their accurate identification and utilization in research and development.
This in-depth analysis focuses on the distinguishing features in Nuclear Magnetic Resonance (¹H, ¹³C, and ¹⁹F NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for isomers such as 2-bromo-4-fluoroanisole, 3-bromo-4-fluoroanisole, 4-bromo-2-fluoroanisole, and 4-bromo-3-fluoroanisole. Understanding these spectroscopic nuances is paramount for ensuring the correct isomeric purity of starting materials, a critical factor for reproducible synthetic outcomes and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API).
The Power of Multi-Nuclear NMR in Isomer Differentiation
NMR spectroscopy stands as the most powerful tool for the structural elucidation of organic molecules, and in the case of brominated fluoroanisoles, a multi-nuclear approach is essential. The interplay of chemical shifts and coupling constants in ¹H, ¹³C, and particularly ¹⁹F NMR spectra provides a detailed fingerprint of each isomer.
¹H NMR Spectroscopy: A First Look at the Aromatic Environment
Proton NMR offers initial insights into the substitution pattern of the aromatic ring. The chemical shifts of the aromatic protons are influenced by the electron-donating methoxy group (-OCH₃) and the electron-withdrawing halogen substituents. The multiplicity of the signals, governed by spin-spin coupling, reveals the relative positions of the protons to each other and to the fluorine atom.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon-13 NMR provides a direct view of the carbon framework of the molecule. The chemical shifts of the aromatic carbons are highly sensitive to the nature and position of the substituents. The large chemical shift dispersion in ¹³C NMR often allows for the resolution of all aromatic carbon signals, providing a clear indication of the substitution pattern. Furthermore, the coupling between carbon and fluorine (¹J_CF, ²J_CF, ³J_CF) provides invaluable structural information.
¹⁹F NMR Spectroscopy: The Definitive Tool for Fluorinated Aromatics
Given the presence of a fluorine atom, ¹⁹F NMR is an exceptionally informative technique.[1] The ¹⁹F nucleus is highly sensitive and exhibits a wide chemical shift range, making it an excellent probe for subtle electronic differences between isomers.[1][2] The chemical shift of the fluorine atom is uniquely dependent on its position relative to the bromo and methoxy groups, providing a definitive diagnostic handle for isomer identification.
Comparative NMR Data of Brominated Fluoroanisole Isomers
The following table summarizes the key ¹H and ¹³C NMR spectral data for four common brominated fluoroanisole isomers. This data has been compiled from various sources and represents typical values observed in deuterated chloroform (CDCl₃).
| Isomer | ¹H NMR (δ, ppm, multiplicity, J in Hz) | ¹³C NMR (δ, ppm) |
| 2-Bromo-4-fluoroanisole | Aromatic protons typically appear in the range of 6.8-7.5 ppm. The proton ortho to the fluorine will exhibit a characteristic doublet of doublets due to coupling with both the adjacent proton and the fluorine atom. The methoxy group signal appears as a singlet around 3.8 ppm.[3] | Aromatic carbons range from approximately 110-160 ppm. The carbon directly bonded to fluorine will show a large one-bond C-F coupling constant (¹J_CF). |
| 3-Bromo-4-fluoroanisole | The aromatic protons will show a distinct set of multiplicities and chemical shifts compared to the 2-bromo isomer due to the different substitution pattern.[1] | The chemical shifts of the aromatic carbons will be altered by the change in substituent positions. C-F coupling constants remain a key identifier. |
| 4-Bromo-2-fluoroanisole | The proton between the fluorine and methoxy group will be significantly deshielded. The coupling patterns of the other aromatic protons will also be characteristic.[4] | The carbon chemical shifts will reflect the ortho-fluoro and para-bromo substitution. The carbon bearing the methoxy group will be influenced by the adjacent fluorine.[5] |
| 4-Bromo-3-fluoroanisole | The aromatic protons will exhibit a unique splitting pattern reflecting their positions relative to the three different substituents. | The ¹³C spectrum will show six distinct aromatic signals with chemical shifts indicative of the 1,2,4-trisubstitution pattern. |
Vibrational Spectroscopy: The Fingerprint of Functional Groups
Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule and can serve as a rapid method for preliminary isomer differentiation. The key vibrational modes to consider for brominated fluoroanisoles are the C-O stretching of the anisole moiety, the C-F stretching, and the out-of-plane C-H bending vibrations of the aromatic ring.
The C-O stretching in anisoles typically gives rise to two bands: an asymmetric stretch around 1250 cm⁻¹ and a symmetric stretch around 1040 cm⁻¹.[6][7] The exact positions of these bands can be subtly influenced by the substitution pattern. The C-F stretching vibration is usually observed in the 1250-1000 cm⁻¹ region. The out-of-plane C-H bending vibrations in the 900-650 cm⁻¹ region are often characteristic of the substitution pattern on the benzene ring.
| Isomer | Key IR Absorption Bands (cm⁻¹) |
| 2-Bromo-4-fluoroanisole | C-O stretch (~1250, ~1040), C-F stretch, Aromatic C-H bending. |
| 3-Bromo-4-fluoroanisole | Characteristic shifts in C-O and C-H bending frequencies compared to other isomers. |
| 4-Bromo-2-fluoroanisole | The positions of the C-O and C-F stretching bands will be influenced by the ortho-fluoro substituent. |
| 4-Bromo-3-fluoroanisole | A unique fingerprint region with distinct C-H out-of-plane bending absorptions. |
Mass Spectrometry: Unraveling Fragmentation Patterns
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. Under electron ionization (EI), brominated fluoroanisoles will undergo fragmentation, and the resulting pattern can be used to differentiate between isomers.[8][9]
The molecular ion peak (M⁺) will be observed, and due to the presence of bromine, a characteristic M+2 peak of nearly equal intensity will also be present, corresponding to the⁷⁹Br and⁸¹Br isotopes. Common fragmentation pathways for anisoles include the loss of a methyl radical (•CH₃) to form a resonance-stabilized phenoxy cation, and the loss of a formyl radical (•CHO) from the rearranged molecular ion. The relative intensities of these fragment ions can vary between isomers due to the influence of the halogen substituents on the stability of the resulting ions.
| Isomer | Expected Key Fragments in EI-MS |
| All Isomers | Molecular ion (M⁺) and M+2 peaks. |
| [M - CH₃]⁺ | |
| [M - CHO]⁺ | |
| [M - Br]⁺ | |
| [C₆H₄FO]⁺ |
The relative abundance of these fragments can provide clues to the isomeric structure. For instance, the stability of the fragment ions can be influenced by the position of the substituents, leading to different fragmentation efficiencies.
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of brominated fluoroanisole isomers.
NMR Spectroscopy
Sample Preparation:
-
Weigh 5-10 mg of the brominated fluoroanisole isomer.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.03% v/v).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard single-pulse experiment on a 400 MHz or higher field spectrometer.
-
¹³C NMR: Acquire a proton-decoupled spectrum. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
-
¹⁹F NMR: Acquire a proton-decoupled spectrum. A suitable fluorine-containing reference standard should be used for chemical shift calibration.
Infrared (IR) Spectroscopy
Sample Preparation:
-
For liquid samples, a drop of the neat liquid can be placed between two potassium bromide (KBr) plates.
-
Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly onto the ATR crystal.
Data Acquisition:
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty sample holder or clean ATR crystal prior to sample analysis.
Mass Spectrometry (GC-MS)
Sample Preparation:
-
Prepare a dilute solution (e.g., 10-100 ppm) of the isomer in a volatile solvent such as dichloromethane or ethyl acetate.
Data Acquisition:
-
Gas Chromatography (GC): Use a capillary column suitable for separating aromatic isomers (e.g., a DB-5 or equivalent). Program the oven temperature to ensure good separation of the isomers.
-
Mass Spectrometry (MS): Use electron ionization (EI) at 70 eV. Scan a mass range that includes the molecular weight of the compound (e.g., m/z 50-250).
Workflow for Isomer Identification
The following diagram illustrates a typical workflow for the spectroscopic identification and differentiation of brominated fluoroanisole isomers.
Sources
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A Comparative Guide to the Anticipated Performance of Polymers Derived from 2,4-Dibromo-6-fluoroanisole
Foreword for the Research Community
In the pursuit of novel materials with tailored properties for advanced applications, the exploration of unique monomeric building blocks is paramount. The compound 2,4-Dibromo-6-fluoroanisole presents an intriguing scaffold for polymer synthesis, combining the reactive potential of two bromine atoms with the distinct electronic and steric influences of a fluorine atom and a methoxy group on an aromatic ring. However, a comprehensive review of the existing scientific literature reveals a notable scarcity of studies detailing the direct polymerization of this specific monomer.
This guide, therefore, embarks on a predictive and comparative analysis. While direct experimental data for polymers synthesized from this compound is not presently available in published literature, we can construct a robust, scientifically-grounded forecast of their potential performance. This is achieved by drawing parallels with well-characterized polymers derived from structurally analogous monomers. By understanding the established effects of fluoro, bromo, and methoxy functionalities on polymer backbones, we can project the thermal, mechanical, and electronic characteristics of hypothetical polymers based on this compound.
This document is intended to serve as a foundational resource for researchers, materials scientists, and professionals in drug development and organic electronics who are considering the use of this or similar fluorinated aromatic monomers. We will provide detailed experimental protocols for the synthesis and characterization of analogous polymer systems, which can be adapted for the investigation of this compound-based polymers. Our objective is to furnish a theoretical framework that inspires and guides future empirical research in this promising, yet underexplored, area of polymer science.
Introduction: The Potential of Fluorinated Aromatic Polymers
Fluorinated polymers constitute a remarkable class of materials, prized for their exceptional properties that often surpass their non-fluorinated counterparts.[1] The introduction of fluorine atoms into a polymer backbone can impart:
-
High Thermal Stability: The strength of the carbon-fluorine bond contributes to excellent resistance to thermal degradation.[1]
-
Chemical Inertness: The electronegativity of fluorine shields the polymer chain from chemical attack.[1]
-
Low Surface Energy: This leads to hydrophobic and oleophobic properties, useful for coatings and low-friction surfaces.
-
Unique Electronic Properties: The electron-withdrawing nature of fluorine can significantly influence the electronic energy levels (HOMO/LUMO) of conjugated polymers, which is critical for applications in organic electronics.[2]
-
Enhanced Solubility: In some cases, the incorporation of fluorine, particularly in the form of trifluoromethyl groups, can improve the solubility of rigid aromatic polymers, aiding in their processability.
The monomer this compound is a promising candidate for the synthesis of high-performance polymers, such as poly(phenylene ether)s or poly(phenylene)s. The two bromine atoms offer versatile handles for various polymerization reactions, while the fluorine and methoxy groups can be expected to fine-tune the properties of the resulting polymer.
Anticipated Polymerization Pathways for this compound
Given the structure of this compound, several established polymerization methodologies could be hypothetically employed for the synthesis of polymers. The choice of method would dictate the final polymer architecture and, consequently, its properties.
Oxidative Coupling Polymerization
The presence of the methoxy group suggests that this compound could potentially undergo oxidative coupling polymerization, a common method for synthesizing poly(phenylene oxide)s (PPOs), also known as poly(phenylene ether)s (PPEs). This reaction typically involves the use of a copper-amine catalyst system in the presence of oxygen.
Caption: Potential palladium-catalyzed polymerization routes.
Performance Comparison with Analogue Polymers
To predict the performance of polymers derived from this compound, we will compare them with established polymers possessing similar structural motifs. The primary analogues chosen for this comparison are:
-
Poly(2,6-dimethyl-1,4-phenylene oxide) (PPO): A widely used engineering thermoplastic, serving as a non-fluorinated, non-brominated analogue for a hypothetical poly(phenylene oxide) from our target monomer.
-
Fluorinated Poly(arylene ether)s: These polymers will provide insight into the effects of fluorine substitution on the poly(phenylene ether) backbone.
-
Brominated Aromatic Polymers: These will help to understand the influence of bromine atoms on properties such as flame retardancy and reactivity for post-polymerization modification.
| Property | Poly(2,6-dimethyl-1,4-phenylene oxide) (PPO) | Fluorinated Poly(arylene ether)s (General) | Brominated Aromatic Polymers (General) | Anticipated Performance of Polymer from this compound |
| Thermal Stability (Td) | High (~400-500 °C) | Very High (Often >500 °C) | Moderate to High (Can be lower due to C-Br bond) | High, likely benefiting from the C-F bond, but potentially limited by the C-Br bonds. |
| Glass Transition (Tg) | ~215 °C | Generally High (can be tuned by structure) | Can be high, influenced by chain rigidity | High, due to the rigid aromatic backbone and polar substituents. |
| Solubility | Soluble in chlorinated solvents | Can be improved by bulky fluorine groups | Generally soluble in common organic solvents | Likely soluble in common organic solvents, aided by the methoxy group. |
| Flame Retardancy | Moderate | Good | Excellent (due to bromine) | Excellent, benefiting from both fluorine and bromine content. |
| Dielectric Constant | Low (~2.6) | Low (due to low polarizability of C-F) | Higher than non-brominated analogues | Low to moderate, influenced by the competing effects of F and Br. |
| Refractive Index | ~1.58 | Low | Higher than non-brominated analogues | Moderate, with contributions from both the fluorinated and brominated moieties. |
Experimental Protocols for Analogue Polymer Synthesis
The following protocols provide detailed methodologies for the synthesis of analogue polymers. These can be adapted by researchers to explore the polymerization of this compound.
Synthesis of Poly(2,6-dimethyl-1,4-phenylene oxide) via Oxidative Coupling
This protocol describes a standard procedure for the synthesis of PPO, which could serve as a starting point for the oxidative polymerization of substituted phenols.
Materials:
-
2,6-Dimethylphenol
-
Toluene
-
Methanol
-
Copper(I) bromide (CuBr)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Oxygen gas
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a gas inlet, and a condenser, dissolve 2,6-dimethylphenol in toluene.
-
Add CuBr and TMEDA to the solution to form the catalyst complex.
-
Bubble oxygen through the solution at a controlled rate while stirring vigorously at room temperature.
-
The polymerization is typically exothermic and the viscosity of the solution will increase as the polymer forms.
-
After several hours, quench the reaction by adding a small amount of acetic acid.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol with stirring.
-
Filter the white, fibrous polymer, wash with methanol, and dry under vacuum.
Caption: Workflow for the synthesis of PPO via oxidative coupling.
Synthesis of a Poly(arylene ether) via Nucleophilic Aromatic Substitution
This protocol outlines a general method for synthesizing poly(arylene ether)s, which is relevant for monomers that can undergo nucleophilic aromatic substitution.
Materials:
-
A bisphenol monomer (e.g., Bisphenol A)
-
An activated dihalide monomer (e.g., 4,4'-Difluorobenzophenone)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylacetamide (DMAc)
-
Toluene
Procedure:
-
To a flask equipped with a Dean-Stark trap, add the bisphenol monomer, the activated dihalide monomer, K₂CO₃, DMAc, and toluene.
-
Heat the mixture to reflux to azeotropically remove water.
-
After dehydration is complete, remove the Dean-Stark trap and continue heating the reaction mixture at an elevated temperature to effect the polymerization.
-
Monitor the progress of the polymerization by observing the increase in viscosity.
-
Once the desired molecular weight is achieved, cool the reaction mixture and precipitate the polymer into a non-solvent like methanol.
-
Filter, wash, and dry the resulting polymer.
Caption: General workflow for poly(arylene ether) synthesis.
Characterization of Polymer Properties
To evaluate the performance of newly synthesized polymers, a suite of characterization techniques should be employed.
| Technique | Property Measured |
| Gel Permeation Chromatography (GPC) | Molecular weight (Mn, Mw) and polydispersity index (PDI). |
| Nuclear Magnetic Resonance (NMR) | Chemical structure and purity of the polymer. |
| Thermogravimetric Analysis (TGA) | Thermal stability and decomposition temperature (Td). |
| Differential Scanning Calorimetry (DSC) | Glass transition temperature (Tg) and melting temperature (Tm) for semi-crystalline polymers. |
| Dynamic Mechanical Analysis (DMA) | Viscoelastic properties and mechanical performance as a function of temperature. |
| Tensile Testing | Mechanical properties such as tensile strength, modulus, and elongation at break. |
| Dielectric Spectroscopy | Dielectric constant and loss tangent over a range of frequencies. |
Conclusion and Future Outlook
While the direct polymerization of this compound remains an uncharted area of polymer chemistry, a reasoned analysis based on the behavior of analogous polymer systems suggests that its derivatives hold significant promise. The combination of fluorine, bromine, and a methoxy group on a polymerizable aromatic scaffold is anticipated to yield materials with a desirable balance of high thermal stability, inherent flame retardancy, and tunable electronic properties.
The experimental protocols and comparative data presented in this guide are intended to provide a solid foundation for researchers to initiate investigations into this intriguing monomer. Future work should focus on the successful synthesis of polymers from this compound, followed by a thorough characterization of their properties to validate the predictions made herein. Such studies will undoubtedly contribute to the expanding library of high-performance fluorinated polymers and may unlock new applications in fields ranging from advanced coatings and composites to next-generation organic electronics.
References
- Jo, J. W., Bae, S., & Feng, L. (Year). Comparison of Two D−A Type Polymers With Each Being Fluorinated on D and a Unit for High Performance Solar Cells. Amanote Research.
- Lopes, D., et al. (Year).
Sources
Comparative Guide to Confirming the Structure of 2,4-Dibromo-6-fluoroanisole Reaction Products
A Senior Application Scientist's Guide to Navigating Regioselectivity and Ensuring Structural Integrity
Introduction: The Versatility and Challenge of a Polysubstituted Building Block
2,4-Dibromo-6-fluoroanisole is a highly functionalized aromatic scaffold, presenting medicinal and materials chemists with a versatile starting point for constructing complex molecular architectures. Its utility, however, is intrinsically linked to a significant challenge: regioselectivity. The electronic interplay between the activating methoxy group, the deactivating but ortho-, para-directing halogens, and multiple reactive sites necessitates a rigorous and systematic approach to product structure confirmation.
This guide provides a comparative analysis of three common synthetic transformations applied to this compound. It is designed not as a rigid set of instructions, but as a framework for rational experimental design and unambiguous structural verification, grounded in mechanistic principles and supported by robust analytical workflows. We will explore how different reaction classes interrogate distinct reactive sites on the molecule and how a multi-faceted analytical approach is essential for confident product identification.
The Regiochemical Landscape of this compound
The reactivity of this compound is governed by the competing influence of its substituents. The methoxy (-OCH₃) group is a powerful ortho-, para-directing activator, while the fluorine and bromine atoms are deactivating yet also ortho-, para-directing. This creates a nuanced landscape with four primary sites for potential modification.
Caption: Key reactive sites for chemical transformation.
Comparison 1: Directed ortho-Metalation vs. Halogen-Metal Exchange
Lithiation is a powerful tool for generating a nucleophilic aryl species. However, with this compound, the outcome is highly dependent on the choice of base and reaction conditions, leading to two distinct potential intermediates.
Theoretical Background & Mechanistic Rationale
-
Directed ortho-Metalation (DoM): Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are designed to abstract the most acidic proton. In this molecule, the C5-H is the most acidic due to the synergistic inductive and directing effects of the flanking methoxy and fluorine atoms. Quenching this intermediate with an electrophile (e.g., Br₂) is expected to yield the 2,4,5-trisubstituted product.
-
Halogen-Metal Exchange: Organolithium reagents like n-butyllithium (n-BuLi) can engage in a rapid exchange with aryl bromides. This process is often faster than deprotonation, especially at low temperatures.[1] The exchange can occur at either C2 or C4. The C4-Br is less sterically hindered, while the C2-Br is electronically activated by the adjacent methoxy group. This competition makes predicting the major product challenging without experimental data. Subsequent quenching would lead to substitution at either C2 or C4.
Detailed Experimental Protocols
| Protocol 1: Directed ortho-Metalation-Bromination | Protocol 2: Halogen-Metal Exchange-Methylation |
| 1. To a solution of diisopropylamine (1.2 eq.) in anhydrous THF (0.2 M) at -78 °C under Argon, add n-BuLi (1.1 eq.) dropwise. Stir for 30 min. | 1. To a solution of this compound (1.0 eq.) in anhydrous diethyl ether (0.2 M) at -78 °C under Argon, add n-BuLi (1.1 eq.) dropwise. |
| 2. Add a solution of this compound (1.0 eq.) in anhydrous THF dropwise. Stir for 1 hour at -78 °C. | 2. Stir the reaction mixture for 1 hour at -78 °C. |
| 3. Add a solution of bromine (1.2 eq.) in THF dropwise. | 3. Add methyl iodide (1.5 eq.) dropwise. |
| 4. Allow the reaction to warm slowly to room temperature overnight. | 4. Allow the reaction to warm slowly to room temperature overnight. |
| 5. Quench with saturated aqueous NH₄Cl solution. | 5. Quench with saturated aqueous NH₄Cl solution. |
| 6. Extract with ethyl acetate, dry over Na₂SO₄, and concentrate in vacuo. | 6. Extract with ethyl acetate, dry over Na₂SO₄, and concentrate in vacuo. |
| 7. Purify by flash column chromatography (hexanes/ethyl acetate). | 7. Purify by flash column chromatography (hexanes/ethyl acetate). |
Causality Behind Choices:
-
LDA vs. n-BuLi: LDA is a bulky, non-nucleophilic base, favoring proton abstraction over halogen exchange.[1] n-BuLi is a classic reagent for halogen-metal exchange.
-
Solvent: THF stabilizes the lithiated species in DoM. Diethyl ether is a common choice for halogen-metal exchange reactions.[1]
-
Temperature: -78 °C is critical to prevent side reactions, such as benzyne formation or rearrangement.[1]
Structural Confirmation Workflow
Caption: General workflow for product analysis and purification.
Interpreting the Data
| Product Isomer | Key ¹H NMR Signal | Key ¹⁹F NMR Signal | GC-MS Evidence |
| Starting Material | Two aromatic doublets, ~7.4-7.8 ppm | Singlet | M, M+2, M+4 peaks (isotopic pattern for Br₂) |
| 2,4,5-Tribromo-6-fluoroanisole | One aromatic singlet | Singlet, shifted | M, M+2, M+4, M+6 peaks (isotopic pattern for Br₃) |
| 2-Bromo-4-methyl-6-fluoroanisole | Two aromatic doublets | Singlet | Loss of one Br, addition of CH₃ reflected in mass |
| 4-Bromo-2-methyl-6-fluoroanisole | Two aromatic doublets (different shifts) | Singlet | Loss of one Br, addition of CH₃ reflected in mass |
Comparison 2 & 3: Palladium-Catalyzed Cross-Coupling (Suzuki vs. Stille)
Cross-coupling reactions are mainstays of modern synthesis. The choice of reaction can influence yields, substrate scope, and purification. Here, we compare the Suzuki and Stille couplings, focusing on the regioselective substitution of one bromine atom.
Theoretical Background & Mechanistic Rationale
The catalytic cycle for both Suzuki and Stille couplings involves oxidative addition, transmetalation, and reductive elimination.[2][3] The key question is which C-Br bond undergoes oxidative addition to the Pd(0) catalyst first.
-
C4-Br Bond: This position is less sterically hindered, which generally favors oxidative addition.
-
C2-Br Bond: This position is ortho to the activating methoxy group, which can increase the electron density at the carbon, but it is also more sterically encumbered.[4]
For many palladium-catalyzed reactions on similar systems, coupling occurs preferentially at the less hindered position (C4).[5] However, the choice of ligand on the palladium catalyst can influence this selectivity. Bulky ligands may further disfavor reaction at the hindered C2 site.
Detailed Experimental Protocols
| Protocol 3: Suzuki Coupling | Protocol 4: Stille Coupling |
| 1. To a flask, add this compound (1.0 eq.), phenylboronic acid (1.2 eq.), K₂CO₃ (2.5 eq.), and Pd(PPh₃)₄ (0.05 eq.). | 1. To a flask, add this compound (1.0 eq.), tributyl(phenyl)stannane (1.2 eq.), and Pd(PPh₃)₄ (0.05 eq.). |
| 2. Purge the flask with Argon. Add a degassed mixture of toluene/ethanol/water (4:1:1, 0.1 M). | 2. Purge the flask with Argon. Add anhydrous, degassed toluene (0.1 M). |
| 3. Heat the reaction at 90 °C overnight. | 3. Heat the reaction at 110 °C overnight. |
| 4. Cool to room temperature, dilute with water, and extract with ethyl acetate. | 4. Cool to room temperature and filter through celite to remove palladium. |
| 5. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. | 5. Concentrate the filtrate. The crude product will contain tin byproducts. |
| 6. Purify by flash column chromatography. | 6. Purify by flash column chromatography. A fluoride wash (aq. KF) may be needed to remove tin salts. |
Causality Behind Choices:
-
Catalyst: Pd(PPh₃)₄ is a common, versatile catalyst for both reactions.[6]
-
Base (Suzuki): A base is required to activate the boronic acid for transmetalation.[7] K₂CO₃ is a standard choice.
-
Solvent (Suzuki): The mixed aqueous system is typical for Suzuki couplings, promoting the dissolution of the base and boronic acid.[4]
-
Byproducts (Stille): Stille reactions produce stoichiometric organotin byproducts, which are toxic and can complicate purification.[2][6] This is a major practical difference compared to the Suzuki reaction.
Structural Confirmation & Data Interpretation
The primary challenge is distinguishing between the two possible monocoupled products: 2-bromo-4-phenyl-6-fluoroanisole and 4-bromo-2-phenyl-6-fluoroanisole.
Sources
- 1. The lithiation of fluorinated benzenes and its dependence on solvent and temperature - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Stille reaction - Wikipedia [en.wikipedia.org]
- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cem.de [cem.de]
- 5. researchgate.net [researchgate.net]
- 6. Stille Coupling [organic-chemistry.org]
- 7. Suzuki Coupling [organic-chemistry.org]
A Comparative Guide to the Quantification of 2,4-Dibromo-6-fluoroanisole: HPLC-UV vs. GC-MS
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of chemical intermediates is a cornerstone of quality control and regulatory compliance. 2,4-Dibromo-6-fluoroanisole, a halogenated aromatic compound, serves as a critical building block in the synthesis of various pharmaceutical and agrochemical compounds. Its purity and concentration in a sample can significantly impact reaction yields, impurity profiles, and the ultimate safety and efficacy of the final product.
This guide provides an in-depth comparison of two robust analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography with Mass Spectrometric detection (GC-MS). The discussion is grounded in established principles of analytical chemistry and references key regulatory guidelines to ensure scientific integrity.
The Analytical Challenge
This compound (MW: 283.92 g/mol ) is a non-polar, aromatic molecule. Its structure, featuring a benzene ring substituted with two bromine atoms, a fluorine atom, and a methoxy group, dictates the optimal analytical strategy. The presence of a chromophore (the aromatic ring) makes it suitable for UV detection in HPLC. Its volatility and thermal stability also allow for analysis by Gas Chromatography. The choice between these techniques often depends on the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and available instrumentation.
Primary Technique: Reversed-Phase HPLC with UV Detection
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful and widely used technique for the analysis of moderately polar to non-polar compounds. For this compound, an HPLC-UV method offers a balance of speed, robustness, and accessibility.
Causality Behind Experimental Choices
-
Stationary Phase: A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and is the logical first choice. The non-polar nature of the C18 alkyl chains provides strong hydrophobic interactions with the non-polar this compound molecule, leading to good retention and separation from more polar impurities.
-
Mobile Phase: A simple isocratic mobile phase of acetonitrile and water is effective. Acetonitrile is a common organic modifier that offers good elution strength for non-polar compounds and has a low UV cutoff, minimizing interference. The ratio is optimized to achieve a reasonable retention time (typically 3-10 minutes) and good peak shape.
-
Detection: The aromatic ring of the analyte provides strong UV absorbance. A photodiode array (PDA) detector is ideal for method development, allowing for the determination of the optimal detection wavelength (λmax), which is expected to be around 220-230 nm. For routine analysis, a single-wavelength UV detector set at this λmax provides excellent sensitivity and linearity.
Experimental Protocol: HPLC-UV Method
1. Preparation of Solutions
-
Mobile Phase: Prepare a mixture of Acetonitrile:Water (e.g., 70:30 v/v). Filter through a 0.45 µm membrane filter and degas.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the Standard Stock Solution with the mobile phase.
-
Sample Solution: Accurately weigh a quantity of the sample expected to contain this compound and dissolve it in the mobile phase to achieve a final concentration within the calibration range.
2. Chromatographic Conditions
-
Instrument: High-Performance Liquid Chromatograph.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile:Water (70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detector: UV/PDA at 225 nm.
3. System Suitability Before sample analysis, the system's performance must be verified according to standards like the United States Pharmacopeia (USP) General Chapter <621>.[1][2][3][4]
-
Inject the 25 µg/mL standard solution six times.
-
Tailing Factor: The tailing factor for the this compound peak should be ≤ 2.0.
-
Relative Standard Deviation (RSD): The RSD for the peak area of the six replicate injections should be ≤ 2.0%.
4. Analysis
-
Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.
-
Inject the sample solution and determine the peak area for this compound.
-
Calculate the concentration in the sample using the linear regression equation from the calibration curve.
HPLC Workflow Diagram
Caption: Workflow for HPLC-UV quantification.
Alternative Technique: Gas Chromatography with Mass Spectrometry (GC-MS)
Gas Chromatography is an excellent alternative for analyzing volatile and thermally stable compounds like this compound. Coupling GC with a Mass Spectrometer (MS) detector provides high selectivity and sensitivity, making it a powerful tool for confirmation and quantification, especially in complex matrices.
Causality Behind Experimental Choices
-
Stationary Phase: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), is ideal. This phase provides good separation based on boiling points and slight differences in polarity, which is suitable for resolving halogenated aromatic compounds.
-
Injection Mode: Split injection is typically used to introduce a small, precise amount of the sample onto the column, preventing overloading.
-
Detector: Mass Spectrometry is the detector of choice for its high specificity. By using Selected Ion Monitoring (SIM) mode, the instrument can be set to detect only the characteristic ions of this compound (e.g., the molecular ion and key fragment ions), drastically reducing background noise and improving sensitivity. This is particularly advantageous when trace-level quantification is needed.[5][6][7]
Experimental Protocol: GC-MS Method
1. Preparation of Solutions
-
Solvent: Use a high-purity solvent such as Hexane or Ethyl Acetate.
-
Standard Stock Solution (1000 µg/mL): Prepare as described for the HPLC method, but use the GC solvent as the diluent.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) by diluting the stock solution with the GC solvent. The lower range reflects the typically higher sensitivity of GC-MS.
-
Sample Solution: Prepare the sample in the GC solvent to a final concentration within the calibration range.
2. Chromatographic Conditions
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (with a 20:1 split ratio).
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: 20°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for this compound (e.g., m/z 284, 282, 203, 201).
3. Analysis
-
Construct a calibration curve using the peak area of the primary quantification ion versus concentration.
-
Analyze the sample and calculate the concentration based on the calibration curve.
GC-MS Workflow Diagram
Caption: Workflow for GC-MS quantification.
Performance Comparison
The validation of an analytical procedure is essential to demonstrate its suitability for the intended purpose.[8][9][10] Key performance characteristics, as defined by the International Council for Harmonisation (ICH) guideline Q2(R2), are compared for the two proposed methods below.[8][11][12]
| Validation Parameter | HPLC-UV Method | GC-MS (SIM) Method | Rationale for Performance |
| Specificity | Good | Excellent | HPLC-UV relies on chromatographic retention time. Co-eluting impurities with similar UV spectra can interfere. GC-MS uses both retention time and mass-to-charge ratio, providing a much higher degree of certainty in identification. |
| Linearity (R²) | ≥ 0.999 | ≥ 0.999 | Both techniques are expected to show excellent linearity over their respective concentration ranges when properly optimized. |
| Limit of Detection (LOD) | ~0.3 µg/mL | ~0.03 µg/mL | The high selectivity of SIM mode in MS significantly reduces noise, allowing for the detection of much lower concentrations compared to UV detection. |
| Limit of Quantification (LOQ) | ~1.0 µg/mL | ~0.1 µg/mL | Following the same principle as LOD, the superior signal-to-noise ratio of GC-MS (SIM) results in a lower limit for reliable quantification. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% | Both methods should yield high accuracy when using properly prepared calibration standards, assuming no matrix interference. |
| Precision (% RSD) | ≤ 2.0% | ≤ 5.0% | HPLC systems generally offer slightly better injection precision. The complexity of the GC-MS system (inlet, column, transfer line, ion source) can introduce slightly more variability. |
| Sample Throughput | Higher | Lower | The isocratic HPLC method has a shorter run time and no oven cool-down period, allowing for more injections in a given timeframe compared to a temperature-programmed GC method. |
| Robustness | High | Moderate | HPLC methods are often less sensitive to minor variations in parameters like flow rate and mobile phase composition. GC methods can be more affected by inlet liner contamination and column aging. |
Conclusion and Recommendations
Both HPLC-UV and GC-MS are valid and reliable techniques for the quantification of this compound. The choice of method should be guided by the specific analytical need.
-
HPLC-UV is the recommended method for routine quality control applications. It is robust, rapid, and provides sufficient sensitivity and specificity for assay and purity testing where the analyte is a major component of the sample. Its higher throughput and operational simplicity make it cost-effective for analyzing a large number of samples.
-
GC-MS is the superior method for trace-level analysis, impurity identification, or analysis in complex matrices. Its exceptional sensitivity (low LOD/LOQ) and unparalleled specificity make it the gold standard for detecting low-level contaminants or for confirming the identity of the analyte when ambiguity exists.
Ultimately, the development and validation of any analytical method must be thoroughly documented and proven to be fit for its intended purpose, adhering to the principles outlined by regulatory bodies such as the FDA and ICH.[8][11][12][13]
References
- <621> CHROMATOGRAPHY - US Pharmacopeia (USP). USP.
- Q2(R2) Validation of Analytical Procedures March 2024. Food and Drug Administration (FDA).
- Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma.
- Understanding the Latest Revisions to USP <621>. Agilent.
- FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
- Quality Guidelines. International Council for Harmonisation (ICH).
- <621> Chromatography. US Pharmacopeia (USP).
- ICH and FDA Guidelines for Analytical Method Validation. Lab Manager.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Food and Drug Administration (FDA).
- FDA Releases Guidance on Analytical Procedures. BioPharm International.
- Are You Sure You Understand USP <621>?. LCGC International.
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.
- ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation (ICH).
- Optimization Strategy for Isocratic Separation of Halogenated Phenols by Reversed Phase Liquid Chromatography with Methanol-Water Mobile Phase. Asian Journal of Chemistry.
- Determination of odorous mixed chloro-bromoanisoles in water by solid-phase micro-extraction and gas chromatography-mass detection. PubMed.
- Method development and validation for the determination of 2,4,6-tribromoanisole, 2,4,6-tribromophenol, 2,4,6-trichloroanisole, and 2,4,6-trichlorophenol in various drug products using stir bar sorptive extraction and gas chromatography-tandem mass spectrometry detection. PubMed.
- Determination of 2,4,6-trichloroanisole and 2,4,6-tribromoanisole on ng L-1 to pgL-1 levels in wine by solid-phase microextraction and gas chromatography-high-resolution mass spectrometry. PubMed.
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- 1. usp.org [usp.org]
- 2. <621> CHROMATOGRAPHY [drugfuture.com]
- 3. agilent.com [agilent.com]
- 4. Chromatography [usp.org]
- 5. Determination of odorous mixed chloro-bromoanisoles in water by solid-phase micro-extraction and gas chromatography-mass detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Method development and validation for the determination of 2,4,6-tribromoanisole, 2,4,6-tribromophenol, 2,4,6-trichloroanisole, and 2,4,6-trichlorophenol in various drug products using stir bar sorptive extraction and gas chromatography-tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of 2,4,6-trichloroanisole and 2,4,6-tribromoanisole on ng L-1 to pgL-1 levels in wine by solid-phase microextraction and gas chromatography-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 9. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 10. database.ich.org [database.ich.org]
- 11. propharmagroup.com [propharmagroup.com]
- 12. biopharminternational.com [biopharminternational.com]
- 13. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2,4-Dibromo-6-fluoroanisole
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2,4-Dibromo-6-fluoroanisole. As a halogenated aromatic ether, this compound requires specific procedures to ensure laboratory safety, environmental protection, and regulatory compliance. This document moves beyond a simple checklist to explain the scientific rationale behind each procedural step, empowering researchers to manage chemical waste with confidence and precision.
Core Principles: Hazard Assessment and Mitigation
Understanding the inherent risks of this compound is the foundation of its safe management. The primary hazards are associated with its toxicity and its classification as a regulated halogenated organic compound.
Hazard Identification
This compound is classified under the Globally Harmonized System (GHS) with several key hazard statements. While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, data from closely related analogs like 2,4-dibromoanisole, bromo-fluoroanisoles, and dibromo-fluoroanilines provide a strong basis for hazard assessment.[1][2][3]
| Hazard Classification | GHS Category | Signal Word | Key Considerations & Required PPE |
| Acute Oral Toxicity | Category 4 | Warning | Harmful if swallowed.[4][5] Do not eat, drink, or smoke when handling. |
| Skin Irritation | Category 2 | Warning | Causes skin irritation.[1][2][4] Wear nitrile or neoprene gloves and a lab coat. |
| Eye Irritation | Category 2 | Warning | Causes serious eye irritation.[1][2] Wear chemical safety goggles or a face shield. |
| Respiratory Irritation | Category 3 | Warning | May cause respiratory irritation.[2][6] Handle exclusively within a certified chemical fume hood. |
| Combustibility | Not Classified | N/A | Combustible.[4] Thermal decomposition can release toxic and corrosive vapors such as carbon oxides, hydrogen bromide, and hydrogen fluoride.[1][3][6] |
Chemical Incompatibility: The Cornerstone of Safe Storage
Accidental mixing of incompatible chemicals is a primary cause of laboratory incidents. This compound must be segregated from specific chemical classes to prevent dangerous reactions.[7] The primary risk stems from its potential to react violently with substances that can oxidize it or react with its halogenated structure.
-
Store Separately From:
The Disposal Workflow: From Benchtop to Final Disposition
The proper disposal of this compound is a multi-step process that begins the moment waste is generated. The cardinal rule is the strict segregation of halogenated organic waste from all other waste streams.
Causality: Why Segregation is Non-Negotiable
Halogenated organic compounds, defined by the presence of a carbon-halogen bond (C-Br, C-Cl, C-F, C-I), are subject to specific disposal regulations under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[10][11][12]
-
Regulatory Mandate: These compounds are typically incinerated at high temperatures in specialized hazardous waste incinerators equipped with scrubbers to neutralize the resulting acidic gases (like HBr and HF).[13]
-
Economic Impact: The cost to dispose of halogenated waste is significantly higher—often double—that of non-halogenated solvents, which can be recycled or used in fuel blending.[14] Cross-contaminating a large container of non-halogenated waste with a small amount of halogenated material forces the entire volume to be treated as the more expensive halogenated waste.
Step-by-Step Waste Collection Protocol
-
Select the Correct Waste Container: Obtain a designated "Halogenated Organic Waste" container from your institution's Environmental Health & Safety (EHS) department. This is often a specially marked carboy or safety can.[13] The container must be in good condition, made of a chemically compatible material, and have a secure, threaded cap.[15]
-
Proper Labeling (Before First Use): Affix a hazardous waste label to the empty container.[15] Fill it out completely with:
-
Accumulate Waste Safely:
-
Perform all transfers inside a chemical fume hood.
-
Keep the waste container closed at all times except when actively adding waste.[14][15][16] This prevents the release of volatile organic compounds (VOCs) into the lab atmosphere.
-
Do not fill the container beyond 75-90% capacity to allow for vapor expansion and prevent spills.[17]
-
-
Store the Container Properly:
-
Store the waste container in a designated Satellite Accumulation Area (SAA).
-
Use secondary containment (such as a chemical-resistant tray or tub) for all liquid waste containers to contain potential leaks.[16]
-
Ensure the storage location is away from drains, heat sources, and incompatible chemicals.[8][15]
-
Caption: Disposal workflow for this compound.
Emergency Procedures: Spill and Exposure Management
Even with careful handling, accidents can occur. A clear, pre-defined response plan is critical.
Minor Spill Response (Contained within Fume Hood)
-
Alert Personnel: Notify others in the immediate area.
-
Don PPE: Ensure you are wearing your lab coat, gloves, and safety goggles.
-
Absorb the Spill: Cover the spill with an inert absorbent material such as sand, silica gel, or a universal binder.[1][6][18] Do not use combustible materials like paper towels.
-
Collect Residue: Carefully sweep or scoop the absorbed material into a sturdy, sealable container (e.g., a labeled plastic bag or bucket).[1][3]
-
Package for Disposal: Label the container as "Spill Debris: this compound" and manage it as hazardous waste.
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., acetone, ethanol), collecting the wipe as hazardous waste. Then, clean the area with soap and water.
Major Spill or Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4][17] Seek medical attention.
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[1][2][17] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[4][6] If breathing is difficult, administer oxygen. Seek medical attention.
-
Large Spill (Outside of Containment): Evacuate the immediate area.[15] Alert your supervisor and contact your institution's EHS emergency line. Do not attempt to clean it up unless you are trained and equipped to do so.
Final Disposition: Preparing for EHS Collection
When your halogenated waste container is full, seal it tightly and ensure the label is complete and legible. Request a pickup from your EHS department following your institution's specific procedures. Do not accumulate more than 55 gallons of hazardous waste in your lab space.[15] EHS will then transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF) for final destruction in accordance with all federal and state regulations.[5][12]
By adhering to this comprehensive guide, researchers can ensure that the disposal of this compound is conducted safely, responsibly, and in full compliance with the law, protecting themselves, their colleagues, and the environment.
References
- List of Halogenated Organic Compounds Regulated Under § 268.32.
- Hazardous Waste Segregation Guide. Source: Bucknell University. [Link]
- Halogenated Organic Liquids - Standard Operating Procedure. Source: Braun Research Group, University of Illinois. [Link]
- Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32.
- Material Safety Data Sheet (MSDS) General Handling. Source: KRISHNA SOLVECHEM LTD. [Link]
- Safety Data Sheet for 2,6-Dibromo-4-chloroanisole. Source: HPC Standards Inc. [Link]
- Hazardous Waste Disposal Guide. Source: Dartmouth College. [Link]
- Hazardous Materials Disposal Guide. Source: Nipissing University. [Link]
- Incompatibility of major chemicals. Source: Labor Security System. [Link]
- Synthesis and Applications of 2,4-Dibromo-5-fluoroanisole. Source: Angene Chemical. [Link]
- Incompatibility of Common Laboratory Chemicals. Source: Emory University Environmental Health and Safety Office. [Link]
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- EPA Hazardous Waste Codes. Source: University of Maryland Environmental Safety, Sustainability and Risk. [Link]
- Environmental Fact Sheet, Organobromine. Source: U.S. Environmental Protection Agency (EPA). [Link]
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Navigating the Safe Handling of 2,4-Dibromo-6-fluoroanisole: A Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for 2,4-Dibromo-6-fluoroanisole could not be located in the available resources. The following guidance is synthesized from the safety profiles of structurally analogous chemicals, including 2,4-Dibromoanisole, various bromo- and fluoro-substituted anisoles, and 2,4-Dibromo-6-fluoroaniline.[1][2][3][4] This guide is grounded in established best practices for handling halogenated aromatic compounds.[5] Researchers, scientists, and drug development professionals must obtain and meticulously review the specific SDS for the exact chemical being used before any handling, storage, or disposal.
Halogenated aromatic compounds are pivotal building blocks in pharmaceutical and materials science research. Their inherent reactivity and specific hazard profiles demand a rigorous and proactive approach to safety. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to empower laboratory personnel to handle this compound with confidence and care.
Hazard Profile: Understanding the Risks
Based on data from structurally similar compounds, this compound should be handled as a hazardous substance with the following potential risks:
-
Acute Toxicity: Assumed to be harmful if swallowed, in contact with skin, or if inhaled.[1][2][6]
-
Skin Corrosion/Irritation: Expected to cause skin irritation.[1][2][7] Prolonged or repeated contact may lead to dermatitis.
-
Serious Eye Damage/Irritation: Presumed to cause serious eye irritation.[1][2][7] Direct contact can result in significant damage.
-
Respiratory Irritation: May cause respiratory tract irritation if vapors or dusts are inhaled.[1][2][7]
-
Sensitization: May cause an allergic skin reaction in susceptible individuals.[1][8]
-
Environmental Hazards: Similar halogenated compounds are often toxic to aquatic life with long-lasting effects.[1] All releases to the environment should be avoided.
Core Directive: Personal Protective Equipment (PPE)
A multi-layered PPE strategy is non-negotiable to mitigate the identified risks. The selection of PPE is not merely a checklist; it is a critical system designed to place effective barriers between the researcher and the chemical hazard.
Engineering Controls: The First Line of Defense
Before considering personal gear, engineering controls must be in place. All handling of this compound, including weighing, transferring, and reaction setup, must be conducted within a certified and properly functioning chemical fume hood .[5] This is the primary method for preventing the inhalation of potentially harmful vapors or dusts.
Summary of Mandatory PPE
| Protection Type | Required Equipment | Rationale for Use |
| Eye & Face | Chemical splash goggles conforming to EN166 or ANSI Z87.1 standards. A full-face shield is required when handling larger quantities (>50g) or when there is a significant splash risk.[5][9] | Protects against splashes and vapors that can cause serious, irreversible eye damage.[1][2] |
| Skin & Body | Gloves: Nitrile rubber gloves (minimum thickness of 0.11 mm). For prolonged contact, consider heavier-duty gloves like Viton®. Always check manufacturer-specific breakthrough times.[5] Clothing: A flame-resistant laboratory coat, long pants, and fully enclosed, chemical-resistant shoes.[5][10] | Prevents skin contact, which can lead to irritation, burns, or sensitization.[1][2] Contaminated gloves must be removed carefully and disposed of as hazardous waste. |
| Respiratory | Use is mandated within a chemical fume hood. If engineering controls fail or for emergency situations, a NIOSH-approved air-purifying respirator with organic vapor cartridges is necessary.[2][5] For major spills, a self-contained breathing apparatus (SCBA) may be required.[5][11] | Minimizes the inhalation of vapors or dusts, which can cause acute respiratory tract irritation.[1][2] |
PPE Selection Workflow
The following diagram outlines the decision-making process for ensuring adequate protection when working with this compound.
Caption: PPE selection workflow for this compound.
Operational and Disposal Plans
Safe Handling Protocol
-
Preparation: Before starting, ensure an eyewash station and safety shower are accessible and unobstructed.[2] Designate a specific area within the fume hood for the procedure.
-
Donning PPE: Put on all required PPE as outlined in the table above before handling the chemical container.
-
Dispensing: Handle the compound as a solid powder.[12] Avoid creating dust.[1] Use spark-proof tools and equipment. If transferring a solution, use a syringe or cannula technique to minimize exposure.
-
During Reaction: Keep the fume hood sash at the lowest practical height. Continuously monitor the reaction for any unexpected changes.
-
Post-Handling: After use, tightly close the container.[3][13] Decontaminate the work area.
-
Doffing PPE: Remove gloves using a technique that avoids skin contamination, and dispose of them in the designated hazardous waste container. Remove your lab coat and wash hands thoroughly with soap and water.[2][13]
Storage and Incompatibilities
-
Storage: Store in a cool, dry, well-ventilated area away from direct sunlight.[1][13] The container must be kept tightly closed to prevent moisture ingress and vapor escape.[3] Store locked up.[2][7]
-
Incompatible Materials: Keep away from strong oxidizing agents and strong acids.[12][13]
Spill and Emergency Procedures
-
Small Spills (in fume hood):
-
Large Spills (outside fume hood):
-
Evacuate the immediate area.
-
Alert laboratory personnel and contact your institution's Environmental Health and Safety (EH&S) office immediately.
-
Prevent entry into the area.
-
-
First Aid:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[2][13]
-
Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes while removing all contaminated clothing. If skin irritation occurs, get medical advice.[2][13]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[2][13]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Call a physician or poison control center immediately.[2][3]
-
Disposal Plan
All waste generated from handling this compound must be treated as hazardous waste.
-
Solid Waste: This includes excess reagent, contaminated absorbents from spills, and any contaminated disposables (e.g., gloves, weighing paper). Place these in a clearly labeled, sealed hazardous waste container.[13]
-
Liquid Waste: Unused solutions or reaction mixtures should be collected in a designated, labeled, and sealed hazardous waste container. Do not mix with incompatible waste streams.
-
Empty Containers: Empty containers may retain chemical residue and should be disposed of as hazardous waste unless properly decontaminated.
Consult your institution's hazardous waste management guidelines for specific collection and disposal procedures.[2][13] Never dispose of this chemical down the drain.[14]
References
- Benchchem. (n.d.).
- Fisher Scientific. (2024, March 29).
- Fisher Scientific. (2023, August 23). Safety Data Sheet for 2,4-Dibromo-6-fluoroaniline.
- Thermo Fisher Scientific. (2025, September 10).
- U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
- Fisher Scientific. (n.d.).
- Fisher Scientific. (n.d.).
- Apollo Scientific. (2023, July 6).
- Fluorochem. (2024, December 19). Safety Data Sheet for 1,8-Dibromo-3,6-di-tert-butyl-9H-carbazole.
- PubChem. (n.d.). 2,4-Dibromoanisole.
- TCI Chemicals. (2025, March 28).
- Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes.
- Sigma-Aldrich. (n.d.). This compound.
- (n.d.).
- ChemTalk. (n.d.). Lab Safety Equipment & PPE.
- 3M. (n.d.). PPE Solutions for Chemical Industries.
- University of Georgia Environmental Health & Safety Division. (2025-2026). EHSO Manual: Chemical Hazards.
- Texas A&M University-San Antonio. (2020, February 19).
- Occupational Safety and Health Administration. (n.d.).
- Clemson University. (2024, January).
- Connecticut College. (n.d.).
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



